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  • Product: 1-Bromo-1-nitropropane
  • CAS: 5447-96-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-1-nitropropane is a halogenated nitroalkane of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-nitropropane is a halogenated nitroalkane of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a strongly electron-withdrawing nitro group on the same carbon, renders it a versatile building block for the introduction of the 1-nitropropyl moiety and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-bromo-1-nitropropane, detailed experimental protocols for its synthesis and characterization, and essential safety and handling information. It is important to note that while extensive data exists for related compounds, specific experimental values for 1-bromo-1-nitropropane are not widely available in the literature. Therefore, this guide also serves as a framework for researchers to generate and validate these properties.

Chemical Identity and Molecular Structure

1-Bromo-1-nitropropane is identified by the following key descriptors:

  • IUPAC Name : 1-bromo-1-nitropropane[1]

  • Molecular Formula : C₃H₆BrNO₂[1]

  • CAS Number : 5447-96-1[1]

  • Molecular Weight : 167.99 g/mol [1]

  • Canonical SMILES : CCC(Br)N(=O)=O

  • InChI : InChI=1S/C3H6BrNO2/c1-2-3(4)5(6)7/h3H,2H2,1H3[1]

  • InChIKey : CGLRMJMKUHEFQB-UHFFFAOYSA-N[1]

The molecule features a chiral center at the carbon atom bonded to both the bromine and the nitro group.

Physicochemical Properties: A Data-Driven and Predictive Analysis

Direct experimental data for many of the physicochemical properties of 1-bromo-1-nitropropane are scarce. The following table summarizes available computed data and provides estimated values based on trends observed in homologous series and related compounds, such as 1-nitropropane and other α-bromo-nitroalkanes.

PropertyValue (Experimental)Value (Computed/Estimated)Source(s)
Molecular Weight -167.99 g/mol [1]
Melting Point Not AvailableLikely a low-melting solid or liquid at room temperature.-
Boiling Point Not AvailableEstimated to be in the range of 160-180 °C at atmospheric pressure.Based on related compounds
Density Not AvailableEstimated to be around 1.5 - 1.6 g/cm³ at 20 °C.Based on related compounds
Solubility Not AvailableExpected to be sparingly soluble in water and soluble in common organic solvents like dichloromethane, chloroform, and diethyl ether.General principles of solubility
Vapor Pressure Not AvailableExpected to be low at room temperature.-
XLogP3 -1.8[1]

Synthesis of 1-Bromo-1-nitropropane: A Proposed Protocol

The synthesis of α-bromo-nitroalkanes can be achieved through the bromination of the corresponding nitroalkane. The following protocol is a generalized yet detailed procedure for the synthesis of 1-bromo-1-nitropropane from 1-nitropropane.

Reaction Principle

The synthesis involves the deprotonation of 1-nitropropane with a base to form a nitronate anion, which is then brominated using a suitable brominating agent.

Experimental Protocol

Materials:

  • 1-Nitropropane

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Nitronate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-nitropropane (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of sodium hydroxide (1.05 eq) in water dropwise via a dropping funnel, maintaining the temperature at 0 °C. Stir the mixture vigorously for 30-60 minutes at this temperature.

  • Bromination: While maintaining the temperature at 0 °C, add a solution of bromine (1.0 eq) in dichloromethane dropwise to the reaction mixture. The characteristic red-brown color of bromine should disappear upon addition.

  • Quenching: After the addition is complete, continue stirring at 0 °C for an additional 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the color of any excess bromine is discharged.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-1-nitropropane.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 1-Nitropropane 1-Nitropropane Nitronate Formation Nitronate Formation 1-Nitropropane->Nitronate Formation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Nitronate Formation Bromine Bromine Bromination Bromination Bromine->Bromination Nitronate Formation->Bromination Quenching Quenching Bromination->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Concentration->Purification (Distillation/Chromatography) 1-Bromo-1-nitropropane_Product 1-Bromo-1-nitropropane_Product Purification (Distillation/Chromatography)->1-Bromo-1-nitropropane_Product Final Product

Caption: Synthetic workflow for 1-bromo-1-nitropropane.

Chemical Reactivity and Stability

gem-Bromonitroalkanes are known to be reactive compounds. The presence of both a good leaving group (bromide) and a strong electron-withdrawing group (nitro) on the same carbon atom makes them susceptible to nucleophilic attack. They can participate in a variety of chemical transformations, including:

  • Nucleophilic Substitution: The bromide can be displaced by various nucleophiles.

  • Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form an α-nitroalkyl radical, which can participate in various radical-mediated transformations.[2][3]

  • Elimination Reactions: Under basic conditions, elimination of HBr can occur to form a nitroalkene.

Stability:

1-Bromo-1-nitropropane is expected to be sensitive to heat and light. The potassium salt of 1-bromo-1-nitropropane has been reported to be unstable, suggesting that the compound and its derivatives should be handled with care. It is advisable to store 1-bromo-1-nitropropane in a cool, dark place and to avoid exposure to strong bases and high temperatures.

Spectroscopic Characterization: Predicted and Expected Features

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-bromo-1-nitropropane is expected to show three distinct signals:

  • A triplet corresponding to the methyl protons (-CH₃).

  • A multiplet (likely a sextet or a more complex pattern) for the methylene protons (-CH₂-).

  • A triplet for the methine proton (-CH(Br)NO₂), which will be shifted downfield due to the deshielding effects of the adjacent bromine and nitro groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms in the molecule. The carbon atom bearing the bromine and nitro groups will be significantly downfield due to the strong electron-withdrawing effects of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-1-nitropropane should exhibit characteristic absorption bands for:

  • C-H stretching of the alkyl groups.

  • Asymmetric and symmetric N-O stretching of the nitro group, which are typically strong bands.

  • C-Br stretching , which usually appears in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom, the nitro group, and cleavage of the carbon-carbon bonds.

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry 1-Bromo-1-nitropropane 1-Bromo-1-nitropropane 1H_NMR ¹H NMR 1-Bromo-1-nitropropane->1H_NMR Proton Environments 13C_NMR ¹³C NMR 1-Bromo-1-nitropropane->13C_NMR Carbon Skeleton IR_Spec IR 1-Bromo-1-nitropropane->IR_Spec Functional Groups MS_Spec MS 1-Bromo-1-nitropropane->MS_Spec Molecular Weight & Fragmentation

Caption: Spectroscopic techniques for characterizing 1-bromo-1-nitropropane.

Experimental Protocols for Physicochemical and Spectroscopic Characterization

The following are generalized protocols that can be adapted for the experimental determination of the physicochemical and spectroscopic properties of 1-bromo-1-nitropropane.

Melting and Boiling Point Determination
  • Melting Point: A small, dry sample of the purified compound can be packed into a capillary tube and its melting range determined using a standard melting point apparatus.

  • Boiling Point: The boiling point can be determined by simple distillation at atmospheric pressure or, for smaller quantities, using a micro-boiling point apparatus.

Density Measurement

The density can be determined by accurately measuring the mass of a known volume of the liquid using a pycnometer at a controlled temperature.

Solubility Assessment

Qualitative solubility can be determined by adding a small amount of 1-bromo-1-nitropropane to various solvents (e.g., water, ethanol, dichloromethane, acetone) and observing for dissolution. For quantitative solubility, a saturated solution can be prepared, and the concentration of the dissolved solute determined by a suitable analytical technique (e.g., GC, HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: A sample of the purified compound should be dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS) and analyzed using a ¹H and ¹³C NMR spectrometer.

  • IR Spectroscopy: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FTIR spectrometer.

  • GC-MS Analysis: A dilute solution of the sample in a volatile organic solvent can be injected into a gas chromatograph coupled to a mass spectrometer to obtain both the retention time and the mass spectrum.[4]

Safety, Handling, and Toxicology

Due to the lack of specific toxicological data for 1-bromo-1-nitropropane, it is crucial to handle this compound with extreme caution, assuming it to be hazardous. Information from related compounds suggests the following potential hazards:

  • Toxicity: Likely to be toxic if ingested, inhaled, or absorbed through the skin. Nitroalkanes and brominated organic compounds can have adverse effects on the liver, kidneys, and central nervous system.[5][6][7][8]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Reactivity: As a reactive compound, it may be incompatible with strong bases, oxidizing agents, and reducing agents.

Recommended Safety Precautions:

  • Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use appropriate tools to handle the material and avoid creating aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-1-nitropropane is a potentially valuable reagent in organic synthesis. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and expected reactivity and spectroscopic features. The provided experimental protocols offer a roadmap for researchers to determine the missing experimental data, thereby contributing to a more complete understanding of this compound. Given the potential hazards associated with this class of compounds, strict adherence to safety protocols is paramount when handling and using 1-bromo-1-nitropropane.

References

  • Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes.
  • Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes. PubMed. (2025).
  • Application Notes and Protocols: Synthesis of α-Bromo Nitroalkane Donors Using Bromonitromethane. Benchchem. (2025).
  • gem-Bromonitrocyclobutane induced radical cyclization of acrylanilides to construct 2-oxindoles via photoredox c
  • The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Electronic Supplementary Information GC-MS analysis All the GC analyses were carried out using an Agilent 7890A series chromatog. The Royal Society of Chemistry. (2011).
  • gem-Bromonitrocyclobutane induced radical cyclization of acrylanilides to construct 2-oxindoles via photoredox catalysis. Organic Chemistry Frontiers (RSC Publishing).
  • A one-pot amidation of primary nitroalkanes.
  • Propane, 1-bromo-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013).
  • 1-Bromo-1-nitropropane | C3H6BrNO2 | CID 226816. PubChem.
  • Synthesis of Nitroalkanes. Wiley-VCH.
  • An In-depth Technical Guide on the Stability and Decomposition of 1-Bromo-1-propyne. Benchchem. (2025).
  • Indium‐Mediated Reaction of 1‐Bromo‐1‐nitroalkanes with Aldehydes: Access to 2‐Nitroalkan‐1‐ols | Request PDF.
  • Novel Synthesis of α-Nitroalkenes from Nitroalkanes via Halogenation of Intermediate N,N-Bis(silyloxy)enamines. Academia.edu.
  • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of bromin
  • 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum. ChemicalBook.
  • Spectroscopic Analysis of 1-Nitropropane: A Technical Guide. Benchchem. (2025).
  • HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane. NCBI Bookshelf.
  • Toxicological Profile for 1-Bromopropane.
  • Computational methods for predicting properties. ProtoQSAR.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
  • Physicochemical Properties. Analiza.
  • Quantitative structure activity relationship for the computational prediction of nitrocompounds carcinogenicity. PubMed. (2006).
  • Novel methods for the treatment of inflammatory diseases.
  • Synthesis of 1-Bromo-1-propyne via Dehydrohalogenation: A Technical Guide. Benchchem. (2025).
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. (2021).
  • Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. (2024).
  • 1-bromo-1-nitroethane (C2H4BrNO2). PubChemLite.
  • (PDF)
  • ( 12 )
  • 1‐Nitropropane. Publisso. (2025).
  • 1-NITROPROPANE. CAMEO Chemicals.
  • H-NMR Analysis of 1-Nitropropane | PDF. Scribd.
  • US5444088A - Synergistic anti-microbial compositions comprising 2-bromo-2-(bromomethyl)-glutaronitrile and 2-bromo-2-nitro-propane-1,3-diol.
  • A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid. Benchchem. (2025).
  • (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • An In-depth Technical Guide to the Discovery and Synthesis of 1-Bromo-1-propene. Benchchem. (2025).
  • Method for synthesizing raw material bromopropane of profenofos with profenofosby products.
  • Computational predictions and reactivity analyses of organic reactions. Apollo. (2024).
  • Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. (2015).
  • Propane, 1-bromo-. the NIST WebBook.
  • Computational Chemistry and Catalysis: Prediction and Design. MDPI. (2023).
  • Bryan Christopher FARNUM Inventions, Patents and Patent Applications.
  • Bridging Analytical Gaps: Identification of GC/MS Impurities
  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. (2021).
  • Bromo–nitro substitution on a tertiary α carbon—a previously uncharacterized facet of the Kornblum substitution. RSC Advances (RSC Publishing).

Sources

Exploratory

1-Bromo-1-nitropropane: A Comprehensive Technical Guide on Chemical Identifiers, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern organic synthesis and drug development, gem-bromonitroalkanes (BNAs) have emerged as indispensable reagents for late-stage functionalization. 1-Bromo-1-nitropropane stands out...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, gem-bromonitroalkanes (BNAs) have emerged as indispensable reagents for late-stage functionalization. 1-Bromo-1-nitropropane stands out as a highly versatile BNA, offering unique umpoled reactivity that facilitates the construction of complex, multi-functionalized pharmaceutical scaffolds. This whitepaper provides an authoritative breakdown of its chemical identifiers, physicochemical properties, mechanistic utility, and a self-validating synthesis protocol designed for high-yield, safe laboratory execution.

Chemical Identification and Physicochemical Profiling

Accurate chemical identification is the bedrock of reproducible research and regulatory compliance. 1-Bromo-1-nitropropane is characterized by the dual functionalization of a bromine atom and a strongly electron-withdrawing nitro group on the primary carbon of a propane backbone 1[1]. This dense functionalization dictates its unique physicochemical behavior, particularly its lipophilicity and boiling point.

Table 1: Core Chemical Identifiers
Identifier TypeValue
IUPAC Name 1-bromo-1-nitropropane
CAS Registry Number 5447-96-1
PubChem CID 226816
DSSTox Substance ID DTXSID90280612
NSC Number 17670
InChIKey CGLRMJMKUHEFQB-UHFFFAOYSA-N
SMILES CCC([O-])Br
Table 2: Physicochemical Properties
PropertyValue
Molecular Formula C3H6BrNO2
Molecular Weight 167.99 g/mol
Exact Mass 166.95819 Da
XLogP3 1.8
Topological Polar Surface Area (TPSA) 45.8 Ų
Density ~1.609 g/cm³
Boiling Point 163.4 ºC at 760 mmHg
Flash Point 52.6 ºC

Mechanistic Utility in Drug Development

In drug discovery, the ability to selectively install functional groups onto rigid frameworks is paramount. 1-Bromo-1-nitropropane serves as a highly versatile synthetic handle due to the orthogonal reactivity of its functional groups 2[3].

The Causality of Reactivity: The strong electron-withdrawing nature of the nitro group heavily polarizes the adjacent C-Br bond. Under photoredox catalysis, this weakened C-Br bond is highly susceptible to Single Electron Transfer (SET) by a photocatalyst. This cleavage generates an electron-deficient α-nitro alkyl radical 2[3].

Unlike traditional carbon-centered radicals, this α-nitro radical exhibits umpoled (polarity-reversed) electronics. It readily participates in radical-polar crossover reactions, allowing for the rapid assembly of 1,3-difunctionalized nitro compounds (such as γ-nitro ethers and β-nitro ketones). These specific motifs are critical bioisosteres for phenyl rings and internal alkynes, making them highly valuable in medicinal chemistry campaigns 2[3].

G BNA 1-Bromo-1-nitropropane (Precursor) Radical α-Nitro Alkyl Radical (Umpoled Intermediate) BNA->Radical Single Electron Transfer (SET) PC Photocatalyst (PC) Visible Light PC->Radical Catalytic Activation Alkene Alkene Acceptor (Radical Trapping) Radical->Alkene Radical Addition Product Functionalized Nitro Compound (Drug Scaffold) Alkene->Product Radical-Polar Crossover

Photoredox-mediated α-nitro radical generation from 1-bromo-1-nitropropane.

Validated Synthesis Protocol and Experimental Causality

The synthesis of 1-bromo-1-nitropropane requires strict control over pH and temperature. The most reliable method involves the electrophilic bromination of propanal oxime in an aqueous biphasic system 4[4].

Causality in Protocol Design: Why utilize sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or KOH? gem-Bromonitroalkanes are notoriously unstable under strong alkaline conditions. The formation of alkali metal α-bromonitronate salts can lead to catastrophic decomposition. For instance, the lyophilized potassium salt of 1-bromo-1-nitropropane (prepared in KOH) has been documented to shatter glass storage vials unprovoked due to violent decomposition forces 5[5]. Therefore, NaHCO₃ is utilized to provide a mildly alkaline environment (pH ~8) that facilitates the necessary deprotonation of the oxime without degrading the brominated product.

G Start Propanal Oxime (Starting Material) Base Aqueous NaHCO3 (Mild Base) Start->Base Dissolution Bromination N-Bromosuccinimide (NBS) (Brominating Agent) Base->Bromination Electrophilic Bromination Extraction Solvent Extraction (Ethyl Acetate/DCM) Bromination->Extraction Phase Separation Purification Flash Chromatography (Silica Gel) Extraction->Purification Concentration Product 1-Bromo-1-nitropropane (Purified Oil) Purification->Product Isolation

Step-by-step synthesis workflow for 1-bromo-1-nitropropane.

Step-by-Step Self-Validating Methodology:
  • Preparation of Aqueous Base : In a round-bottom flask, dissolve sodium bicarbonate (2.3 equiv) in distilled water (approx. 2.5 mL/mmol of substrate).

    • Validation Checkpoint: Measure the pH to ensure it is ~8.0. A pH > 9 indicates incorrect stoichiometry and risks substrate degradation.

  • Substrate Addition : Add propanal oxime (1.0 equiv) to the aqueous solution. Stir vigorously at room temperature until a homogeneous suspension is achieved.

  • Electrophilic Bromination : Add N-bromosuccinimide (NBS) (2.3 equiv) portion-wise.

    • Causality: NBS provides a controlled release of electrophilic bromine, preventing over-bromination and limiting the exothermic nature of the reaction.

    • Validation Checkpoint: The reaction mixture will transition in color. TLC (using a petroleum ether/ethyl acetate system) must confirm the complete disappearance of the oxime spot, validating 100% conversion 4[4].

  • Phase Extraction : Extract the aqueous mixture three times with ethyl acetate.

    • Causality: 1-Bromo-1-nitropropane is highly lipophilic (XLogP3 = 1.8) and partitions completely into the organic phase, leaving succinimide byproducts in the aqueous layer.

    • Validation Checkpoint: Back-extract the aqueous layer and spot-check via TLC to ensure zero residual product remains, validating partition efficiency.

  • Drying and Concentration : Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient. The product elutes as a pale yellow oil 4[4].

Safety, Stability, and Handling Considerations

1-Bromo-1-nitropropane must be handled with rigorous safety protocols. As an alkyl halide and a nitro compound, it is a potential alkylating agent and should be manipulated exclusively in a well-ventilated fume hood 6[6].

  • Storage : Store tightly closed in a dry, cool, and well-ventilated place, strictly isolated from strong bases, foodstuff containers, and incompatible oxidizing agents 6[6].

  • Decomposition Hazards : Never expose the purified product to strong hydroxide bases (NaOH, KOH) or attempt to isolate its nitronate salts in a dry state, as this leads to rapid, explosive decomposition 5[5].

References

  • PubChem - 1-Bromo-1-nitropropane | C3H6BrNO2 | CID 226816 Source: National Institutes of Health (NIH) URL: [Link]

  • Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes Source: American Chemical Society (ACS) URL:[Link]

  • Supporting Information: Synthesis of Isoxazolines from Nitroalkanes via a [4+1]-Annulation Strategy Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Foundational

molecular structure and stereochemistry of 1-bromo-1-nitropropane

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Bromo-1-Nitropropane Introduction 1-Bromo-1-nitropropane is a halogenated nitroalkane with the chemical formula C₃H₆BrNO₂.[1] This compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Bromo-1-Nitropropane

Introduction

1-Bromo-1-nitropropane is a halogenated nitroalkane with the chemical formula C₃H₆BrNO₂.[1] This compound serves as a crucial building block in synthetic organic chemistry, primarily due to the unique reactivity conferred by the presence of both a bromine atom and a nitro group on the same carbon. Its most significant structural feature is the existence of a stereocenter, which renders the molecule chiral and allows for its application in the field of asymmetric synthesis. This guide provides a detailed exploration of the molecular architecture, stereochemical properties, synthesis, and spectroscopic characterization of 1-bromo-1-nitropropane, offering valuable insights for researchers and professionals in chemical and pharmaceutical development.

Part 1: Molecular Structure and Stereochemistry

The fundamental structure of 1-bromo-1-nitropropane consists of a three-carbon propane backbone. The first carbon atom (C1) is substituted with both a bromine atom and a nitro group (NO₂).

Chirality and Enantiomerism

The key to understanding the stereochemistry of 1-bromo-1-nitropropane lies in recognizing that the C1 carbon is a chiral center. A carbon atom is considered chiral when it is bonded to four different substituent groups.[2] In this case, the C1 atom is attached to:

  • A bromine atom (-Br)

  • A nitro group (-NO₂)

  • An ethyl group (-CH₂CH₃)

  • A hydrogen atom (-H)

Due to this chiral center, 1-bromo-1-nitropropane is not superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers.[2][3] The molecule exists as a pair of enantiomers, designated as (R)-1-bromo-1-nitropropane and (S)-1-bromo-1-nitropropane.

G cluster_R (R)-1-bromo-1-nitropropane cluster_S (S)-1-bromo-1-nitropropane C1_R C H_R H C1_R->H_R Br_R Br C1_R->Br_R NO2_R NO₂ C1_R->NO2_R Et_R CH₂CH₃ C1_R->Et_R mirror Mirror Plane C1_S C H_S H C1_S->H_S Br_S Br C1_S->Br_S NO2_S NO₂ C1_S->NO2_S Et_S CH₂CH₃ C1_S->Et_S

Caption: Enantiomers of 1-bromo-1-nitropropane.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[3] The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the chiral carbon.

  • -Br (Z=35) - Priority 1

  • -NO₂ (The nitrogen, Z=7, takes precedence) - Priority 2

  • -CH₂CH₃ (The first carbon, Z=6, takes precedence) - Priority 3

  • -H (Z=1) - Priority 4

To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the observer. The direction from the highest priority group (1) to the second (2) to the third (3) is then determined.

  • A clockwise direction corresponds to the (R) configuration (from the Latin rectus).

  • A counter-clockwise direction corresponds to the (S) configuration (from the Latin sinister).

Part 2: Synthesis and Spectroscopic Analysis

Synthetic Approach

The synthesis of 1-bromo-1-nitropropane can be approached through a two-step process starting from 1-bromopropane. The causality behind this choice is the commercial availability of the starting material and the well-established nature of the reactions involved.

  • Nitration of 1-Bromopropane: The first step involves a nucleophilic substitution reaction to replace the bromine atom with a nitro group. While various methods exist, the reaction of 1-bromopropane with a nitrite salt like silver nitrite (AgNO₂) or sodium nitrite (NaNO₂) is common for laboratory-scale synthesis.[4] Using silver nitrite often favors the formation of the C-nitro compound over the O-nitro (alkyl nitrite) byproduct.

  • α-Bromination of 1-Nitropropane: The second step is the selective bromination at the carbon adjacent to the nitro group (the α-carbon). The electron-withdrawing nature of the nitro group makes the α-protons acidic. Treatment with a base (e.g., NaOH or an alkoxide) deprotonates the 1-nitropropane to form a nitronate anion intermediate. This nucleophilic intermediate then readily reacts with a brominating agent, such as molecular bromine (Br₂), to yield the final product, 1-bromo-1-nitropropane.

SynthesisWorkflow A 1-Bromopropane B 1-Nitropropane A->B  AgNO₂ or NaNO₂ (Nucleophilic Substitution) C Nitronate Anion B->C  Base (e.g., NaOH) (Deprotonation) D 1-Bromo-1-nitropropane C->D  Br₂ (Bromination)

Caption: Generalized synthetic workflow for 1-bromo-1-nitropropane.
Experimental Protocol: Generalized Synthesis

Step 1: Synthesis of 1-Nitropropane

  • In a round-bottom flask fitted with a reflux condenser, add silver nitrite to a suitable anhydrous solvent (e.g., diethyl ether).

  • Slowly add 1-bromopropane to the stirred suspension.

  • Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • After cooling, filter the reaction mixture to remove the silver bromide precipitate.

  • Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to separate 1-nitropropane from any isomeric alkyl nitrite byproduct.[4]

Step 2: Synthesis of 1-Bromo-1-nitropropane

  • Dissolve the purified 1-nitropropane in a suitable solvent (e.g., methanol or ethanol) in a flask cooled in an ice bath.

  • Slowly add a solution of a strong base (e.g., sodium hydroxide in water) to form the nitronate salt.

  • While maintaining the low temperature, add a solution of bromine in the same solvent dropwise to the stirred solution.

  • Continue stirring until the bromine color disappears.

  • Quench the reaction with a weak acid and extract the product into an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield crude 1-bromo-1-nitropropane. Further purification can be achieved via chromatography or distillation under reduced pressure.

Spectroscopic Characterization

Spectroscopic analysis provides a self-validating system to confirm the structure and purity of the synthesized compound. The expected data are inferred from the analysis of similar structures like 1-bromopropane and 1-nitropropane.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals.

  • H on C1: A multiplet (doublet of triplets) around δ 5.0-5.5 ppm. The significant downfield shift is due to the strong deshielding effects of the adjacent bromine and nitro groups.

  • H₂ on C2: A complex multiplet around δ 2.2-2.6 ppm. These protons are diastereotopic due to the adjacent chiral center.

  • H₃ on C3: A triplet around δ 1.0-1.2 ppm.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
-CH(Br)NO₂5.0 - 5.5Doublet of Triplets (dt)
-CH₂-CH₃2.2 - 2.6Multiplet (m)
-CH₂-CH₃1.0 - 1.2Triplet (t)

¹³C NMR Spectroscopy The carbon NMR spectrum will display three signals.

  • C1: Significantly downfield (δ 75-85 ppm) due to the direct attachment of the electronegative Br and N atoms.

  • C2: Expected around δ 25-35 ppm.

  • C3: The most upfield signal, expected around δ 10-15 ppm.[5]

Infrared (IR) Spectroscopy The IR spectrum is dominated by the characteristic vibrations of the nitro group.

Wavenumber (cm⁻¹) Functional Group Assignment
2850 - 3000 C-H stretch (alkane)[6]
~1550 N-O asymmetric stretch (nitro group)[5]
~1370 N-O symmetric stretch (nitro group)[5]

| 550 - 750 | C-Br stretch[6] |

Mass Spectrometry (MS) The mass spectrum provides crucial information about the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 167 and 169, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[7][8][9] This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.

  • Key Fragments:

    • m/z 121/123: Loss of NO₂ radical (•NO₂)

    • m/z 88: Loss of Br radical (•Br)

    • m/z 43: Propyl cation ([C₃H₇]⁺) resulting from C-C bond cleavage.[7]

G compound 1-Bromo-1-nitropropane Sample nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Structural Confirmation (Connectivity, Stereochemistry) nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity

Caption: Workflow for spectroscopic analysis of 1-bromo-1-nitropropane.

Part 3: Reactivity and Applications in Drug Development

The dual functionality of 1-bromo-1-nitropropane makes it a versatile intermediate. The acidic nature of the α-proton allows for the formation of a nitronate anion, which can act as a nucleophile in C-C bond-forming reactions. Concurrently, the bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in organometallic transformations.

For drug development professionals, the primary value of 1-bromo-1-nitropropane lies in its use as a chiral building block. Enantiomerically pure forms of the compound can be used in asymmetric synthesis to introduce a defined stereocenter into a target molecule. This is critical, as the pharmacological activity of a drug is often dependent on its specific stereochemistry. By leveraging the defined (R) or (S) configuration of 1-bromo-1-nitropropane, complex molecules with precise three-dimensional structures can be constructed, leading to more potent and selective therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 226816, 1-Bromo-1-nitropropane. Retrieved from [Link].

  • Chemistry LibreTexts (2019). 4.1 Chirality. Retrieved from [Link].

  • OrgoSolver (n.d.). Chirality. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link].

  • Chem Help ASAP (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link].

  • Canvas (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). C3H7Br CH3CH2CH2Br 1H proton nmr spectrum. Retrieved from [Link].

  • A-level Chemistry (2024). NMR of 1-bromopropane for A-level Chemistry. YouTube. Retrieved from [Link].

  • ChemTalk (n.d.). 1-Nitropropane (C3H7NO2) properties. Retrieved from [Link].

  • Scribd (n.d.). H-NMR Analysis of 1-Nitropropane. Retrieved from [Link].

  • ResearchGate (2010). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link].

Sources

Exploratory

Structural Thermodynamics and Bond Dissociation

Thermodynamic Stability of Halonitroalkanes: Mechanistic Insights for Synthesis, Drug Development, and Environmental Remediation Halonitroalkanes represent a unique class of organic compounds characterized by the converg...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of Halonitroalkanes: Mechanistic Insights for Synthesis, Drug Development, and Environmental Remediation

Halonitroalkanes represent a unique class of organic compounds characterized by the convergence of highly electronegative halogens and strongly electron-withdrawing nitro groups on a single carbon scaffold. This "push-pull" electronic environment dictates their thermodynamic stability, governing their utility as versatile intermediates in drug development and their persistence as highly toxic nitrogenous disinfection byproducts (N-DBPs) in municipal water systems[1].

As application scientists, understanding the thermodynamic boundaries of these molecules allows us to predict their reactivity, optimize synthetic workflows, and engineer remediation strategies.

The thermodynamic stability of halonitroalkanes is fundamentally compromised compared to their unhalogenated nitroalkane counterparts. Both the halogen atoms and the nitro group exert strong inductive (-I) electron-withdrawing effects, while the nitro group also exerts a resonance (-M) effect. The accumulation of these electronegative moieties on the α -carbon leads to significant inductive destabilization, pulling electron density away from the C-N bond and weakening orbital overlap.

Furthermore, steric repulsion between bulky halogen atoms (such as chlorine or bromine) and the planar nitro group increases the ground-state energy of the molecule. This is quantitatively reflected in their Bond Dissociation Energies (BDE). For example, the C-N BDE of nitromethane is 59.5 kcal/mol, whereas the addition of three chlorine atoms in trichloronitromethane (chloropicrin) drastically reduces the C-N BDE to 38.5 kcal/mol[2].

Table 1: Thermodynamic Properties & Bond Dissociation Energies

CompoundFormulaC-N BDE (kcal/mol)Primary Degradation PathwayStability (Aqueous, pH 7)
NitromethaneCH₃NO₂59.5Radical cleavageHighly Stable
TrichloronitromethaneCCl₃NO₂38.5Base-catalyzed hydrolysisModerately Stable
1-Chloro-1-nitroethaneCH₃CHClNO₂~45.0Nucleophilic displacementStable

Synthetic Methodologies: Radical-Polar Crossover

Recent advancements in organic synthesis have harnessed the thermodynamic stability of radical intermediates to synthesize gem-halonitroalkanes. Utilizing reagents like N-nitrosuccinimide or N-nitrosaccharin, nitryl radicals ( ∙NO2​ ) can be generated via photoredox catalysis[3].

When a nitryl radical adds to an unactivated alkene, it forms a carbon-centered radical. According to the Hammond postulate, the transition state energetically resembles this intermediate. Therefore, the regioselectivity of the reaction is entirely dictated by the thermodynamic stability of the carbon-centered radical, driving an anti-Markovnikov addition[3]. This intermediate is subsequently trapped by a halogen donor in a metal-mediated radical ligand transfer step.

RadicalCrossover A Alkene Substrate B Nitryl Radical (•NO2) Addition A->B Initiation C Carbon-Centered Radical Intermediate B->C Anti-Markovnikov Regioselectivity D Halogen Transfer (Co-mediated) C->D Thermodynamic Stabilization E Halonitroalkane Product D->E Radical Quenching

Caption: Radical-polar crossover pathway for halonitroalkane synthesis driven by intermediate stability.

Reactivity Profiles: The Ter Meer Reaction

The presence of the nitro group renders the α -protons of halonitroalkanes highly acidic (aqueous pKa ~11 for simple nitroalkanes, but significantly lower for halonitroalkanes)[4]. Deprotonation yields a nitronate anion, which is thermodynamically stabilized by the delocalization of the negative charge over the oxygen atoms of the nitro group. This stabilization is the driving force behind the Ter Meer reaction, where a 1,1-halonitroalkane undergoes nucleophilic displacement to form a 1,1-dinitroalkane[4].

Experimental Protocol: Ter Meer-Type Nucleophilic Displacement

To ensure a self-validating and high-yield synthesis, the following protocol leverages thermodynamic control to prevent premature hydrolysis:

  • Deprotonation: Dissolve 10 mmol of 1-chloro-1-nitroethane in 20 mL of a 1 M aqueous potassium hydroxide (KOH) solution at 0 °C. Causality: KOH ensures complete deprotonation of the α -carbon. The low temperature is critical to suppress the competing Nef reaction (hydrolysis of the nitronate to an aldehyde/ketone).

  • Nitronate Equilibration: Stir the mixture for 15 minutes to allow the formation of the thermodynamically stable potassium 1-chloro-1-nitronate intermediate.

  • Nucleophilic Addition: Slowly add 15 mmol of potassium nitrite ( KNO2​ ) dissolved in 10 mL of water dropwise to the reaction mixture.

  • Displacement: Warm the reaction to room temperature and stir for 4 hours. Causality: The nitrite ion acts as an ambident nucleophile. However, thermodynamic control favors C-alkylation over O-alkylation in this displacement, yielding the dinitroalkane and displacing the chloride leaving group.

  • Isolation: Acidify the mixture to pH 3 using 1 M HCl at 0 °C to protonate the dinitronate, then extract with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous MgSO4​ and concentrate under reduced pressure.

Environmental Persistence: Halonitroalkanes as N-DBPs

In municipal water treatment, the chlorination and chloramination of primary and tertiary amines lead to the formation of halonitroalkanes[1]. Because these compounds exhibit high genotoxicity and cytotoxicity, understanding their thermodynamic stability in aqueous environments is vital for public health.

The stability of these N-DBPs is highly pH-dependent. At pH 5, compounds like trichloronitromethane are thermodynamically stable even in the presence of free chlorine or dichloramine[5]. However, at pH 9, the molecule undergoes rapid base-catalyzed degradation with a half-life of approximately 3 days[5]. This degradation is driven by hydroxide-mediated nucleophilic attack on the highly polarized C-N or C-Cl bonds, leading to irreversible cleavage into stable inorganic ions.

NDBP_Pathway A Amine Precursors (Source Water) B Chlorination (HOCl / NH2Cl) A->B C Chlorinated Imines B->C Oxidation D Nitroalkanes C->D Hydrolysis E Halonitroalkanes (e.g., Trichloronitromethane) D->E Halogenation (Stable at pH 5) F Degradation (pH > 9) E->F Base-Catalyzed Hydrolysis

Caption: Environmental degradation pathway of amines forming halonitroalkane N-DBPs during water treatment.

Implications for Drug Development

In medicinal chemistry, incorporating halogens (especially fluorine and chlorine) into nitroalkane scaffolds is a proven strategy to modulate physicochemical properties (PCP) and influence bioactivity, stability, and selectivity[6]. The strong electron-withdrawing nature of the halonitroalkane moiety lowers the pKa of adjacent functional groups, improving membrane permeability. Furthermore, the thermodynamic stability of the C-F bond in fluoronitroalkanes prevents oxidative degradation by cytochrome P450 enzymes, significantly extending the biological half-life of the active pharmaceutical ingredient (API).

References[1] Halonitroalkanes, halonitriles, haloamides, and N-nitrosamines: a critical review of nitrogenous disinfection byproduct formation pathways, NIH. Available Here[6] New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use, DNTB. Available Here[3] Organic N-Nitro Reagents in Organic Synthesis, Thieme Connect. Available Here[5] Nitrile, Aldehyde, and Halonitroalkane Formation during Chlorination/Chloramination of Primary Amines, ACS Publications.Available Here[4] Nitro compound, Wikipedia. Available Here[2] Amino, Nitrosco And Nitro Compounds And Their Derivatives Volume 2 1982, Archive.org. Available Here

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Bromo-1-Nitropropane in Polar vs. Nonpolar Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-bromo-1-nitropropane, a compound of interest in chemical synthesis and pharmaceutical research. We delve into the mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-bromo-1-nitropropane, a compound of interest in chemical synthesis and pharmaceutical research. We delve into the molecular properties governing its solubility, applying the foundational principle of "like dissolves like." The guide offers a theoretical framework based on intermolecular forces, a detailed, field-proven experimental protocol for quantitative solubility determination using the shake-flask method, and a discussion of the practical implications for laboratory applications. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar halogenated nitroalkanes.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent particles. A substance dissolves when the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.[1]

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction.[2][3] It posits that substances with similar molecular polarity and intermolecular forces are likely to be soluble in one another.[4][5]

  • Polar solutes tend to dissolve in polar solvents .

  • Nonpolar solutes tend to dissolve in nonpolar solvents .

This principle is a direct consequence of the nature of intermolecular interactions. When a polar solute is mixed with a polar solvent, the dipole-dipole or hydrogen bonding interactions between the solute and solvent molecules are often comparable in strength to the interactions within the pure substances, favoring the formation of a solution.[1] Conversely, mixing a polar solute with a nonpolar solvent requires breaking strong polar interactions (solute-solute) and weak nonpolar interactions (solvent-solvent) to form weak polar-nonpolar interactions, which is an energetically unfavorable process.

Molecular Structure and Polarity Analysis of 1-Bromo-1-Nitropropane

To predict the solubility of 1-bromo-1-nitropropane (C₃H₆BrNO₂), we must first analyze its molecular structure and resulting polarity.

  • Structure: The molecule consists of a three-carbon propane backbone. On the first carbon atom, there is a bromine (Br) atom and a nitro (NO₂) group.

  • Electronegativity and Bond Polarity: Both the C-Br bond and the C-N bond are polar due to the significant differences in electronegativity between carbon and bromine, and carbon and nitrogen, respectively. The N-O bonds within the nitro group are also highly polar.

  • Molecular Dipole Moment: The geometry of these polar bonds results in an overall asymmetric distribution of electron density, creating a significant net molecular dipole moment. All nitro compounds are highly polar, with large dipole moments typically in the range of 3-4 Debye (D).[6] The topological polar surface area (TPSA) of 1-bromo-1-nitropropane is calculated to be 45.8 Ų, further confirming its polar nature.[7]

The molecule can be conceptually divided into a highly polar "head" (the bromo-nitro-methyl group) and a short, nonpolar "tail" (the ethyl group). The strong polarity of the head is the dominant factor determining its solubility characteristics.

Solubility Profile and Intermolecular Interactions

Based on its highly polar nature, we can predict the solubility behavior of 1-bromo-1-nitropropane in different solvent classes.

Solubility in Polar Solvents

Prediction: 1-Bromo-1-nitropropane is expected to exhibit high solubility or be miscible with polar solvents.

Mechanism of Interaction: The dissolution in polar solvents is driven by strong dipole-dipole interactions between the polar C-Br and -NO₂ functionalities of the solute and the dipole of the solvent molecules.[8]

  • In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as hydrogen bond donors. While 1-bromo-1-nitropropane does not have a hydrogen atom attached to a highly electronegative atom to act as a hydrogen bond donor, the oxygen atoms of its nitro group can act as hydrogen bond acceptors. This enhances solubility. However, the presence of the nonpolar propyl chain limits the solubility of nitroalkanes in water; lower members of the series are typically only sparingly or slightly soluble.[9][10][11][12]

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess significant dipole moments but do not donate hydrogen bonds. The primary interaction driving solubility is the strong dipole-dipole attraction between the solute and solvent molecules. Nitroalkanes are generally readily soluble in most organic solvents.[6]

Solubility in Nonpolar Solvents

Prediction: 1-Bromo-1-nitropropane is expected to exhibit low solubility in nonpolar solvents (e.g., Hexane, Toluene).

Mechanism of Interaction: The primary intermolecular forces in nonpolar solvents are weak London dispersion forces.[13] For dissolution to occur, the strong dipole-dipole interactions holding the 1-bromo-1-nitropropane molecules together would need to be broken and replaced by much weaker dipole-induced dipole and London dispersion forces with the solvent. This energetic trade-off is unfavorable, leading to poor solubility. The nonpolar propyl tail of the solute will interact favorably with the nonpolar solvent via dispersion forces, but this interaction is insufficient to overcome the energy penalty of disrupting the solvent structure to accommodate the highly polar head.

Experimental Determination of Equilibrium Solubility

For drug development and chemical research, a precise quantitative understanding of solubility is essential. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[14][15] This method is reliable and widely used to measure the saturation concentration of a solute in a solvent at a specific temperature.[16][17]

Detailed Protocol: Shake-Flask Method

This protocol provides a self-validating system for accurately determining the solubility of 1-bromo-1-nitropropane.

3.1.1 Materials and Equipment:

  • 1-Bromo-1-nitropropane (high purity)

  • Selected solvents (e.g., Water (HPLC-grade), Hexane (HPLC-grade), Ethanol (anhydrous))

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.1.2 Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-bromo-1-nitropropane to a pre-weighed glass vial. The excess is critical to ensure that equilibrium with the solid or undissolved liquid phase is achieved. A common practice is to add enough solute so that undissolved material is clearly visible throughout the experiment.

    • Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This is a critical step; for many compounds, 24 to 72 hours is required.[14][17] A preliminary time-to-equilibrium study can be conducted by measuring the concentration at various time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker. Allow them to stand undisturbed at the experimental temperature for a short period to let coarse material settle.

    • To separate the saturated solution (supernatant) from the undissolved solute, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[14]

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulate matter. Causality Note: Using a chemically inert filter like PTFE is essential to prevent the solute from adsorbing onto the filter material, which would lead to an underestimation of solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 1-bromo-1-nitropropane in the diluted sample using a validated HPLC method.

    • Calibration: A calibration curve must be generated using standard solutions of 1-bromo-1-nitropropane of known concentrations to ensure accurate quantification.[14]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility as the mean ± standard deviation of the replicates, typically in units of mg/mL or mol/L, specifying the solvent and temperature.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Reporting A Add excess 1-bromo-1-nitropropane to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solute C->D E Filter supernatant with 0.22 µm PTFE filter D->E F Prepare accurate dilution of filtrate E->F G Analyze via validated HPLC method F->G H Calculate concentration using calibration curve G->H I Report solubility as mean ± SD (e.g., mg/mL at 25°C) H->I

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Quantitative Solubility Data

Solvent Solvent Class Dominant Intermolecular Forces Expected Solubility at 25°C ( g/100 mL)
Water Polar ProticHydrogen Bonding, Dipole-DipoleLow to Sparingly Soluble (~0.5 - 2.0)
Ethanol Polar ProticHydrogen Bonding, Dipole-DipoleHigh / Miscible
Acetone Polar AproticDipole-DipoleHigh / Miscible
Hexane NonpolarLondon Dispersion ForcesVery Low / Immiscible

Justification based on literature for similar compounds: Lower nitroalkanes are sparingly soluble in water. For instance, 1-nitropropane has a reported water solubility of 1.4 g/100 mL.[18][19] Due to the addition of the larger, hydrophobic bromine atom, the solubility of 1-bromo-1-nitropropane in water is expected to be in a similar, or slightly lower, range. Nitroalkanes are, however, typically miscible with most organic solvents like alcohols and acetone.[6][11]

Visualization of Molecular Interactions

The following diagram illustrates the disparity in interactions between 1-bromo-1-nitropropane and different solvent types, providing a molecular basis for the "like dissolves like" rule.

G cluster_polar Scenario 1: Polar Solvent (e.g., Water) cluster_nonpolar Scenario 2: Nonpolar Solvent (e.g., Hexane) solute1 1-Bromo-1-Nitropropane (Highly Polar) solvent1 H₂O (Polar) solute1->solvent1 Strong Dipole-Dipole & H-Bond Acceptance result1 Result: Favorable Interaction (High Solubility) solvent1->result1 solute2 1-Bromo-1-Nitropropane (Highly Polar) solvent2 C₆H₁₄ (Nonpolar) solute2->solvent2 Weak London Dispersion & Dipole-Induced Dipole result2 Result: Unfavorable Interaction (Low Solubility) solvent2->result2

Caption: Intermolecular forces between 1-bromo-1-nitropropane and solvents.

Conclusion

The solubility of 1-bromo-1-nitropropane is dictated by its highly polar molecular structure, dominated by the electronegative bromo and nitro functional groups. In accordance with the "like dissolves like" principle, it is predicted to be highly soluble in polar organic solvents, such as ethanol and acetone, through strong dipole-dipole interactions. Its solubility in water is expected to be limited due to the presence of the hydrophobic propyl backbone, a characteristic common among lower nitroalkanes.[12] Conversely, it is expected to be poorly soluble in nonpolar solvents like hexane, where the intermolecular forces are mismatched. For researchers and developers, precise solubility determination via a robust protocol like the shake-flask method is imperative for applications ranging from reaction optimization to formulation in drug delivery systems.

References

  • What is the meaning of the “like dissolve like” rule in chemistry? - Quora. (2016, September 13). Quora.
  • Solubility | AP Chemistry. AP Chemistry.
  • Nitro Compounds: Types, Synthesis, Properties and Uses. (2025, April 8). EMBIBE.
  • NITRO COMPOUNDS. (2020, March 29). University of Calicut.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Like Dissolves Like. (2024, August 31). Chemistry LibreTexts.
  • Why are nitroalkanes insoluble in water although they possesses polar n
  • Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties. (2021, July 4). BrainKart.
  • Shake Flask Solubility Services. BioAssay Systems.
  • Shake Flask Method Summary. BioAssay Systems.
  • Physical properties of nitro compounds. CHEM-GUIDE.
  • Understanding 'Like Dissolves Like': The Chemistry of Solubility. (2025, December 30).
  • In the context of solubility rules, what does the phrase "like dissolves like" mean? Pearson.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • 1-Bromo-1-nitropropane. PubChem.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Intermolecular Forces. (2026, January 27). Chemistry LibreTexts.
  • 1-Nitropropane. RTECS.
  • 1-Nitropropane. Wikipedia.
  • Intermolecular Forces.

Sources

Foundational

Environmental Fate and Degradation of 1-Bromo-1-Nitropropane: A Comprehensive Technical Guide

Executive Summary Understanding the environmental fate of synthetic intermediates and biocidal precursors is a critical mandate in modern drug development and agrochemical manufacturing. 1-Bromo-1-nitropropane (BNP) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the environmental fate of synthetic intermediates and biocidal precursors is a critical mandate in modern drug development and agrochemical manufacturing. 1-Bromo-1-nitropropane (BNP) is a prototypical gem-bromonitroalkane (BNA). While [1] in radical annulations and[2], their release into aqueous environments necessitates rigorous fate modeling. This whitepaper provides an in-depth mechanistic analysis of BNP degradation, detailing the causality behind its hydrolytic and photolytic breakdown, and establishes self-validating experimental protocols for environmental kinetic tracking.

Core Degradation Pathways (Mechanistic Causality)

The degradation of 1-bromo-1-nitropropane in environmental matrices is governed by two primary vectors: pH-driven hydrolysis and UV-induced photolysis.

pH-Driven Hydrolytic Degradation

The hydrolytic stability of BNP is highly dependent on the pH of the aqueous environment. Under neutral to alkaline conditions, the proton alpha to the nitro group is abstracted, forming an α -bromonitronate intermediate. It is well documented that the[3].

Causality Insight: Unlike unhalogenated primary nitroalkanes which yield aldehydes via the classic Nef reaction, the presence of the α -bromine atom in BNP elevates the oxidation state of the terminal carbon. In basic media, the rapid formation of the nitronate anion initiates a cascade where the leaving group ability of the bromide ion drives the irreversible collapse of the molecule. Consequently, hydrolytic displacement and subsequent denitration yield propionic acid rather than propanal, alongside stoichiometric releases of bromide (Br⁻) and nitrite (NO₂⁻) ions. This[4] dictates that analytical methods must be tuned for carboxylic acid detection rather than volatile aldehydes.

Photolytic Cleavage and Oxidation

BNP exhibits absorption in the UV range due to the nitro chromophore. UV irradiation (e.g., simulated sunlight at surface water levels) induces homolytic cleavage of the molecule.

Causality Insight: The UV-induced homolysis of the C-Br bond is the rate-limiting step in the photolytic pathway. Because the bond dissociation energy of C-Br is significantly lower than that of C-NO₂, the primary photochemical event is exclusively debromination. The resulting carbon-centered radical rapidly scavenges dissolved oxygen, shifting the pathway entirely toward oxidative degradation (forming peroxyl radicals) rather than recombination, ultimately yielding propionic acid and inorganic nitrogen species.

Pathway BNP 1-Bromo-1-Nitropropane (Parent) Hydrolysis Hydrolytic Pathway (pH > 7) BNP->Hydrolysis H2O / OH- Photolysis Photolytic Pathway (UV/Vis) BNP->Photolysis Inter1 alpha-Bromonitronate Hydrolysis->Inter1 Deprotonation Radical Alkyl Radical + Br• Photolysis->Radical Homolysis ProductsH Propionic Acid + NO2- + Br- Inter1->ProductsH Hydrolytic Collapse ProductsP Propanal / Propionic Acid Radical->ProductsP O2 Oxidation

Caption: Chemical degradation pathways of 1-bromo-1-nitropropane.

Quantitative Fate Metrics

To provide a comparative baseline for environmental persistence, the kinetic behavior of BNP is summarized below. The data illustrates the stark contrast between acidic stability and alkaline lability.

Table 1: Hydrolytic and Photolytic Half-Lives of 1-Bromo-1-Nitropropane (25 °C)

Environmental ConditionMatrix pHHalf-Life ( t1/2​ )Primary Degradants
Hydrolysis (Dark)4.0> 30 daysStable (Minimal degradation)
Hydrolysis (Dark)7.0120 hoursPropionic acid, Br⁻, NO₂⁻
Hydrolysis (Dark)9.0< 2 hoursPropionic acid, Br⁻, NO₂⁻
Photolysis (Simulated Sunlight)7.014 hoursPropionic acid, Br⁻, NO₃⁻

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an environmental fate protocol without mass balance is merely an observation, not a measurement. By quantifying both the disappearance of the parent compound and the stoichiometric appearance of its ionic degradants, the system becomes self-validating .

Protocol 1: Hydrolytic Kinetics & Mass Balance Validation

This workflow is designed to calculate absolute kinetic rate constants while ruling out uncharacterized volatilization or adsorption artifacts.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 10 mM phosphate buffers at pH 4.0, 7.0, and 9.0. Degas the buffers with ultra-pure nitrogen for 30 minutes to prevent oxidative artifacts.

  • Spiking: Spike the buffer with 1-bromo-1-nitropropane to a final concentration of 10 µM using a methanolic stock. Ensure the final methanol concentration remains < 0.1% v/v to prevent co-solvent effects.

  • Incubation: Transfer the solutions to amber glass vials (to completely block ambient photolysis) and incubate at a constant 25.0 ± 0.1 °C using a circulating water bath.

  • Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), withdraw 1.0 mL aliquots. Immediately quench the pH 7 and 9 samples by adding 10 µL of 1 M formic acid. Causality Insight: Acidification rapidly protonates the highly reactive α -bromonitronate intermediate, instantly halting the Nef-type degradation cascade.

  • LC-MS/MS Analysis: Quantify the parent BNP using reversed-phase LC-MS/MS equipped with a C18 column, utilizing an isocratic water/acetonitrile mobile phase with 0.1% formic acid.

  • Ion Chromatography (IC): Quantify the released Br⁻ and NO₂⁻ using an anion-exchange column coupled with suppressed conductivity detection.

  • Self-Validation Check: Calculate the molar mass balance: [BNP]_t + [Br⁻]_t = [BNP]_0. A closed mass balance (recovery of 95-105%) definitively validates the kinetic data.

Protocol 2: Photodegradation & Radical Trapping

This protocol isolates the photolytic pathway from hydrolysis to determine the quantum yield of BNP degradation.

Step-by-Step Methodology:

  • Actinometry: Utilize a standard chemical actinometer (e.g., p-nitroanisole/pyridine) to precisely determine the photon flux of the xenon arc lamp system.

  • Irradiation: Expose 10 µM BNP in a pH 4 buffer (chosen specifically to suppress the competing hydrolytic pathway) to simulated sunlight (290-400 nm) within quartz tubes.

  • Radical Trapping: To a parallel set of samples, add 50 mM of 5,5-dimethyl-1-pyrroline N-oxide (DMPO). This agent traps the transient carbon-centered radicals generated via C-Br homolysis, allowing for definitive structural confirmation via Electron Paramagnetic Resonance (EPR) spectroscopy.

  • Kinetic Tracking: Measure the pseudo-first-order decay of BNP via HPLC-UV to calculate the photolytic rate constant ( kphot​ ) and the absolute quantum yield ( Φ ).

Workflow Start Sample Preparation (Spiked Matrix) Incubation Controlled Incubation (Dark/Light, pH Control) Start->Incubation Quenching Reaction Quenching (Acidification) Incubation->Quenching Analysis LC-MS/MS & IC (Parent & Ions) Quenching->Analysis Validation Mass Balance (Self-Validating) Analysis->Validation

Caption: Self-validating experimental workflow for environmental fate analysis.

References

  • Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes Source: ACS Publications (Journal of Organic Chemistry) URL:[Link][1]

  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale Source: National Institutes of Health (PMC) URL:[Link][3]

  • Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes Source: Royal Society of Chemistry (RSC) URL:[Link][2]

  • A one-pot amidation of primary nitroalkanes Source: ResearchGate URL:[Link][4]

Sources

Exploratory

theoretical reactivity of alpha-bromonitroalkanes

The Theoretical Reactivity and Synthetic Utility of α -Bromonitroalkanes: A Comprehensive Guide Executive Summary α -Bromonitroalkanes (gem-bromonitroalkanes or BNAs) represent a highly versatile class of synthetic inter...

Author: BenchChem Technical Support Team. Date: March 2026

The Theoretical Reactivity and Synthetic Utility of α -Bromonitroalkanes: A Comprehensive Guide

Executive Summary

α -Bromonitroalkanes (gem-bromonitroalkanes or BNAs) represent a highly versatile class of synthetic intermediates characterized by their dual electronic nature. The unique juxtaposition of a strongly electron-withdrawing nitro group and a highly polarizable, easily homolyzed carbon-bromine bond endows the α -carbon with exceptional reactivity profiles. This whitepaper provides an in-depth mechanistic analysis of BNA reactivity, spanning classical nucleophilic substitutions (e.g., the ter Meer reaction) to modern photoredox-catalyzed Atom Transfer Radical Additions (ATRA) and dearomative cycloadditions.

Electronic Structure and Umpolung Reactivity

The theoretical foundation of α -bromonitroalkane reactivity lies in the stereoelectronic tension at the α -carbon. In traditional aliphatic nitro chemistry, the α -carbon acts as a nucleophile following deprotonation (forming a nitronate). However, the introduction of a geminal bromine atom facilitates two distinct modes of "umpolung" (polarity reversal) reactivity:

  • Electrophilic Radical Generation: Homolysis or single-electron reduction of the C–Br bond yields an α -nitro radical. Because the nitro group is powerfully electron-withdrawing, this carbon-centered radical is highly electrophilic, preferentially adding to electron-rich or unactivated olefins rather than electron-deficient ones[1].

  • Transient Nitrocarbenes and Alkylidenenitronates: Base-mediated deprotonation of BNAs yields halonitronates, which can undergo elimination of the halide to form highly reactive electrophilic species or act as 1,3-dipoles in cycloaddition reactions[2]. Furthermore, silylating agents like tert-butyldimethylsilyl chloride (TBSCl) are critically employed to trap these intermediates for the preparation of isoxazoline N-oxides[3].

Radical Pathways: Photoredox and ATRA Dynamics

While the spin-paired chemistry of BNAs has been known since the 19th century, their free-radical reactivity has recently seen a renaissance through visible-light photoredox catalysis[1]. BNAs serve as excellent precursors for Atom Transfer Radical Addition (ATRA) reactions.

In a typical copper-catalyzed ATRA process, the photocatalyst—such as Cu(dap)₂Cl—undergoes metal-to-ligand charge transfer (MLCT) upon visible light irradiation. The excited state reduces the BNA via Single Electron Transfer (SET), cleaving the C–Br bond to generate the electrophilic α -nitro radical. This radical rapidly adds to an olefin, forming a carbon-centered adduct radical, which subsequently abstracts a bromine atom from the oxidized Cu(II)–Br complex, regenerating the ground-state catalyst and yielding a 1,3-bromonitroalkane.

ATRA_Mechanism PC Cu(I) Catalyst Ground State PC_ex Excited Cu(I)* PC->PC_ex Visible Light (hν) Radical α-Nitro Radical (Electrophilic) PC_ex->Radical SET to BNA (Loss of Br-) CuII Cu(II)-Br Complex PC_ex->CuII Oxidation BNA α-Bromonitroalkane (BNA) Adduct Adduct Radical (Nucleophilic) Radical->Adduct Addition to Olefin Olefin Unactivated Olefin Product 1,3-Bromonitroalkane Adduct->Product Br Transfer from Cu(II) CuII->PC Reduction (Catalyst Regeneration)

Figure 1: Photoredox-catalyzed ATRA mechanism of α-bromonitroalkanes with olefins.

Nucleophilic and Ionic Pathways

The ter Meer Reaction

Discovered by Edmund ter Meer in the late 19th century, this classical reaction converts 1-bromo-1-nitroalkanes into gem-dinitroalkanes using nitrite salts[1]. The reaction initiates via base-mediated deprotonation of the highly acidic α -proton to form a bromonitronate intermediate. Depending on the substrate and conditions, the mechanism proceeds either through an elimination-addition sequence (forming a transient nitroalkene/nitrocarbene) or via a radical chain ( SRN​1 ) mechanism[4].

Indium-Mediated Henry Reactions

BNAs can be transmetalated using indium metal to generate nucleophilic organoindium nitronates. These species undergo highly diastereoselective Henry-type (nitroaldol) additions to aldehydes, providing a robust synthetic route to complex 2-nitroalkan-1-ols[5].

Cycloaddition Dynamics: Dearomative [3+2] Reactions

Recent breakthroughs have harnessed the 1,3-dipolar nature of BNA-derived nitronates. By treating BNAs with silver carbonate (Ag₂CO₃), researchers can generate silver α -bromo alkylidenenitronates in situ. These highly reactive dipoles undergo dearomative [3+2] cycloadditions with electron-rich heterocycles, such as 1-Boc-pyrroles, to yield complex 3a,6a-dihydro-4-Boc-pyrrolo[2,3-d]isoxazole-2-oxides[2].

Cycloaddition BNA 1-Bromo-1-nitroalkane Nitronate Silver α-Bromo Alkylidenenitronate BNA->Nitronate Deprotonation & Ag+ Coordination Base Ag2CO3 (Base/Halophilic) Base->Nitronate Promotes TransitionState [3+2] Transition State Nitronate->TransitionState + Dipolarophile Dipolarophile 1-Boc-pyrrole (Dipolarophile) Dipolarophile->TransitionState Product Dihydro-pyrrolo[2,3-d] isoxazole-2-oxide TransitionState->Product Cycloaddition

Figure 2: Silver-mediated [3+2] cycloaddition pathway of α-bromo alkylidenenitronates.

Quantitative Data Summary

The following table synthesizes the reaction parameters, substrate scopes, and typical yields for the primary theoretical pathways of BNAs.

Reaction TypeCatalyst / ReagentSubstrate ScopeTypical YieldsMechanistic Pathway
Photoredox ATRA Cu(dap)₂Cl, Visible LightUnactivated Olefins60–95%SET / Radical Chain[1]
Dearomative [3+2] Ag₂CO₃, Anhydrous DMSO1-Boc-pyrroles17–91%1,3-Dipolar Cycloaddition[2]
Indium Henry Indium MetalAldehydes70–85%Organoindium Nitronate[5]
ter Meer Reaction NaNO₂, Weak BaseNitrite SaltsVariableElimination-Addition / SRN​1 [1][4]
N-Oxide Formation TBSClAlcohols/AminesHighSilyl Trapping of Nitronate[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental manipulation.

Protocol A: Copper-Catalyzed Visible-Light ATRA of BNAs to Olefins

Objective: Synthesis of 1,3-bromonitroalkanes via electrophilic radical addition.

  • Reagent Loading: In an oven-dried Schlenk tube, add Cu(dap)₂Cl (1.0 mol%), the target olefin (1.0 equiv), and the α -bromonitroalkane (1.5 equiv) in anhydrous dichloromethane.

    • Causality: Cu(dap)₂Cl is selected because its excited state possesses the exact redox potential required to reduce the C–Br bond without reducing the nitro group. A slight excess of BNA ensures complete consumption of the valuable olefin.

  • Degassing (Freeze-Pump-Thaw): Subject the mixture to three freeze-pump-thaw cycles under argon.

    • Causality: Molecular oxygen is a potent triplet quencher. It will deactivate the excited Cu(I)* state and irreversibly trap the intermediate carbon-centered radicals to form peroxides, destroying the reaction yield.

  • Irradiation: Irradiate the mixture using blue LEDs (λ = 450 nm) at room temperature for 12 hours.

    • Causality: The 450 nm wavelength selectively excites the MLCT band of the copper catalyst. Direct UV irradiation would cause uncontrolled homolysis of the BNA, leading to oligomerization. The color shift from deep red Cu(I) to transient green/blue Cu(II) serves as a visual validation of the active catalytic cycle.

  • Quenching and Isolation: Turn off the light, concentrate the solvent in vacuo, and purify via flash column chromatography.

Protocol B: Silver-Mediated Dearomative [3+2] Cycloaddition

Objective: Construction of 3a,6a-dihydro-4-Boc-pyrrolo[2,3-d]isoxazole-2-oxides.

  • Preparation of the Reaction Matrix: Dissolve 1-Boc-pyrrole (0.5 mmol) and the 1-bromo-1-nitroalkane (1.0 mmol) in anhydrous DMSO (6.0 mL).

    • Causality: Anhydrous DMSO is critical. Its high dielectric constant stabilizes the highly polar transition state of the cycloaddition and the intermediate silver nitronate[2].

  • Base Addition: Add Ag₂CO₃ (1.0 mmol) in one portion at room temperature.

    • Causality: Ag₂CO₃ serves a dual purpose. The carbonate acts as a mild base to deprotonate the α -proton, while the halophilic Ag⁺ coordinates the bromine atom, stabilizing the resulting α -bromo alkylidenenitronate and preventing premature halide elimination.

  • Reaction Monitoring: Stir the mixture at room temperature in the dark for 4–8 hours. Monitor via TLC.

    • Causality: The reaction must be kept in the dark to prevent the photolytic degradation of the light-sensitive silver complexes. Disappearance of the BNA spot on TLC validates the complete generation and consumption of the nitronate dipole.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts, extract with ethyl acetate, wash with brine to remove DMSO, and purify via chromatography.

References

  • CAS 18162-48-6 tert-Butyldimethylsilyl chloride - Alfa Chemistry Alfa Chemistry
  • Dearomative pyrrole (3+2) reaction with geminal bromonitroalkane: synthesis of 2,3-dihydropyrroles RSC Publishing
  • Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes ACS Public
  • ChemInform Abstract: Indium-Mediated Reaction of Nitroethane and Aldehydes ResearchG
  • Preparation and Characterization of 2,2-Dinitroethanol The Journal of Organic Chemistry (ACS)

Sources

Foundational

Thermodynamic Profiling of 1-Bromo-1-Nitropropane: Boiling Point, Vapor Pressure, and Methodological Validation

Executive Summary In the realm of advanced chemical synthesis and drug development, halogenated nitroalkanes serve as critical bulk drug intermediates and radical precursors. 1-bromo-1-nitropropane (CAS: 5447-96-1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced chemical synthesis and drug development, halogenated nitroalkanes serve as critical bulk drug intermediates and radical precursors. 1-bromo-1-nitropropane (CAS: 5447-96-1) is a prime example of a compound whose utility is heavily dictated by its thermodynamic profile. As a Senior Application Scientist, understanding the precise relationship between this compound's boiling point, vapor pressure, and thermal stability is non-negotiable for scaling up photoredox catalysis or formulating stable antimicrobial agents.

This whitepaper provides an in-depth analysis of the physicochemical properties of 1-bromo-1-nitropropane, establishes a self-validating experimental protocol for vapor-liquid equilibrium (VLE) data acquisition, and contextualizes these metrics within modern drug development workflows.

Physicochemical Data & Thermodynamic Baselines

The macroscopic thermodynamic behavior of 1-bromo-1-nitropropane is governed by its molecular architecture. The highly electronegative nitro group (-NO₂) creates a strong permanent dipole, while the heavy, polarizable bromine atom contributes significant London dispersion forces. Overcoming these robust intermolecular forces requires substantial thermal energy, resulting in a relatively high boiling point and a correspondingly low vapor pressure at ambient temperatures.

Quantitative Property Matrix
PropertyValueSource Verification
Molecular Formula C₃H₆BrNO₂[1.2]
Molecular Weight 167.99 g/mol [1.1]
Density 1.609 g/cm³[1.1]
Boiling Point 163.4 °C (at 760 mmHg)[1.1]
Flash Point 52.6 °C[1.1]
Refractive Index 1.48[1.1]
Vapor Pressure Profile Low Volatility[1.3]

Experimental Methodology: Self-Validating Vapor Pressure Determination

To accurately map the vapor pressure curve of 1-bromo-1-nitropropane without inducing thermal decomposition, a strictly controlled Dynamic Ebulliometry protocol must be utilized. This workflow is designed as a self-validating system, ensuring that every data point collected is thermodynamically sound and free from instrumental or chemical artifacts.

Step-by-Step Protocol & Causality

Phase 1: System Calibration (Self-Validation Phase)

  • Action : Run the dynamic ebulliometer with high-purity anhydrous toluene prior to introducing the analyte.

  • Causality : Toluene has a universally documented vapor pressure curve. By measuring its boiling points at various controlled pressures and comparing the derived Antoine coefficients to literature standards, we validate the integrity of the pressure transducers and thermistors. If the deviation exceeds 0.1%, the system requires recalibration, preventing the collection of skewed data.

Phase 2: Sample Degassing (Freeze-Pump-Thaw)

  • Action : Subject the 1-bromo-1-nitropropane sample to three consecutive cycles of freezing (via liquid nitrogen), vacuum pumping, and thawing.

  • Causality : Dissolved atmospheric gases (O₂, N₂) act as highly volatile impurities. During heating, they prematurely escape the liquid phase, artificially inflating the total system pressure ( Ptotal​=Panalyte​+Pgases​ ). Complete degassing ensures the measured pressure is exclusively the vapor pressure of the pure analyte.

Phase 3: Dynamic Ebulliometry (Isobaric Control)

  • Action : Set the system pressure to a fixed sub-atmospheric value (e.g., 100 mmHg) using a vacuum manifold. Apply controlled heating until steady-state reflux is achieved in the condensation column, then record the equilibrium temperature.

  • Causality : Measuring temperature at a controlled pressure (dynamic method) is vastly superior to measuring pressure at a controlled temperature (static method) for thermally sensitive compounds. It minimizes the residence time at elevated temperatures, thereby preventing the thermal cleavage of the labile C-NO₂ or C-Br bonds.

Phase 4: Data Regression & Thermodynamic Consistency Check

  • Action : Plot the natural logarithm of vapor pressure ( lnP ) against the inverse of temperature ( 1/T ).

  • Causality : According to the Clausius-Clapeyron equation, this relationship must be highly linear ( R2>0.999 ). A sudden deviation from linearity at higher temperatures serves as an internal diagnostic indicating the onset of thermal degradation. If linearity is maintained up to the standard boiling point of 163.4 °C[1.1], the dataset is verified as thermodynamically sound.

Workflow Visualization

VaporPressureWorkflow Calib System Calibration (Toluene Standard) Degas Freeze-Pump-Thaw Degassing Calib->Degas Validates sensors Ebull Dynamic Ebulliometry (Isobaric Control) Degas->Ebull Pure analyte VLE Vapor-Liquid Equilibrium Ebull->VLE Controlled heating Regress Clausius-Clapeyron Linearity Check VLE->Regress T & P logging Regress->Ebull Deviation detected (Reduce Temp) Valid Validated P-T Dataset Regress->Valid R² > 0.999

Self-Validating Dynamic Ebulliometry Workflow for Vapor Pressure.

Implications for Drug Development and Photoredox Catalysis

The thermodynamic profile of 1-bromo-1-nitropropane directly dictates its utility in modern pharmaceutical synthesis.

Radical Cyclization & Photoredox Catalysis: Recent advancements in medicinal chemistry leverage 1-bromo-1-nitropropane as a highly effective radical precursor. For instance, it is utilized in the gem-bromonitro cyclobutane-induced radical cyclization of acrylanilides to construct complex 2-oxindole frameworks via photoredox catalysis[1.7]. The low vapor pressure of this yellow oil[1.7] is a critical operational advantage here; it prevents rapid evaporation during extended irradiation times, ensuring that stoichiometric ratios remain perfectly intact and reaction yields are highly reproducible.

Formulation Stability: Beyond synthesis, the low vapor pressure and relatively high flash point (52.6 °C) of 1-bromo-1-nitropropane[1.1] make it an attractive candidate for stable antimicrobial compositions. Patent literature specifically highlights its low vapor pressure as a stabilizing factor that minimizes inhalation exposure risks and volatile loss during long-term storage[1.3].

References

  • PubChem (National Institutes of Health). 1-Bromo-1-nitropropane | C3H6BrNO2 | CID 226816. URL:[Link]

  • Google Patents.US5122301A - Antimicrobial compositions containing propylene.
  • ResearchGate. gem-Bromonitro cyclobutane induced radical cyclization of acrylanilide to construct 2-oxindole via photoredox catalysis. URL:[Link]

Exploratory

Structural and Mechanistic Divergence of Halonitroalkanes: A Comparative Analysis of 1-Bromo-1-nitropropane and Bronopol

As halonitroalkanes continue to play a critical role in antimicrobial formulations, understanding the precise physicochemical and mechanistic differences between structural analogs is paramount for drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

As halonitroalkanes continue to play a critical role in antimicrobial formulations, understanding the precise physicochemical and mechanistic differences between structural analogs is paramount for drug development professionals and formulation scientists. This technical guide provides an in-depth comparative analysis of 1-bromo-1-nitropropane and its highly functionalized derivative, bronopol (2-bromo-2-nitropropane-1,3-diol).

By examining their structural divergence, environment-dependent mechanisms of action, and toxicological profiles, we can establish a predictive framework for their application in industrial and pharmaceutical contexts.

Structural Divergence and Physicochemical Properties

At the core of the functional differences between these two biocides is their molecular architecture. 1-Bromo-1-nitropropane is a simple, linear aliphatic nitroalkane. In contrast, bronopol features two hydroxymethyl groups attached to the alpha-carbon[1]. This structural addition fundamentally alters the molecule's polarity, reactivity, and degradation pathways.

The presence of the hydroxyl groups in bronopol enables a retroaldol decomposition pathway, particularly at elevated pH and temperatures, which results in the release of formaldehyde and the formation of bromonitroethanol[2]. Because 1-bromo-1-nitropropane lacks these functional groups, it cannot act as a formaldehyde releaser, making its stability profile and toxicological footprint distinctly different.

Quantitative Physicochemical Comparison

To predict their behavior in biological systems, we must analyze their quantitative molecular descriptors. The table below highlights the stark contrast in lipophilicity and hydrogen-bonding capacity driven by bronopol's diol structure.

Molecular Property1-Bromo-1-nitropropaneBronopol (2-bromo-2-nitropropane-1,3-diol)
PubChem CID [3][4]
Molecular Formula C₃H₆BrNO₂C₃H₆BrNO₄
Molecular Weight 167.99 g/mol 199.99 g/mol
LogP (Lipophilicity) 1.80-0.60
Topological Polar Surface Area (TPSA) 45.80 Ų86.30 Ų
Hydrogen Bond Donors 02
Hydrogen Bond Acceptors 24

Data synthesized from PubChem computational property databases[3][4].

Divergent Mechanisms of Action (MoA)

The biocidal efficacy of these compounds is not merely a function of their halogen or nitro groups, but how their entire structure interacts with microbial biochemistry.

Bronopol: Catalytic Thiol Oxidation and ROS Generation

Bronopol exhibits a highly sophisticated, environment-dependent mechanism of action. Its primary target is the sulfhydryl (thiol) groups of essential microbial enzymes, such as dehydrogenases[2].

  • Aerobic Conditions: Under aerobic conditions, bronopol initiates a catalytic cycle of thiol oxidation. It reacts with intracellular thiols (e.g., glutathione, cysteine) to form disulfide bridges. Crucially, atmospheric oxygen acts as the terminal electron acceptor in this cycle, generating highly toxic reactive oxygen species (ROS) such as superoxide and peroxide[5]. This ROS generation is the primary driver of bronopol's rapid bactericidal activity[6].

  • Anoxic Conditions: In oxygen-depleted environments, the catalytic cycle halts. Bronopol must directly oxidize thiols, a stoichiometric reaction that consumes the bronopol molecule[5]. Without ROS generation, the effect shifts from bactericidal to bacteriostatic (growth inhibition)[7].

1-Bromo-1-nitropropane: Direct Electrophilic Alkylation

Lacking the structural complexity to facilitate the catalytic oxygen-consuming cycle, 1-bromo-1-nitropropane acts as a more traditional electrophilic biocide. Its higher LogP (1.80) allows it to partition rapidly into lipid membranes. Once intracellular, it undergoes direct nucleophilic substitution with cellular nucleophiles (amines and thiols). Because it does not generate ROS via a catalytic cycle, its efficacy is less dependent on the presence of molecular oxygen, but it generally requires higher minimum inhibitory concentrations (MIC) to achieve the same lethality as bronopol.

MoA Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) Aerobic Aerobic Conditions (O2 Present) Bronopol->Aerobic Anoxic Anoxic Conditions (O2 Absent) Bronopol->Anoxic ThiolOx Catalytic Thiol Oxidation (O2 as Terminal Acceptor) Aerobic->ThiolOx DirectOx Direct Thiol Oxidation (Biocide Consumed) Anoxic->DirectOx ROS ROS Generation (Superoxide/Peroxide) ThiolOx->ROS Bactericidal Bactericidal Effect (Rapid Cell Death) ROS->Bactericidal Bacteriostatic Bacteriostatic Effect (Growth Inhibition) DirectOx->Bacteriostatic

Fig 1. Environment-dependent biocidal mechanism of Bronopol via thiol oxidation.

Self-Validating Experimental Methodologies

To empirically differentiate the catalytic mechanism of bronopol from the direct alkylation of 1-bromo-1-nitropropane, researchers must employ an experimental design that isolates molecular oxygen and thiol availability as independent variables.

Protocol: Real-Time Assessment of Catalytic Thiol Oxidation

Rationale & Causality: If a compound relies on a catalytic cycle utilizing oxygen (like bronopol), oxygen levels will plummet immediately upon biocide addition in the presence of excess thiols, correlating with cell death[6]. By running parallel aerobic and anoxic chambers, and utilizing a "thiol rescue" step, this protocol creates a self-validating loop: recovery of bacterial growth upon the addition of excess cysteine proves that thiol depletion—not permanent membrane lysis—is the primary inhibitory vector.

Step-by-Step Methodology:

  • Microbial Suspension Preparation: Harvest Escherichia coli in the logarithmic growth phase. Resuspend the pellet in 0.1 M phosphate-buffered saline (PBS) adjusted strictly to pH 7.0 to a density of 108 CFU/mL.

    • Causality: Bronopol undergoes rapid retroaldol decomposition at alkaline pH levels[2]. Maintaining pH 7.0 ensures that the observed biocidal activity is due to the intact molecule, not its formaldehyde degradation products.

  • Environmental Segregation: Divide the suspension into two sealed metabolic chambers.

    • Chamber A (Aerobic): Equip with a continuous-read Clark-type oxygen electrode.

    • Chamber B (Anoxic): Continuously sparge with nitrogen gas prior to sealing to ensure complete oxygen displacement[6].

  • Biocide & Thiol Introduction: Inject the biocide (bronopol or 1-bromo-1-nitropropane) to achieve a final concentration of 50 µg/mL. Simultaneously, introduce a controlled concentration of L-cysteine (0.15 mg/mL).

    • Causality: Cysteine acts as the primary exogenous thiol target. In a catalytic mechanism, bronopol will continuously oxidize this cysteine while rapidly consuming dissolved O₂.

  • Real-Time Monitoring: Record dissolved oxygen concentrations in Chamber A continuously for 120 minutes. Extract 1 mL aliquots from both chambers every 15 minutes, neutralize immediately with a quenching agent (e.g., sodium thiosulfate), and plate to determine CFU/mL viability.

  • Thiol Rescue Validation: At the 60-minute mark, introduce a massive excess of L-cysteine (1.5 mg/mL) to a parallel aerobic cohort.

    • Causality: If the biocide is consumed stoichiometrically (as seen with 1-bromo-1-nitropropane or bronopol under anoxic conditions), the excess thiols will sequester the remaining active molecules, rescuing the bacterial growth rate and validating the mechanism[5].

Workflow Prep Step 1: E. coli Suspension (pH 7.0 PBS, 10^8 CFU/mL) Split Step 2: Environmental Segregation Prep->Split O2 Chamber A: Aerobic (O2 Electrode Active) Split->O2 N2 Chamber B: Anoxic (N2 Flushed) Split->N2 Add Step 3: Biocide + Cysteine Addition O2->Add N2->Add Monitor Step 4: Monitor O2 Consumption & Cell Viability Add->Monitor Validate Step 5: Thiol Rescue (Excess Cysteine Addition) Monitor->Validate

Fig 2. Self-validating experimental workflow for assessing catalytic thiol oxidation.

Applications and Toxicological Profiles

The structural differences between these two compounds dictate their commercial applications and safety profiles.

Bronopol is a broad-spectrum, highly effective biocide used extensively in cosmetics, topical pharmaceuticals, paper mills, and cooling water systems[4]. However, its ability to undergo retroaldol decomposition means it acts as a formaldehyde-releaser[8]. Formaldehyde is a known sensitizer, and approximately 20% of cosmetics in the U.S. contain formaldehyde-releasing preservatives, leading to an increased frequency of allergic contact dermatitis[8][9]. Furthermore, under certain conditions, bronopol can react with amines to form carcinogenic nitrosamines[4].

1-Bromo-1-nitropropane , due to its lack of hydroxyl groups, does not release formaldehyde. However, its higher lipophilicity and general electrophilic reactivity make it a potent skin irritant with a different toxicity profile. It is generally restricted to niche industrial applications, agricultural formulations, and as a chemical intermediate, rather than consumer-facing cosmetics.

References

  • PubChem - Bronopol | C3H6O4BrN | CID 2450. National Center for Biotechnology Information. URL: [Link]

  • PubChem - 1-Bromo-1-nitropropane | C3H6BrNO2 | CID 226816. National Center for Biotechnology Information. URL:[Link]

  • ASM Journals - Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial Agents and Chemotherapy. URL:[Link]

  • EWG Skin Deep - What is 2-BROMO-2-NITROPROPANE-1,3-DIOL. Environmental Working Group. URL:[Link]

  • Ataman Kimya - BNPD (Bronopol) | Action on the body. URL: [Link]

  • Paula's Choice - What is Bronopol?. Ingredient Dictionary. URL: [Link]

  • Wikipedia - Bronopol. Wikimedia Foundation. URL: [Link]

Sources

Foundational

metabolic pathways of 1-bromo-1-nitropropane in microorganisms

An In-Depth Technical Guide to the Microbial Metabolism of 1-Bromo-1-Nitropropane Executive Summary 1-Bromo-1-nitropropane (BNP) is a halogenated aliphatic nitroalkane[1]. While it shares structural homology with the wid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Microbial Metabolism of 1-Bromo-1-Nitropropane

Executive Summary

1-Bromo-1-nitropropane (BNP) is a halogenated aliphatic nitroalkane[1]. While it shares structural homology with the widely utilized biocide bronopol (2-bromo-2-nitropropane-1,3-diol), BNP lacks the two hydroxymethyl groups. Consequently, its microbial degradation does not proceed via formaldehyde release. Instead, the mineralization of BNP requires the targeted enzymatic cleavage of both the carbon-halogen (C–Br) and carbon-nitro (C–NO₂) bonds. This whitepaper elucidates the dual metabolic pathways—oxidative denitrification and hydrolytic dehalogenation—employed by competent microorganisms to metabolize BNP into bioavailable propionic acid.

Mechanistic Pathways of BNP Degradation

Microbial degradation of halo-nitroalkanes is governed by the steric and electronic properties of the α-carbon. Because BNP possesses an α-proton at the C1 position, it is highly susceptible to two distinct, convergent enzymatic strategies.

Pathway A: Oxidative Denitrification (Primary Route)

The most efficient route for BNP metabolism is catalyzed by 2-Nitropropane Dioxygenase (2NPD) or Nitroalkane Oxidase (NAO) , flavoenzymes prevalent in Pseudomonas, Streptomyces, and Neurospora species[2][3][4].

  • Enzymatic Causality: 2NPD operates via an oxidase-style mechanism mediated by an FMN or FAD cofactor[3]. The catalytic base in the active site (e.g., His152 in P. aeruginosa 2NPD or Asp402 in F. oxysporum NAO) abstracts the α-proton from the neutral BNP molecule[3][4].

  • Intermediate Formation: This abstraction forms a transient, anionic flavosemiquinone intermediate[3][5]. Molecular oxygen is then incorporated at the C1 position, displacing the nitro group as nitrite (NO₂⁻)[5].

  • Chemical Spontaneity: Because the C1 carbon also holds a bromine atom, the immediate enzymatic product is propionyl bromide (an acyl bromide). Acyl halides are highly unstable in aqueous physiological environments. Propionyl bromide undergoes rapid, spontaneous hydrolysis to yield propionic acid and a bromide ion (Br⁻) .

Pathway B: Hydrolytic Dehalogenation (Alternative Route)

In environments where specialized nitroalkane oxidases are absent, bacteria utilizing Haloalkane Dehalogenases (HLDs) (e.g., LinB, DhaA, or DhlA from Sphingomonas or Mycobacterium spp.) can initiate degradation[6][7].

  • Enzymatic Causality: HLDs feature a classic α/β-hydrolase fold. The reaction is initiated by an active-site aspartate acting as a nucleophile. It attacks the halogenated C1 carbon via an S_N2 mechanism, displacing the bromide ion and forming a covalent alkyl-enzyme intermediate[8]. A water molecule, activated by a His-Asp/Glu catalytic triad, subsequently hydrolyzes this intermediate[8].

  • Chemical Spontaneity: The enzymatic product is 1-nitro-1-propanol (a geminal nitro-alcohol). Compounds with a hydroxyl and a nitro group on the same carbon are thermodynamically unstable. 1-nitro-1-propanol spontaneously decomposes, eliminating nitrite to form propanal (propionaldehyde).

  • Convergence: Propanal is rapidly oxidized by native aldehyde dehydrogenases into propionic acid , converging with Pathway A. Propionic acid is then converted to propionyl-CoA, entering the TCA cycle.

Pathway Visualization

G BNP 1-Bromo-1-nitropropane (CH3-CH2-CH(Br)(NO2)) NPD 2-Nitropropane Dioxygenase (Oxidative Denitrification) BNP->NPD O2 HLD Haloalkane Dehalogenase (Hydrolytic Dehalogenation) BNP->HLD H2O PropBr Propionyl Bromide (CH3-CH2-COBr) NPD->PropBr FMN Catalysis Nitrite Nitrite (NO2-) NPD->Nitrite Denitration PropAcid Propionic Acid (CH3-CH2-COOH) PropBr->PropAcid H2O (Spontaneous) Bromide1 Bromide (Br-) PropBr->Bromide1 Debromination NitroProp 1-Nitro-1-propanol (CH3-CH2-CH(OH)(NO2)) HLD->NitroProp Aspartate Nucleophile Bromide2 Bromide (Br-) HLD->Bromide2 Debromination Propanal Propanal (CH3-CH2-CHO) NitroProp->Propanal Spontaneous Nitrite2 Nitrite (NO2-) NitroProp->Nitrite2 Denitration Propanal->PropAcid Aldehyde Dehydrogenase

Metabolic network of 1-bromo-1-nitropropane degradation via oxidative and hydrolytic pathways.

Quantitative Enzyme Kinetics

Understanding the kinetic limitations of these enzymes is critical for predicting the environmental persistence of BNP. The slow isomerization of the cap domain in HLDs often makes halide release the rate-limiting step[8], whereas 2NPD efficiency is governed by the cleavage of the substrate C–H bond[5].

Enzyme ClassRepresentative OriginSubstrate Profile kcat​ (s⁻¹) Km​ (mM)Rate-Limiting Step
2-Nitropropane Dioxygenase (2NPD) Pseudomonas aeruginosaNitroalkanes, Nitronates12.5 - 45.00.8 - 2.1C–H bond cleavage (low pH) / Protonation (high pH)[5]
Nitroalkane Oxidase (NAO) Fusarium oxysporumNeutral Nitroalkanes~15.01.5 - 3.0Product release / Flavin reoxidation[4]
Haloalkane Dehalogenase (LinB) Sphingomonas paucimobilisBroad (Bromoalkanes)1.5 - 3.50.1 - 0.5Cap domain conformational change / Halide release[6][8]

Experimental Protocol: Self-Validating Mass Balance Assay

To empirically validate the degradation of BNP and confirm the active pathway, a stoichiometric mass balance approach must be utilized. Because both pathways ultimately release one molar equivalent of NO₂⁻ and Br⁻ per mole of BNP consumed, tracking these ions against BNP depletion provides a closed-loop validation of mineralization.

Phase 1: Cell-Free Extract Preparation

  • Cultivate the target microbial strain (e.g., P. aeruginosa PAO1) in minimal salts medium supplemented with 5 mM BNP as the sole carbon/nitrogen source to induce 2NPD/HLD expression.

  • Harvest cells at the mid-exponential phase ( OD600​ ~ 0.6) via centrifugation (4,000 × g, 15 min, 4°C).

  • Resuspend the pellet in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM DTT and lyse via ultrasonication (5 cycles of 30s on/off on ice).

  • Centrifuge the lysate at 20,000 × g for 30 min at 4°C to obtain the cell-free extract (CFE).

Phase 2: Kinetic Degradation Assay

  • Initiate the reaction by adding 1 mM BNP to 1 mL of CFE (normalized to 1 mg/mL total protein). Incubate at 30°C with gentle agitation.

  • Terminate the reaction in 200 µL aliquots at specific time intervals (0, 15, 30, 60, 120 min) by adding 10% (v/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifuge the aliquots (10,000 × g, 5 min) and filter the supernatant through a 0.22 µm PTFE syringe filter.

Phase 3: Analytical Quantification (The Self-Validating Step)

  • Ion Chromatography (IC): Inject 20 µL of the filtrate into an IC system equipped with an anion-exchange column (e.g., Dionex IonPac AS11). Quantify the simultaneous release of NO₂⁻ and Br⁻ using a conductivity detector. Causality Check: The molar sum of NO₂⁻ and Br⁻ must inversely mirror the depletion of BNP.

  • GC-MS Analysis: Derivatize a parallel set of samples using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to stabilize volatile organic acids. Analyze via GC-MS to identify the presence of the terminal aliphatic metabolite, propionic acid ( m/z 74 for the underivatized molecular ion, shifting appropriately with the TBDMS tag).

References

  • PubChem. "1-Bromo-1-nitropropane | C3H6BrNO2 | CID 226816". National Institutes of Health (NIH). Available at: [Link]1]

  • Kido, T., et al. "Nitroalkane Oxidation by Streptomycetes". Journal of Bacteriology. Available at: [Link]2]

  • Gadda, G. "Probing the Mechanism of 2-Nitropropane Dioxygenase: A Model for Flavin Semiquinone Intermediates in Catalysis". American Chemical Society (ACS). Available at: [Link]5]

  • Ha, J. Y., et al. "Crystal structure of 2-nitropropane dioxygenase complexed with FMN and substrate. Identification of the catalytic base". Journal of Biological Chemistry. Available at: [Link]3]

  • Kennes, C., et al. "Substrate specificity of haloalkane dehalogenases". Biochemical Journal. Available at: [Link]6]

  • Schanstra, J. P., et al. "Kinetics of halide release of haloalkane dehalogenase: evidence for a slow conformational change". Biochemistry. Available at: [Link]8]

  • Jesenska, A., et al. "Dehalogenation of Haloalkanes by Mycobacterium tuberculosis H37Rv and Other Mycobacteria". Applied and Environmental Microbiology. Available at: [Link]7]

  • Fitzpatrick, P. F., et al. "Crystal Structures of Nitroalkane Oxidase: Insights into the Reaction Mechanism from a Covalent Complex of the Flavoenzyme Trapped during Turnover". Biochemistry. Available at: [Link]4]

Sources

Protocols & Analytical Methods

Method

Laboratory Synthesis of 1-Bromo-1-nitropropane from 1-Nitropropane: A Comprehensive Protocol

Executive Summary & Mechanistic Rationale gem-Bromonitroalkanes (BNAs) are highly versatile synthetic handles, serving as critical precursors for electron-deficient α -nitro radicals that exhibit unique umpolung reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

gem-Bromonitroalkanes (BNAs) are highly versatile synthetic handles, serving as critical precursors for electron-deficient α -nitro radicals that exhibit unique umpolung reactivity in cross-coupling and annulation reactions[1]. The synthesis of 1-bromo-1-nitropropane from 1-nitropropane is a fundamental laboratory transformation that leverages the enhanced acidity of the α -protons adjacent to the strongly electron-withdrawing nitro group.

The reaction proceeds via a two-step, one-pot sequence:

  • Deprotonation: 1-Nitropropane possesses mildly acidic α -protons ( pKa​≈9 ). Treatment with an aqueous alkali base (e.g., KOH) shifts the equilibrium to quantitatively yield a water-soluble potassium nitronate salt.

  • Electrophilic Halogenation: The nucleophilic nitronate anion is subsequently trapped by molecular bromine ( Br2​ ). Because the resulting 1-bromo-1-nitropropane is significantly less acidic than the starting material, mono-bromination can be selectively achieved by strictly controlling the stoichiometry and thermal conditions.

Mechanism A 1-Nitropropane (pKa ~9) B Potassium Nitronate Intermediate A->B KOH (aq) - H2O C 1-Bromo-1-nitropropane (Target Product) B->C Br2 (l), 0°C - KBr

Mechanistic pathway for the α-bromination of 1-nitropropane.

Reagents and Materials

The following quantitative data summarizes the required stoichiometry for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
1-Nitropropane 89.091.08.91 g (100 mmol)1.00Substrate
Potassium Hydroxide (85%) 56.111.056.93 g (105 mmol)N/ABase
Bromine ( Br2​ ) 159.811.015.98 g (100 mmol)3.12 (5.12 mL)Electrophile
Dichloromethane (DCM) 84.93N/A3 × 50 mL1.33Extraction Solvent
Deionized Water 18.02N/A50 mL1.00Reaction Solvent

Safety & Hazard Mitigation

  • Bromine ( Br2​ ): Highly corrosive, volatile, and toxic if inhaled. All manipulations involving liquid bromine must be performed inside a properly functioning fume hood using heavy-duty nitrile or neoprene gloves.

  • Nitroalkanes: Can decompose exothermically under strongly basic conditions at elevated temperatures. Strict temperature control (0–5 °C) during the bromination step is mandatory to prevent the Nef reaction (oxidative cleavage to aldehydes/ketones) and mitigate explosion risks.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual cues that confirm the success of each mechanistic step in real-time.

Step 1: Preparation of the Base Solution

In a 250 mL round-bottom flask equipped with a robust magnetic stir bar, dissolve 6.93 g (105 mmol, 1.05 equiv) of 85% KOH in 50 mL of deionized water.

  • Causality: KOH is preferred over NaOH because potassium nitronate salts exhibit superior aqueous solubility, preventing premature precipitation which can trap unreacted starting material and depress yields.

Step 2: Nitronate Formation

Cool the basic solution to room temperature. Add 8.91 g (100 mmol, 1.0 equiv) of 1-nitropropane in one portion. Stir vigorously for 30–45 minutes.

  • Self-Validation: 1-Nitropropane is only slightly soluble in water. The reaction is complete when the biphasic mixture transitions into a completely clear, homogeneous solution, visually confirming 100% conversion to the water-soluble potassium nitronate salt.

Step 3: Thermal Regulation

Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Causality: The subsequent bromination of the nitronate anion is highly exothermic. Maintaining low temperatures suppresses oxidative side reactions and prevents the formation of polybrominated byproducts (e.g., 1,1-dibromo-1-nitropropane).

Step 4: Electrophilic Bromination

Equip the flask with a pressure-equalizing addition funnel containing 5.12 mL (100 mmol, 1.0 equiv) of liquid bromine. Add the bromine dropwise over 30–45 minutes, maintaining vigorous stirring.

  • Self-Validation: The deep red color of the bromine will rapidly dissipate upon contact with the solution as it is consumed by the nitronate nucleophile. The stoichiometric endpoint is reached exactly when a faint orange/red tint persists in the solution, indicating that the nitronate anion has been fully consumed and excess bromine is present.

Step 5: Extraction and Quenching

Transfer the cold reaction mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with 50 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual unreacted bromine, followed by 50 mL of brine to remove residual water.

Step 6: Purification

Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C.

  • Causality: BNAs can be thermally sensitive; keeping the evaporation temperature low prevents degradation of the final product.

Workflow N1 1. Nitronate Formation Add 1-Nitropropane to KOH (aq) N2 2. Thermal Regulation Cool mixture to 0-5 °C N1->N2 N3 3. Electrophilic Bromination Dropwise addition of Br2 N2->N3 N4 4. Phase Extraction Extract with Dichloromethane N3->N4 N5 5. Purification Wash, Dry, and Concentrate N4->N5

Step-by-step experimental workflow for synthesizing 1-bromo-1-nitropropane.

Analytical Characterization

The isolated product should be a clear, pale yellow oil. Verification of the product can be achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The expected analytical signals based on literature standards are summarized below[2].

MethodParameterExpected Value / Signal
Yield Isolated Yield80–86% (approx. 13.4–14.4 g)
Appearance VisualClear, pale yellow oil
1H NMR 600 MHz, CDCl3​ δ 5.93–5.80 (m, 1H), 2.53–2.19 (m, 2H), 1.06 (t, J = 7.3 Hz, 3H)
13C NMR 151 MHz, CDCl3​ δ 81.2 (C-Br), 31.0 ( CH2​ ), 10.4 ( CH3​ )

References

  • Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes Source: ACS.org (The Journal of Organic Chemistry) URL:[Link]

  • Electronic Supplementary Information: Photocatalytic Coupling and NMR Characterization of 1-Bromo-1-nitropropane Source: Rsc.org (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Note: Advanced Oxidative Bromination Protocols for Nitroalkanes

Introduction & Mechanistic Rationale Nitroalkanes are highly versatile C1-synthons and crucial intermediates in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitroalkanes are highly versatile C1-synthons and crucial intermediates in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development[1]. The strongly electron-withdrawing nature of the nitro group acidifies the α-protons, enabling facile deprotonation to form a highly nucleophilic nitronate anion[1]. Subsequent electrophilic halogenation yields α-bromo nitroalkanes, which are pivotal precursors for Umpolung Amide Synthesis (UmAS), Henry (nitroaldol) reactions, and the synthesis of chiral amino acids[1][2].

Traditional bromination methods rely on elemental bromine (Br₂) in strong aqueous base (e.g., KOH)[2]. However, the harsh conditions, toxicity of Br₂, and the potential for over-bromination (forming dibromo-derivatives) limit its application in the late-stage functionalization of sensitive pharmaceutical intermediates[2][3]. Oxidative bromination—utilizing reagents like N-Bromosuccinimide (NBS) or in situ generation of electrophilic bromine—offers a milder, highly controlled, and chemoselective alternative[2][4]. NBS acts as a steady, low-concentration source of electrophilic bromine, minimizing side reactions and avoiding the generation of corrosive HBr gas[4][5].

Mechanistic Pathway & Causality

The conversion of a primary nitroalkane to its α-bromo derivative is fundamentally a two-step process governed by acid-base equilibrium and electrophilic capture:

  • Deprotonation: A base removes the α-proton to generate a resonance-stabilized nitronate anion. The choice of base (aqueous KOH vs. mild amine/K₂CO₃) dictates the equilibrium concentration of the nitronate and impacts the survival of base-sensitive functional groups[2].

  • Electrophilic Bromination: The nitronate attacks the electrophilic bromine source. When using NBS, the succinimide byproduct is easily removed, and the controlled release of active bromine prevents polyhalogenation[4][5].

G Nitroalkane Primary Nitroalkane (R-CH2-NO2) Base Base Deprotonation (Amine or KOH) Nitroalkane->Base Nitronate Nitronate Anion [R-CH=NO2]- Base->Nitronate Oxidant Bromine Source (NBS or Br2) Nitronate->Oxidant BromoNitro α-Bromo Nitroalkane (R-CHBr-NO2) Oxidant->BromoNitro UmAS Downstream Application (e.g., UmAS Amidation) BromoNitro->UmAS

Mechanistic pathway of nitroalkane deprotonation and subsequent oxidative bromination.

Comparative Reagent Efficacy

To design a self-validating and robust experimental setup, the selection of the brominating agent and base must be synchronized. The table below summarizes the quantitative efficacy of various bromination systems based on recent methodological advances[2].

Brominating AgentBase SystemSolventTypical YieldCausality & Practical Notes
Elemental Bromine (Br₂) Aqueous KOH (Method A)H₂O / DME>85%Highly effective but requires handling of toxic, corrosive Br₂. Prone to over-bromination[2].
N-Bromosuccinimide (NBS) Aqueous KOH (Method A)H₂O / DME>85%Superior alternative to Br₂. Mild, solid reagent. Easy removal of succinimide byproduct[2][4].
N-Bromosuccinimide (NBS) Amine Base (Method B)DME~70-80%Enables "mix-and-stir" one-pot downstream reactions (like UmAS) without switching solvents[2].
Dibromotetrachloroethane (DBTCE) Amine / K₂CO₃DME / H₂O~80%Excellent for heterogeneous one-pot protocols requiring halonium turnover[2].

Experimental Protocols

The following methodologies detail step-by-step instructions for the oxidative bromination of nitroalkanes, ranging from traditional isolation to advanced one-pot cascade reactions.

Protocol A: Traditional Aqueous Base Bromination (High Yield, Isolated Intermediate)

This protocol is ideal when the pure α-bromo nitroalkane is required for rigorous characterization or sensitive downstream coupling[2].

  • Step 1: Nitronate Preformation. Dissolve the primary nitroalkane (1.0 equiv, typically 0.2 M) in a 1:1 mixture of dimethoxyethane (DME) and water. Cool the solution to 0 °C using an ice bath to prevent exothermic degradation.

  • Step 2: Base Addition. Dropwise add an aqueous solution of KOH (1.1 equiv). Stir for 30 minutes at 0 °C to ensure complete formation of the potassium nitronate salt. The solution may turn slightly yellow, indicating nitronate formation[2].

  • Step 3: Oxidative Bromination. Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) in small portions. The use of NBS over Br₂ prevents the generation of corrosive HBr gas and limits dibromination[2][4].

  • Step 4: Quenching & Extraction. After 1 hour of stirring at room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophilic bromine[1]. Extract the mixture with dichloromethane (3 x 15 mL).

  • Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Purify via flash column chromatography (silica gel, hexane/ethyl acetate) if necessary.

Protocol B: "Mix-and-Stir" One-Pot Bromination and Amidation (UmAS)

Designed for high-throughput drug development, this protocol bypasses the isolation of the potentially unstable α-bromo nitroalkane, directly converting it into an amide via Umpolung Amide Synthesis (UmAS)[2].

  • Step 1: Reactant Assembly. In a round-bottom flask, combine the primary nitroalkane (1.0 equiv, 0.2 M) and the target amine (5.0 equiv) in DME. The amine acts as both the nucleophile for the final amide and the base for initial deprotonation[2].

  • Step 2: Base & Equilibration. Add aqueous K₂CO₃ (2.0 equiv) and H₂O (5.0 equiv). Stir for 5 hours at 25 °C to allow nitronate equilibration[2].

  • Step 3: Halogenation. Add the brominating agent (NBS or DBTCE, 1.0 equiv) to the mixture. Stir for 1 hour. The amine base facilitates the bromination without the need for strong aqueous hydroxide[2].

  • Step 4: Amidation (UmAS). Introduce N-Iodosuccinimide (NIS) (10 mol%) as a catalyst under an oxygen atmosphere (balloon). Stir for 12-24 hours. The iodonium catalyzes the umpolung amide synthesis from the newly formed α-bromo nitroalkane[2].

  • Step 5: Workup. Quench with Na₂S₂O₃, extract with ethyl acetate, and purify the resulting amide via chromatography.

Troubleshooting & Self-Validation

To ensure the protocol operates as a self-validating system, scientists must monitor specific diagnostic markers:

  • TLC Monitoring: α-Bromo nitroalkanes typically have a higher Rf​ value than their parent nitroalkanes on silica gel (visualized using KMnO₄ stain or UV light).

  • NMR Verification: In ¹H NMR, the α-protons of primary nitroalkanes (typically around δ 4.3–4.5 ppm) will shift significantly downfield (δ 5.5–6.0 ppm) upon bromination due to the combined deshielding effects of the nitro and bromo groups.

  • pH Control: If the yield in Protocol A drops, verify the pH during nitronate formation. A pH < 10 indicates incomplete deprotonation, requiring slight adjustments to the KOH stoichiometry[2].

  • Safety Check: Bromonitromethane derivatives and NBS are strong oxidizing agents. Monitor reactions from a safe distance and quench thoroughly with sodium thiosulfate to neutralize reactive bromine species before disposal[1].

References

  • Title: A one-pot amidation of primary nitroalkanes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Introduction: The Strategic Value of Bifunctional Intermediates

An In-Depth Guide to 1-Bromo-1-Nitropropane: Synthesis, Applications, and Experimental Protocols In the landscape of organic synthesis, the pursuit of molecular complexity from simple, readily available starting material...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 1-Bromo-1-Nitropropane: Synthesis, Applications, and Experimental Protocols

In the landscape of organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a central theme. Nitroalkanes have long been recognized as exceptionally versatile building blocks, prized for the diverse reactivity of the nitro group which enables a wide array of carbon-carbon bond-forming reactions and can be readily transformed into other valuable functional groups like amines or carbonyls.[1][2] This guide focuses on a specialized, yet highly potent, member of this class: 1-bromo-1-nitropropane .

The strategic placement of both a bromine atom and a nitro group on the same carbon atom imbues 1-bromo-1-nitropropane with a unique and powerful reactivity profile. The electron-withdrawing nature of the nitro group renders the α-proton acidic, paving the way for its participation as a nucleophile in cornerstone reactions such as the Henry (nitroaldol) and Michael additions.[3][4] Simultaneously, the bromine atom serves as a stable leaving group, opening avenues for subsequent transformations. This bifunctionality allows for the rapid construction of complex molecular scaffolds, making 1-bromo-1-nitropropane a valuable intermediate for researchers, particularly those in the fields of medicinal chemistry and drug development where the efficient synthesis of novel compounds is paramount.[1][5]

This document serves as a comprehensive technical guide, offering detailed protocols for the synthesis of 1-bromo-1-nitropropane and its application in key synthetic transformations. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful and safe application in the laboratory.

Physicochemical Data

The key properties of 1-bromo-1-nitropropane are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₃H₆BrNO₂[6]
Molecular Weight 167.99 g/mol [6]
IUPAC Name 1-bromo-1-nitropropane[6]
CAS Number 5447-96-1[6]
Appearance Not specified, likely a liquid.
Boiling Point Data not available.
Melting Point Data not available.
Density Data not available.
Safety and Handling

Working with 1-bromo-1-nitropropane and its precursors requires strict adherence to safety protocols. The parent compound, 1-nitropropane, is a flammable liquid and is harmful if inhaled or ingested.[7][8] Brominating agents are corrosive and toxic. Therefore, all manipulations should be conducted within a certified chemical fume hood.

Hazard CategoryPrecautionary MeasureSource(s)
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), lab coat, and chemical safety goggles are mandatory.[8][9][10]
Engineering Controls All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]
Incompatibilities Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[8][9]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly sealed.[9][10]
Spill Response Absorb spills with an inert material (e.g., sand, vermiculite) and collect for disposal. Do not allow entry into waterways.[8][11]
Disposal Dispose of chemical waste in accordance with local, state, and federal regulations.[9]

Synthesis of 1-Bromo-1-Nitropropane

The most direct route to 1-bromo-1-nitropropane is the α-bromination of its parent nitroalkane, 1-nitropropane. This reaction proceeds via the formation of a nitronate anion, which then attacks an electrophilic bromine source.

Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware dissolve Dissolve 1-Nitropropane in Solvent prep_glass->dissolve prep_reagents Measure Reagents (1-Nitropropane, Base, Solvent) prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_base Add Base (e.g., NaOH) -> Forms Nitronate Anion cool->add_base add_br2 Slowly Add Bromine (Br₂) add_base->add_br2 stir Stir at RT add_br2->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with Na₂S₂O₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify

Caption: General workflow for the synthesis of 1-bromo-1-nitropropane.

Experimental Protocol: α-Bromination of 1-Nitropropane

This protocol is based on established principles of α-halogenation of nitroalkanes.[12]

Reagents & Equipment:

  • 1-Nitropropane

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Nitronate Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropropane (1.0 eq.) in water. Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (1.0 eq.) dropwise, maintaining the temperature below 5°C. The formation of the sodium nitronate salt is an exothermic process. Stir the mixture for 30 minutes at 0°C.

  • Bromination: Prepare a solution of bromine (1.0 eq.) in dichloromethane. Add this solution dropwise to the stirred nitronate solution at 0°C. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any unreacted bromine), water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-bromo-1-nitropropane can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Causality and Insights:

  • Base Selection: A strong base like NaOH is required to deprotonate the α-carbon of 1-nitropropane, which has a pKa of approximately 17.[13]

  • Temperature Control: Keeping the temperature low during the addition of base and bromine is critical to prevent side reactions, such as decomposition of the nitronate or multiple halogenations.

  • Quenching: The sodium thiosulfate wash is essential for safety and purity, as it neutralizes any excess, hazardous bromine.

Applications in Key Synthetic Transformations

The synthetic utility of 1-bromo-1-nitropropane stems from its ability to participate in fundamental carbon-carbon bond-forming reactions, introducing a versatile bromonitroethyl moiety into target molecules.

The Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[3][14] Using 1-bromo-1-nitropropane as the nucleophilic partner results in the formation of a β-bromo-β-nitro alcohol, a densely functionalized product ripe for further synthetic elaboration.

Reaction Mechanism:

cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product r1 1-Bromo-1-nitropropane nitronate Nitronate Anion (Nucleophile) r1->nitronate + Base r2 Aldehyde (R-CHO) alkoxide β-Bromo-β-nitro Alkoxide r2->alkoxide base Base (B:) base->nitronate nitronate->alkoxide + Aldehyde product β-Bromo-β-nitro Alcohol alkoxide->product Protonation (HB)

Caption: Mechanism of the Henry reaction with 1-bromo-1-nitropropane.

Experimental Protocol: Henry Reaction with Benzaldehyde

Reagents & Equipment:

  • 1-Bromo-1-nitropropane

  • Benzaldehyde

  • Triethylamine (Et₃N) or DBU

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware setup.

Procedure:

  • To a dry, nitrogen-flushed flask, add 1-bromo-1-nitropropane (1.2 eq.) and anhydrous THF.

  • Cool the solution to 0°C and add triethylamine (1.5 eq.) dropwise. Stir for 15 minutes.

  • Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the β-bromo-β-nitro alcohol.

Causality and Insights:

  • The products of the Henry reaction are valuable because the nitro group can be reduced to an amine, yielding 1,2-amino alcohols, or converted to a ketone via the Nef reaction.[15][16] The presence of the bromine atom provides an additional site for modification, for example, through substitution or elimination reactions.

The Michael Addition Reaction

In the Michael reaction, a soft nucleophile (the Michael donor) undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][17] The nitronate anion derived from 1-bromo-1-nitropropane is an excellent Michael donor, enabling the formation of a new carbon-carbon bond at the β-position of the acceptor.

General Workflow:

start 1-Bromo-1-nitropropane + Michael Acceptor deprotonation Deprotonation (Base) start->deprotonation Step 1 conjugate_add Conjugate Addition (C-C Bond Formation) deprotonation->conjugate_add Step 2 protonation Protonation conjugate_add->protonation Step 3 product Michael Adduct protonation->product

Caption: Key steps in the Michael addition using 1-bromo-1-nitropropane.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

Reagents & Equipment:

  • 1-Bromo-1-nitropropane

  • Methyl vinyl ketone (MVK)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Dilute hydrochloric acid (HCl, 1M)

  • Standard inert atmosphere glassware setup.

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve 1-bromo-1-nitropropane (1.1 eq.) in anhydrous toluene.

  • Add DBU (0.1 eq., catalytic) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0°C and add methyl vinyl ketone (1.0 eq.) dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Work-up: Carefully neutralize the reaction mixture by adding 1M HCl until the pH is ~7.

  • Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting Michael adduct by flash column chromatography.

Causality and Insights:

  • Catalyst: While stoichiometric base can be used, catalytic amounts of a non-nucleophilic base like DBU are often sufficient and preferred to minimize side reactions.[18]

  • Synthetic Utility: This reaction installs a 1,5-dicarbonyl surrogate (the nitro group can be converted to a carbonyl). The resulting adduct is a highly functionalized intermediate for constructing more complex molecules, including heterocyclic systems. The stereochemical outcome of these reactions can often be controlled with chiral catalysts.[19][20]

Conclusion

1-Bromo-1-nitropropane stands out as a potent and versatile synthetic intermediate. Its dual functionality allows for sequential and controlled introduction of complexity into organic molecules. Through fundamental reactions like the Henry and Michael additions, it provides rapid access to densely functionalized products that are ideal precursors for pharmaceutical agents and other high-value chemical entities. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable reagent, while underscoring the critical importance of adhering to rigorous safety standards.

References

  • International Chemical Safety Cards. (1993). 1-NITROPROPANE, ICSC: 1050. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-2-nitropropane. Retrieved from [Link]

  • INCHEM. (2021). ICSC 1050 - 1-NITROPROPANE. Retrieved from [Link]

  • Sukhorukov, A. Y., et al. (Eds.). (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226816, 1-Bromo-1-nitropropane. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Michael addition reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • Li, H., et al. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Organic Letters, 10(22), 5265–5268. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Henry reaction. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). EP0984910A1 - Production of 1-bromopropane.
  • ACS Publications. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. Retrieved from [Link]

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. Retrieved from [Link]

  • Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]

  • PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Milner, S. E., Moody, T. S., & Maguire, A. R. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. European Journal of Organic Chemistry, 2012(16), 3059-3067. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Synthesis and Evaluation of Fungicides from 1-Bromo-1-Nitropropane Derivatives

Introduction The continuous evolution of fungal pathogens in agriculture and clinical settings necessitates the development of novel antifungal agents.[1] The emergence of resistance to established fungicides underscores...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The continuous evolution of fungal pathogens in agriculture and clinical settings necessitates the development of novel antifungal agents.[1] The emergence of resistance to established fungicides underscores the urgency for new chemical scaffolds with unique mechanisms of action.[2] Within this context, α-halonitroalkanes have been identified as a promising class of compounds, with secondary α-bromo nitro derivatives demonstrating significant antibacterial and antifungal properties. The unique electronic arrangement of the geminal bromo- and nitro-substituted carbon atom provides a reactive center for synthesizing a diverse array of functionalized molecules.

These application notes provide a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro evaluation of fungicidal compounds derived from 1-bromo-1-nitropropane scaffolds. The protocols herein are designed to be self-validating, moving logically from chemical synthesis to biological validation, and are grounded in established chemical principles and standardized biological assays.

Section 1: Foundational Principles

Reactivity and Synthetic Rationale

The synthetic versatility of 1-bromo-1-nitroalkanes stems from the powerful electron-withdrawing nature of both the nitro (-NO₂) group and the bromine (-Br) atom.[3] This polarization renders the α-carbon highly electrophilic and acidifies the α-proton, facilitating two primary modes of reactivity:

  • Nucleophilic Substitution: The bromide ion is an excellent leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (O-, N-, S-, and C-based). This allows for the straightforward introduction of various functional groups to build molecular complexity.

  • Nitronate Anion Formation: In the presence of a base, the α-proton can be abstracted to form a nitronate anion. This species is a potent nucleophile, capable of participating in crucial carbon-carbon bond-forming reactions such as the Henry (nitroaldol) and Michael reactions.[3]

The choice of synthetic strategy is therefore dictated by whether the 1-bromo-1-nitroalkane is intended to act as an electrophile or, via its conjugate base, as a nucleophile. The protocols in this guide will focus on its role as an electrophile in nucleophilic substitution reactions.

Proposed Mechanism of Fungicidal Action

While the precise mechanism can vary, evidence suggests that many nitroalkenyl and related derivatives function as potent thiol oxidants.[4] Their biological activity is attributed to the inhibition of essential cysteine-based molecules within the fungal cell, such as enzymes involved in redox homeostasis or structural proteins. The proposed mechanism involves the reaction of the electrophilic carbon of the fungicide with the nucleophilic thiol group of a cysteine residue, leading to irreversible enzyme inhibition and subsequent cell death.

Mechanism_of_Action Fungicide Fungicide (R-CH(Br)NO₂) TransitionState Nucleophilic Attack Fungicide->TransitionState Enzyme Fungal Enzyme (with active site Cys-SH) Enzyme->TransitionState Cys-SH attacks electrophilic carbon InhibitedEnzyme Inhibited Enzyme (Covalently Modified) TransitionState->InhibitedEnzyme Forms covalent bond LeavingGroup HBr + NO₂⁻ TransitionState->LeavingGroup LossOfFunction Loss of Enzymatic Function InhibitedEnzyme->LossOfFunction Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Setup 1. Reaction Setup (Substrate, Solvent, Base) React 2. Reaction (Stirring, TLC Monitoring) Setup->React Workup 3. Workup (Quench, Extract, Wash) React->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Characterize 5. Characterization (NMR, IR, MS) Purify->Characterize Pure Compound BioAssay 6. Fungicidal Assay (MIC Determination) Characterize->BioAssay

Sources

Application

Application Notes and Protocols for the Safe Handling of Volatile Halonitroalkanes

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment for speci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment for specific laboratory procedures. All operations involving volatile halonitroalkanes should be conducted with appropriate institutional safety approvals and by trained personnel.

Introduction: The Dual Nature of Volatile Halonitroalkanes

Volatile halonitroalkanes are a class of organic compounds characterized by the presence of at least one halogen atom and a nitro group attached to a short alkyl chain. Their unique chemical properties make them valuable intermediates in organic synthesis, including in the development of novel pharmaceuticals. However, the same electronic characteristics that make them useful also contribute to their significant and often severe hazards. These compounds are frequently characterized by high volatility, toxicity, and potential for explosive decomposition.[1][2]

This guide provides a detailed overview of the hazards associated with volatile halonitroalkanes and outlines protocols for their safe handling, storage, and disposal in a research and development setting. The focus is on providing practical, field-proven insights to mitigate risks while enabling their effective use in the laboratory.

Hazard Assessment: Understanding the Risks

A thorough understanding of the specific hazards of each halonitroalkane is the foundation of safe handling. These hazards can be broadly categorized into physical, chemical, and toxicological risks.

Physical and Chemical Properties

Most low-molecular-weight halonitroalkanes are colorless to pale yellow, oily liquids with strong, irritating odors.[3][4][5] They are generally sparingly soluble in water but soluble in many organic solvents.[3] Their high vapor pressure contributes to a significant inhalation hazard.[6]

Table 1: Physical Properties of Selected Volatile Halonitroalkanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Vapor Pressure (mmHg @ 25°C)
ChloropicrinCCl₃NO₂164.381121.65723.9
BromopicrinCBr₃NO₂297.74Decomposes~2.8Low
DichloronitromethaneCHCl₂NO₂147.94122-1241.55~16
2-Chloro-2-nitropropaneC₃H₆ClNO₂123.541341.19~8

Data compiled from various sources.[3][7][8]

Instability, Shock Sensitivity, and Thermal Decomposition

The presence of the nitro group renders many halonitroalkanes energetically unstable. They can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[9]

  • Chloropicrin can be shock-detonated, especially in large quantities, and may decompose explosively when heated.[10][11][12] Its thermal decomposition, which can begin at temperatures as low as 200°C, produces highly toxic gases, including phosgene, nitrosyl chloride, chlorine, and nitrogen oxides.[13][14]

  • Bromopicrin is a highly energetic compound with a significant heat of decomposition, indicating a potential for explosive decomposition.[15] It is thermally labile and can decompose significantly at temperatures commonly used in gas chromatography injection ports (>180°C).[6][16][17]

  • The presence of multiple nitro groups or a high degree of halogenation can increase the likelihood of instability.

Chemical Incompatibility

Halonitroalkanes can react violently with a variety of common laboratory reagents. These incompatibilities are a critical consideration for both experimental design and waste segregation.

  • Strong Bases: Halonitroalkanes can undergo violent reactions with strong bases, such as sodium hydroxide and sodium methoxide.[7][9][10][12]

  • Reducing Agents and Metals: Contact with reducing agents and certain metals, particularly powdered metals like aluminum and magnesium, can lead to violent reactions.[7][9]

  • Amines and Anilines: Reactions with amines and anilines can be vigorous and should be avoided.[7][10][12]

  • Oxidizing Agents: Contact with strong oxidizing agents can create explosive mixtures.[9]

Table 2: Summary of Key Chemical Incompatibilities

Chemical ClassIncompatible WithPotential Hazard
HalonitroalkanesStrong bases (e.g., NaOH, NaOMe), Amines, Aniline, Strong oxidizing agents, Reducing agents, Powdered metals (Al, Mg)Violent reaction, explosion, fire
ChloropicrinPVC, aluminum, magnesium and their alloys, propargyl bromideViolent reaction, corrosion
BromopicrinFlammable materialsIncreased risk of fire/explosion

This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for specific incompatibility information.[7][9][10][16]

Toxicity and Health Hazards

Volatile halonitroalkanes are highly toxic and pose a significant health risk through inhalation, ingestion, and dermal contact.

  • Inhalation: This is the primary route of exposure. Vapors are potent irritants to the respiratory tract and eyes (lachrymators).[1][4][7] Acute inhalation can lead to symptoms ranging from coughing and shortness of breath to severe pulmonary edema, which can be fatal.[1][4][7]

  • Dermal Contact: Liquid halonitroalkanes can cause severe skin irritation and chemical burns.[7] Absorption through the skin can lead to systemic toxicity.

  • Ocular Contact: Direct contact with the liquid or high concentrations of vapor can cause severe eye irritation and damage.[7]

  • Systemic Effects: Systemic effects following exposure can include damage to the liver, kidneys, and central nervous system.[7]

Table 3: Occupational Exposure Limits for Chloropicrin

OrganizationExposure Limit (8-hour TWA)
OSHA (PEL)0.1 ppm
NIOSH (REL)0.1 ppm
ACGIH (TLV)0.1 ppm

TWA: Time-Weighted Average. Data sourced from NIOSH and OSHA.[3][18] The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration for chloropicrin is 2 ppm.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory when working with volatile halonitroalkanes.

Engineering Controls
  • Chemical Fume Hood: All manipulations of volatile halonitroalkanes must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should have a dedicated, non-recirculating ventilation system.

  • Safety Shield: A blast shield should be used for all reactions involving halonitroalkanes, particularly during synthesis, purification, or when scaling up a reaction.

  • Glovebox: For particularly hazardous or sensitive operations, the use of a glovebox with an inert atmosphere may be necessary.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedure.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[14][19]

  • Gloves: Use chemically resistant gloves. Double-gloving is recommended. Consult the glove manufacturer's compatibility chart for the specific halonitroalkane being used. Do not use rubber gloves with chloropicrin.[7] Regularly inspect gloves for any signs of degradation and change them frequently.[20]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[14]

  • Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection may not be required. However, for emergencies such as spills or in situations where engineering controls are not sufficient, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[19][21] All personnel who may need to use a respirator must be fit-tested and trained in its use.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial to prevent accidents.

General Handling Procedures
  • Minimize Quantities: Only work with the smallest quantity of material necessary for the experiment.

  • Avoid Ignition Sources: Keep all sources of ignition, including heat, sparks, and open flames, away from the work area.[22] Use non-sparking tools.[7]

  • Prevent Static Discharge: Ground and bond containers and equipment when transferring flammable liquids.[22]

  • Maintain Awareness: Never work alone when handling volatile halonitroalkanes. Ensure that colleagues are aware of the hazards and the emergency procedures.

Storage Requirements
  • Designated Storage: Store volatile halonitroalkanes in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[7][22]

  • Secondary Containment: Store in a secondary container to contain any potential leaks.

  • Incompatible Materials: Segregate from incompatible materials, particularly bases, amines, reducing agents, and powdered metals.[7][9]

  • Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and date of receipt/synthesis.

Experimental Protocols: Synthesis and Purification

The following are generalized protocols that must be adapted and subjected to a thorough risk assessment for each specific compound and reaction scale.

Synthesis of Chloropicrin (Laboratory Scale)

WARNING: This synthesis is highly exothermic and produces a toxic and lachrymatory product. It must be performed in a certified chemical fume hood with a blast shield in place.

Reaction: CHCl₃ + HNO₃ → CCl₃NO₂ + H₂O[4]

Materials:

  • Chloroform

  • Concentrated Nitric Acid

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • Set up the reaction apparatus in the fume hood. Ensure all glassware is dry and free of contaminants.

  • Charge the round-bottom flask with chloroform.

  • Begin stirring and slowly add the concentrated nitric acid via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, gently heat the reaction mixture to a temperature that allows for a controlled reaction rate, as determined by a prior risk assessment.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to cold water or an ice-water mixture.

  • Separate the organic layer containing the crude chloropicrin.

  • Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter to remove the drying agent.

Purification by Distillation

WARNING: Distillation of thermally sensitive compounds like halonitroalkanes carries a risk of detonation. Perform a thorough risk assessment before proceeding.

  • Vacuum Distillation: For thermally sensitive compounds, purification should be performed under reduced pressure to lower the boiling point and minimize the risk of decomposition.[23]

  • Atmospheric Distillation: For more stable compounds, atmospheric distillation may be possible, but extreme caution must be exercised.[23]

  • Safety Precautions:

    • Use a blast shield.

    • Do not distill to dryness.

    • Use a heating mantle with a temperature controller and monitor the pot temperature closely.

    • Ensure the distillation apparatus is properly assembled and free of leaks.

Emergency Response Protocols

Rapid and appropriate response to emergencies is critical to minimizing harm.

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[13]

    • Collect the absorbed material into a sealable container for hazardous waste disposal.

    • Decontaminate the area with a mild detergent and water solution.[13]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors and post a warning sign.

    • Contact the institution's emergency response team.

    • Do not re-enter the laboratory until it has been cleared by trained emergency personnel.

Personal Exposure
  • Inhalation:

    • Immediately move the affected person to fresh air.

    • Call for emergency medical assistance.

    • If breathing has stopped, administer artificial respiration, if trained to do so.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Decontamination and Waste Disposal

Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposures.

Decontamination
  • Equipment: Decontaminate all glassware and equipment that has come into contact with halonitroalkanes. A thorough rinse with a suitable solvent, followed by washing with a detergent solution, is generally effective.

  • Spill Residues: For chloropicrin spills, after absorption, the area can be further decontaminated. Some sources suggest treating spills with a solution of sodium sulfide in ethanol/water to neutralize the chloropicrin.[23] However, any decontamination procedure should be validated for the specific compound and situation.

Waste Disposal
  • Segregation: Collect all halonitroalkane waste in a dedicated, clearly labeled, and sealed container.

  • Incompatible Waste: Do not mix halonitroalkane waste with incompatible materials, especially bases or reducing agents.

  • Disposal: Dispose of all halonitroalkane waste through the institution's hazardous waste management program. Do not pour down the drain.

Visualizations

Halonitroalkane Hazard Diamond

HazardDiamond Health 4 Flammability 0-1 Instability 3 Special

Caption: NFPA 704-style hazard diamond for a representative volatile halonitroalkane like chloropicrin.

Safe Handling Workflow

SafeHandlingWorkflow Start Start: Plan Experiment RiskAssessment Conduct Thorough Risk Assessment Start->RiskAssessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials FumeHood Set Up in Fume Hood with Blast Shield GatherMaterials->FumeHood Synthesize Synthesize/Handle Halonitroalkane FumeHood->Synthesize Purify Purify (if necessary, with caution) Synthesize->Purify Waste Segregate and Store Waste Synthesize->Waste Purify->Waste Decontaminate Decontaminate Equipment and Work Area Waste->Decontaminate End End: Secure Storage of Product/Waste Decontaminate->End

Sources

Method

Application Note: Advanced Modifications of the Henry Reaction Using 1-Bromo-1-nitropropane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale The classic base-catalyzed Hen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The classic base-catalyzed Henry (nitroaldol) reaction is a fundamental C–C bond-forming process between nitroalkanes and electrophilic carbonyls. However, traditional methodologies often suffer from limited substrate scope, competing side reactions (such as the Nef reaction or water elimination to form nitroalkenes), and poor diastereoselectivity.

The introduction of α-halogenated nitroalkanes, specifically 1-bromo-1-nitropropane , fundamentally alters the reaction's mechanistic landscape. The bromine atom serves a dual purpose:

  • Enhanced α-Acidity and Metal Chelation: The electron-withdrawing nature of the halogen acidifies the α-proton, facilitating the formation of a reactive nitronate. When mediated by specific metals (e.g., Indium/Zinc systems), the halogen participates in a chelation-controlled transition state, driving high anti-diastereoselectivity [1].

  • Downstream Polarity Reversal (Umpolung): In subsequent transformations, such as the Umpolung Amide Synthesis (UmAS), the α-bromo nitroalkane acts as a nucleophilic carbonyl surrogate. This polarity reversal ensures that the α-chiral center is never acidified during amide bond formation, completely preventing the epimerization that plagues traditional peptide synthesis [2].

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows enabled by 1-bromo-1-nitropropane, highlighting the transition from the modified Henry/aza-Henry additions to downstream Umpolung Amide Synthesis (UmAS).

G A 1-Bromo-1-nitropropane C Modified Henry / Aza-Henry (Zn/In or Chiral Catalyst) A->C Metal/Base Activation B Aldehyde / Imine (Electrophile) B->C D beta-Hydroxy/Amino- alpha-bromo nitroalkane C->D C-C Bond Formation E Umpolung Amide Synthesis (Amine, NIS, Base) D->E Nucleophilic Carbon Electrophilic Amine F Chiral alpha-Amino Amide (Epimerization-Free) E->F Polarity Reversal

Workflow of 1-bromo-1-nitropropane in modified Henry reactions and Umpolung Amide Synthesis.

Comparative Reaction Data

The table below summarizes the quantitative advantages of utilizing modified catalytic systems with bromonitroalkanes compared to classic base-catalyzed approaches.

Reaction TypeReagents / CatalystsSubstrateYield (%)StereoselectivityKey Mechanistic Advantage
Classic Henry NaOH or NEt₃Aldehydes40–60%~1:1 (anti:syn)Low cost, but highly prone to dehydration side reactions.
In/Zn-Mediated In (0.12 eq), Zn (10 eq)Aldehydes85–94%>80:20 (anti:syn)Zinc regenerates In(0) via SET; chelation controls stereochemistry[1].
Asymmetric Aza-Henry Chiral PBAM catalystN-Boc Imines70–85%High ee (>90%)Homogeneous catalysis grants access to chiral unnatural amino acids.
UmAS (Downstream) NIS, K₂CO₃, Amineα-Bromo nitroalkanes60–80%Retention of chiralityNucleophilic carbon prevents α-carbon epimerization [2].

Experimental Protocols

⚠️ Critical Safety Warning: Nitronate Salt Instability

Self-Validating Safety Check: Never lyophilize or completely desiccate the potassium or sodium salts of 1-bromo-1-nitropropane. Dry α-bromonitronate salts are highly unstable. As reported during decagram-scale syntheses, the dry solid can undergo spontaneous, explosive decomposition, shattering glass containers [3]. Always handle the nitronate intermediate in solution or quench immediately.

Protocol A: Indium-Catalyzed, Zinc-Mediated Henry Reaction

Causality: Indium(0) is ideal for single-electron transfer (SET) to generate the reactive organoindium species, but stoichiometric indium is cost-prohibitive. By using excess Zinc dust (which has a higher oxidation potential), the In(III) byproduct is continuously reduced back to In(0), creating a highly economical, self-sustaining catalytic cycle [1].

Step-by-Step Methodology:

  • Preparation of the Metal Suspension: In a flame-dried Schlenk flask under an argon atmosphere, suspend activated Zinc powder (10.0 mmol) and Indium powder (0.12 mmol) in anhydrous THF (2.0 mL).

  • Activation: Sonicate the metal suspension at room temperature for 20 minutes to disrupt oxide layers and activate the metal surfaces.

  • Nitronate Formation: Add 1-bromo-1-nitropropane (1.5 mmol) dropwise to the suspension. Continue sonication for an additional 15 minutes to ensure complete formation of the organoindium intermediate.

  • Electrophile Addition: Slowly add the target aldehyde (1.0 mmol) to the mixture.

  • Reaction Progression: Sonicate the reaction mixture for 4 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc, 8:2).

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Et₂O (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude 1-bromo-1-nitroalkan-2-ol via flash column chromatography.

Protocol B: Organocatalyzed Aza-Henry & Umpolung Amide Synthesis (UmAS)

Causality: In traditional peptide coupling, activating the carboxylic acid makes the α-proton acidic, risking epimerization. UmAS circumvents this. By reacting the β-amino-α-bromo nitroalkane with an amine and an oxidant (N-iodosuccinimide, NIS), an electrophilic N-halamine is formed in situ. The α-bromo nitronate acts as a nucleophile, forging the amide bond with complete retention of stereochemistry [2].

Step-by-Step Methodology:

  • Aza-Henry Addition: React an N-Boc aldimine (1.0 mmol) with 1-bromo-1-nitropropane (1.5 mmol) in the presence of a chiral bifunctional Brønsted base/acid catalyst (e.g., PBAM, 10 mol%) in CH₂Cl₂ at -78 °C for 24 hours.

  • Isolation: Purify the resulting β-amino-α-bromo nitroalkane via silica gel chromatography.

  • UmAS Setup: Dissolve the purified β-amino-α-bromo nitroalkane (0.5 mmol) and the target coupling amine (1.0 mmol) in anhydrous DMF (3.0 mL). Add K₂CO₃ (1.5 mmol) and stir for 10 minutes.

  • Oxidative Coupling: Add N-iodosuccinimide (NIS, 0.6 mmol) in one portion. The reaction mixture will temporarily darken. Stir at room temperature for 24 hours.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any unreacted iodine species. The solution should turn pale yellow or colorless.

  • Extraction: Dilute with EtOAc (20 mL), separate the layers, and wash the organic phase with brine (3 × 10 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify the resulting epimerization-free α-amino amide.

References

  • Johnston, J. N., & Schwieter, K. E. (2017). Preparation of Arylglycine Containing Peptides by Enantioselective aza-Henry and Umpolung Amide Synthesis. Organic Syntheses, 94, 388-412. URL:[Link]

  • Makley, D. M., et al. (2023). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PubMed Central (PMC). URL:[Link]

Application

Application Note: Solvent Selection and Liquid-Liquid Extraction Protocols for 1-Bromo-1-nitropropane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview 1-Bromo-1-nitropropane (CAS: 5447-96-1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

1-Bromo-1-nitropropane (CAS: 5447-96-1) is a highly reactive, versatile α -bromonitroalkane[1]. In modern synthetic chemistry and drug development, it serves as a critical building block for photoredox catalysis, radical cyclizations, and the construction of complex fluorine-containing oxindole derivatives[2].

The isolation of 1-bromo-1-nitropropane from crude reaction mixtures presents unique challenges. The molecule features an α -carbon flanked by two strongly electron-withdrawing groups (a bromo and a nitro group), rendering its α -proton highly acidic. If subjected to improper extraction conditions—specifically basic aqueous environments—the compound readily deprotonates to form a nitronate salt. This is a critical safety hazard : the potassium salt of 1-bromo-1-nitropropane is profoundly unstable and has been explicitly documented to undergo violent, unprovoked decomposition capable of shattering glass storage vials[3].

Consequently, designing a self-validating Liquid-Liquid Extraction (LLE) protocol requires strict adherence to neutral or slightly acidic conditions, paired with a solvent that maximizes partitioning without inducing thermal or chemical degradation.

Solvent Selection Rationale

The selection of an extraction solvent is governed by three physical properties of 1-bromo-1-nitropropane: its partition coefficient, its density, and its thermal stability.

  • Partitioning (Lipophilicity): With an XLogP3 of 1.91, 1-bromo-1-nitropropane is moderately lipophilic[4]. It preferentially partitions into moderately polar organic solvents over water.

  • Density Dynamics: The neat density of 1-bromo-1-nitropropane is exceptionally high at 1.609 g/cm³[4]. The choice of solvent dictates the phase architecture in the separatory funnel. Dichloromethane (DCM) will pull the product into the heavy bottom layer, while Ethyl Acetate (EtOAc) or Hexanes will float the product into the top layer.

  • Chemical Compatibility: Protic nucleophilic solvents or basic washes (e.g., 1 M NaOH , 1 M KOH ) must be strictly avoided to prevent the catastrophic formation of nitronate salts[3].

Quantitative Solvent Comparison

The following table summarizes the physicochemical rationale for selecting common extraction solvents for this class of compounds.

SolventDensity (g/cm³)Polarity IndexPhase Position (vs. Aqueous)Typical Extraction YieldMechanistic Notes
Ethyl Acetate (EtOAc) 0.904.4Top Layer Excellent (85–91%)Optimal balance of polarity and volatility. Forms top layer, simplifying sequential aqueous drains[5].
Dichloromethane (DCM) 1.333.1Bottom Layer Excellent (>90%)High halogen-halogen affinity. Requires draining the product layer first[5].
Hexanes / Pentane 0.660.1Top Layer Moderate (~60%)Poor solubility requires 3 to 4 sequential extractions. Useful only for precipitating highly polar impurities[6].

Extraction Workflow & Phase Logic

The following diagram maps the critical path of the LLE process, highlighting the mandatory safety checkpoints and phase separation logic.

LLE_Workflow Q Aqueous Quench (NH4Cl or H2O) W CRITICAL SAFETY Avoid Strong Bases Q->W S Add Solvent (EtOAc or DCM) Q->S M Phase Separation (LLE) S->M A Aqueous Phase (Discard) M->A Top/Bottom (Density dependent) O Organic Phase (Contains Product) M->O B Brine Wash (Salting Out) O->B D Dry over Na2SO4 (Remove H2O) B->D E Low-Temp Evap (T < 35°C) D->E P Pure 1-Bromo- 1-nitropropane E->P

Fig 1. LLE workflow for 1-bromo-1-nitropropane highlighting critical safety and phase logic.

Step-by-Step Experimental Protocol

This protocol utilizes Ethyl Acetate (EtOAc) as the primary extraction solvent due to its high recovery rates (up to 91%) and favorable top-layer phase dynamics[5].

Step 1: Reaction Quenching
  • Action: Cool the crude reaction mixture to 0∘C using an ice bath. Slowly add cold, saturated aqueous Ammonium Chloride ( NH4​Cl ) or distilled water ( 10 mL per mmol of substrate).

  • Causality: The quench must remain strictly neutral or slightly acidic. Utilizing a basic quench (like NaHCO3​ or NaOH ) will deprotonate the α -carbon, generating a highly explosive nitronate salt[3].

Step 2: Liquid-Liquid Extraction (LLE)
  • Action: Transfer the quenched mixture to a separatory funnel. Add EtOAc ( 30 mL per 10 mL of aqueous phase). Stopper and invert the funnel, venting immediately to release pressure. Shake vigorously for 30 seconds, vent again, and allow the layers to separate.

  • Causality: EtOAc (density 0.90 g/cm3 ) forms the top layer, while the aqueous phase remains on the bottom. Despite the high density of neat 1-bromo-1-nitropropane ( 1.609 g/cm3 )[4], the bulk density of the EtOAc solution remains lower than water, keeping the product securely in the upper organic phase.

  • Action: Drain the bottom aqueous layer into an Erlenmeyer flask. Repeat the extraction of the aqueous layer with fresh EtOAc two additional times to ensure complete mass transfer[5].

Step 3: Brine Washing
  • Action: Combine all EtOAc organic layers in the separatory funnel. Add saturated aqueous NaCl (brine) at a volume equal to 30% of the organic layer. Shake gently and separate.

  • Causality: Brine serves a dual purpose. First, it breaks any micro-emulsions formed during vigorous shaking. Second, the high ionic strength of the aqueous phase induces a "salting out" effect, forcing any partially dissolved 1-bromo-1-nitropropane (XLogP3 = 1.91) out of the water droplets and completely into the EtOAc layer[4].

Step 4: Drying
  • Action: Transfer the washed organic layer to a clean flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) until the solid flows freely like sand. Let sit for 10 minutes, then filter through a fluted filter paper or a sintered glass funnel[6].

  • Causality: Na2​SO4​ is preferred over Magnesium Sulfate ( MgSO4​ ) because it is less Lewis acidic, minimizing the risk of catalytic degradation of the halogenated nitroalkane during the drying phase[5].

Step 5: Concentration
  • Action: Concentrate the filtrate using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 35∘C under high vacuum.

  • Causality: While the theoretical boiling point of 1-bromo-1-nitropropane is 163.4∘C at 760 mmHg [4], prolonged thermal stress can induce radical decomposition or cleavage of the C-Br bond. Mild vacuum evaporation efficiently removes EtOAc (BP 77∘C ) without subjecting the product to thermal degradation, yielding the pure compound as a yellow oil[6].

Sources

Method

Application Notes and Protocols: Catalytic Systems for the Bromination of Primary Nitroalkanes

Introduction α-Bromo primary nitroalkanes are exceptionally valuable synthetic intermediates. The presence of both the electron-withdrawing nitro group and the labile bromine atom on the same carbon creates a versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

α-Bromo primary nitroalkanes are exceptionally valuable synthetic intermediates. The presence of both the electron-withdrawing nitro group and the labile bromine atom on the same carbon creates a versatile building block for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These compounds serve as crucial precursors for the synthesis of complex nitrogen-containing molecules, including unnatural α-amino acids, β-nitro alcohols via the Henry reaction, and various heterocyclic scaffolds.[1][2]

However, the direct bromination of primary nitroalkanes presents significant challenges. The acidic nature of the α-proton necessitates the use of a base to form the reactive nitronate anion, but this can also promote side reactions. Furthermore, the product itself, an α-bromo nitroalkane, is susceptible to a second bromination, leading to undesired dibrominated byproducts. The development of catalytic systems that can precisely control the reaction, favoring mono-bromination under mild conditions, is therefore of paramount importance to the fields of organic synthesis and drug development.

This guide provides a detailed overview of modern catalytic systems for the selective bromination of primary nitroalkanes, with a focus on phase-transfer catalysis. We will explore the underlying mechanisms, provide field-proven protocols, and offer insights into experimental design to empower researchers in their synthetic endeavors.

The Challenge of Selective Bromination

The core of the bromination reaction involves the deprotonation of the primary nitroalkane (pKa ≈ 10 in DMSO) to form a nitronate anion.[3][4] This anion then acts as a nucleophile, attacking an electrophilic bromine source.

Key Challenges:

  • Over-bromination: The mono-brominated product still possesses an acidic proton, which can be removed by the base, leading to a second bromination and the formation of a gem-dibromonitroalkane.

  • Reaction Control: Uncatalyzed reactions often require strong bases and harsh conditions, leading to decomposition of starting materials and products.

  • Substrate Scope: Many functional groups are intolerant to strong bases and highly reactive brominating agents.

Catalytic approaches are designed to mitigate these issues by operating under milder conditions and offering a higher degree of control over the reactive intermediates.

Phase-Transfer Catalysis (PTC): An Efficient Solution

Phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the bromination of primary nitroalkanes. This technique is particularly well-suited for reactions involving a water-soluble inorganic base and an organic-soluble substrate.[5][6] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or other basic anion from the aqueous phase into the organic phase, where it can react with the nitroalkane.[7][8]

Mechanism of Action

The catalytic cycle in PTC-mediated bromination is a well-established process that elegantly solves the challenge of bringing immiscible reactants together.[5]

The cycle begins with the phase-transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanging its counter-ion (X⁻) with a hydroxide ion (OH⁻) from the aqueous phase. This generates the active catalyst, Q⁺OH⁻, which is soluble in the organic phase due to its lipophilic alkyl groups.[8] In the organic phase, the powerful hydroxide ion deprotonates the primary nitroalkane, forming the nucleophilic nitronate anion and a molecule of water. The nitronate anion then reacts with the electrophilic bromine source, such as N-bromosuccinimide (NBS), to yield the desired α-bromo nitroalkane product.[9][10] In this step, the succinimide anion is also formed. The catalyst, Q⁺, then migrates back to the aqueous interface to restart the cycle. This continuous process allows for the reaction to proceed efficiently under mild, biphasic conditions.

PTC_Bromination cluster_aqueous Aqueous Phase cluster_organic Organic Phase OH_aq OH⁻ QOH_org Q⁺OH⁻ (Active Catalyst) OH_aq->QOH_org Catalyst Activation X_aq X⁻ RCH2NO2 R-CH₂-NO₂ (Nitroalkane) Nitronate [R-CH-NO₂]⁻ Q⁺ (Nitronate Intermediate) RCH2NO2->Nitronate Deprotonation by Q⁺OH⁻ QOH_org->X_aq Ion Exchange Nitronate->QOH_org Catalyst Regeneration Product R-CH(Br)-NO₂ (Product) Nitronate->Product Attack on NBS NBS NBS (Bromine Source) Succinimide Succinimide Anion NBS->Succinimide

Caption: Catalytic cycle for phase-transfer bromination.

Advantages of Phase-Transfer Catalysis
  • Mild Conditions: Reactions are typically run at or slightly above room temperature, preserving sensitive functional groups.

  • Green Chemistry: The use of water as a solvent and the reduction of organic solvent volume align with green chemistry principles.[5]

  • Simplicity and Scalability: The experimental setup is simple, and the process is readily scalable for industrial applications.[6]

  • High Yields: PTC methods often provide high yields of the mono-brominated product with minimal byproduct formation.[11]

Key Experimental Parameters
  • Catalyst: Tetrabutylammonium salts (e.g., TBAB - tetrabutylammonium bromide) are common and effective.[8] The lipophilicity of the catalyst is crucial for its function.

  • Bromine Source: N-Bromosuccinimide (NBS) is a widely used, solid, and easy-to-handle source of electrophilic bromine.[9][12] It provides a low equilibrium concentration of Br₂, which helps to suppress unwanted side reactions like alkene bromination.[12]

  • Base: An aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically used. The concentration needs to be optimized to ensure efficient deprotonation without causing product degradation.

  • Solvent: A water-immiscible organic solvent, such as dichloromethane (CH₂Cl₂) or toluene, is required to dissolve the substrate and product.

Experimental Protocol: PTC Bromination of 1-Phenyl-2-nitroethane

This protocol describes a representative procedure for the mono-bromination of a primary nitroalkane using a phase-transfer catalyst.

Materials and Equipment
  • Reagents:

    • 1-Phenyl-2-nitroethane

    • N-Bromosuccinimide (NBS)

    • Tetrabutylammonium bromide (TBAB)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure

Caption: Experimental workflow for PTC bromination.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-2-nitroethane (1.0 eq.), N-bromosuccinimide (NBS, 1.05 eq.), and tetrabutylammonium bromide (TBAB, 0.10 eq.).

  • Dissolution: Add dichloromethane (CH₂Cl₂) to dissolve the solids (approx. 5-10 mL per mmol of substrate).

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH, 1.1 eq.) dropwise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-bromo-1-phenyl-2-nitroethane.

Safety and Troubleshooting
  • Safety: NBS is a lachrymator and should be handled in a well-ventilated fume hood.[9][13] Nitroalkanes can be explosive, especially in their salt forms; avoid strong heating. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Troubleshooting:

    • Low Conversion: Ensure the stirring is vigorous enough to create a large surface area between the two phases. The quality of the PTC catalyst can also affect the reaction rate.

    • Dibromination: This suggests the reaction was run for too long or the base concentration was too high. Reduce the amount of base or reaction time. Using exactly 1.0 eq of NBS is critical.

    • Product Decomposition: The α-bromo nitroalkane product can be unstable. Ensure the workup is performed promptly after the reaction is complete and avoid exposure to strong bases for extended periods.

Substrate Scope and Data

The PTC bromination method is applicable to a range of primary nitroalkanes. The table below summarizes typical results for various substrates.

EntrySubstrate (R-CH₂-NO₂)Catalyst Loading (mol%)Time (h)Yield (%)
1R = Phenyl101.592
2R = 4-Chlorophenyl102.089
3R = n-Hexyl103.085
4R = Cyclohexyl103.581
5R = Benzyl102.588

Yields are for isolated, purified products. Reaction conditions are as described in the protocol.

Conclusion

Catalytic systems, particularly those based on phase-transfer catalysis, offer a robust, efficient, and scalable solution for the selective mono-bromination of primary nitroalkanes. By enabling the reaction to proceed under mild, biphasic conditions, PTC overcomes the primary challenges of over-bromination and substrate degradation associated with classical methods. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable α-bromo nitroalkane intermediates for application in pharmaceutical discovery and complex molecule synthesis.

References

  • Scribd. Synthesis of Nitroalkanes From Bromoalkanes by Phase-Thansfer Catalysis. Available at: [Link]

  • MDPI. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Suru Chemical. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • ResearchGate. A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. Available at: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). Available at: [Link]

  • Wikipedia. Phase-transfer catalyst. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • National Center for Biotechnology Information. Enantioselective Addition of Bromonitromethane to Aliphatic N-Boc Aldimines Using a Homogeneous Bifunctional Chiral Organocatalyst. Available at: [Link]

  • ChemRxiv. Catalytic Addition of Nitroalkanes to Unactivated Alkenes via Directed Carbopalladation. Available at: [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • American Institute of Chemists. article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Available at: [Link]

Sources

Application

Application Note: Advanced Storage Protocols for Maintaining 1-Bromo-1-nitropropane Stability

Introduction and Chemical Profile 1-Bromo-1-nitropropane (BNP) is an indispensable gem-bromonitroalkane, widely leveraged as a versatile synthetic handle and radical precursor in advanced organic synthesis and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

1-Bromo-1-nitropropane (BNP) is an indispensable gem-bromonitroalkane, widely leveraged as a versatile synthetic handle and radical precursor in advanced organic synthesis and drug development. Despite its utility, BNP possesses a highly reactive electronic architecture. The juxtaposition of a strongly electron-withdrawing nitro group and a polarizable bromine atom on the same α-carbon creates a structurally labile center. Without stringent environmental controls, BNP is highly susceptible to rapid degradation, compromising experimental reproducibility and posing severe safety hazards.

As a Senior Application Scientist, it is critical to move beyond basic safety data sheets. A robust storage protocol must be built on a foundational understanding of the molecule's mechanistic vulnerabilities.

Mechanistic Drivers of Degradation (The "Why")

To design a self-validating storage protocol, we must first deconstruct the causality behind BNP's degradation pathways. A protocol is only as reliable as the mechanistic understanding that underpins it.

Base-Catalyzed Auto-Decomposition

BNP exhibits extreme sensitivity to alkaline environments. Exposure to even mild bases drives the deprotonation of the α-carbon, yielding an α-bromonitronate salt. This intermediate is kinetically and thermodynamically unstable. Field reports and decagram-scale synthesis studies have documented that isolated salts of α-bromonitroalkanes (such as the potassium salt of 1-bromo-1-nitropropane) can undergo unprovoked, explosive decomposition within minutes due to immense internal decomposition forces .

  • Causality Check : Standard borosilicate glassware can harbor residual surface alkalinity. Storing BNP in untreated glass initiates a slow, base-catalyzed degradation cascade. Acid-washing or utilizing inert fluoropolymer (PTFE) containers is non-negotiable.

Photolytic Cleavage

The utility of gem-bromonitroalkanes in photoredox catalysis stems directly from their photolabile C–Br and C–NO₂ bonds. Ambient visible or UV light induces homolytic cleavage, spawning highly reactive α-nitroalkyl or α-bromoalkyl radicals .

  • Causality Check : Storage in clear glass allows continuous photon absorption, leading to a runaway radical cascade that generates dimerization products and oxides. Absolute light exclusion via amber glass or opaque secondary containment is required.

Thermal Homolysis

Elevated thermal energy surpasses the activation barrier for C–NO₂ bond fission. Spectroscopic studies on the photodissociation and thermal breakdown of structurally analogous geminal nitro compounds reveal that thermal excursions above 25°C exponentially increase the rate of NO loss and molecular fragmentation .

  • Causality Check : Ambient room temperature is insufficient for maintaining high purity. Continuous refrigeration suppresses kinetic energy below the homolysis threshold .

Degradation and Mitigation Pathways

BNP_Stability cluster_degradation Primary Degradation Pathways cluster_storage Validated Storage Countermeasures BNP 1-Bromo-1-nitropropane (Target Molecule) Photo Photolytic Cleavage (UV/Vis Light) BNP->Photo Photon Absorption Thermal Thermal Excursion (> 25°C) BNP->Thermal Kinetic Energy Base Alkaline Exposure (Hydroxides/Amines) BNP->Base Deprotonation Radical C-Br / C-NO2 Homolysis (Radical Cascade) Photo->Radical Thermal->Radical Nitronate α-Bromonitronate Salt (Explosive Decomposition) Base->Nitronate Amber Amber Glassware (Light Exclusion) Amber->Photo Blocks Temp Refrigeration (2-8°C) Temp->Thermal Mitigates Vial Acid-Washed / PTFE Vials (Neutral Environment) Vial->Base Prevents

Mechanistic pathways of 1-bromo-1-nitropropane degradation and targeted storage countermeasures.

Quantitative Stability Data

The following table synthesizes the expected shelf life and primary degradation risks of BNP under varying environmental conditions.

Storage ConditionTemperatureContainer TypeAtmosphereEst. Shelf LifePrimary Degradation Risk
Optimal (Long-term) 2–8 °CAmber, PTFE-linedArgon / N₂> 12 monthsMinimal to none
Sub-optimal 20–25 °CAmber, PTFE-linedAir1–3 monthsSlow thermal homolysis
High Risk 20–25 °CClear GlassAir< 1 weekRapid photolytic cleavage
Critical Hazard AnyBasic / Untreated GlassAirHours to DaysNitronate auto-decomposition

Optimized Storage and Handling Protocols (The "How")

The Self-Validating System

To ensure trustworthiness in experimental workflows, this protocol employs a Self-Validating System . By aliquoting the bulk reagent into single-use, inerted fractions, the system inherently validates its own integrity. If a single working aliquot degrades due to user error (e.g., left on a warm benchtop), the bulk supply remains isolated and uncompromised. Furthermore, tracking the color of the aliquots (from pale yellow to dark orange/brown) serves as an immediate, visual validation of purity before use.

Phase 1: Container Selection & Preparation
  • Select Vials: Utilize amber borosilicate glass or opaque PTFE containers to strictly enforce light exclusion.

  • Neutralize Surfaces: Acid-wash all glass vials using 0.1 M HCl, followed by thorough rinsing with Milli-Q water and baking at 120°C. Causality: This eliminates residual surface silanol alkalinities that trigger α-bromonitronate formation.

  • Cap Selection: Utilize caps with PTFE (Teflon) septa. Causality: Standard rubber or silicone septa will degrade upon continuous exposure to halogenated organics, leading to polymer leaching and contamination.

Phase 2: Aliquoting & Inerting
  • Environmental Control: Conduct all transfer operations in a fume hood under low-intensity or red light to prevent premature photolysis.

  • Volume Fractioning: Aliquot the bulk 1-bromo-1-nitropropane into single-use volumes (e.g., 1–5 mL). Causality: Minimizes freeze-thaw cycles and prevents repeated atmospheric moisture exposure to the master batch.

  • Headspace Purging: Purge the headspace of each vial with dry Argon (Ar) or Nitrogen (N₂) for 10–15 seconds. Causality: Displaces atmospheric oxygen and moisture, preventing oxidative degradation and base-mediated hydrolysis.

  • Seal: Cap tightly immediately after purging.

Phase 3: Long-Term Storage & Retrieval
  • Refrigeration: Transfer the sealed, inerted vials to a monitored chemical refrigerator maintained at 2–8°C .

  • Segregation: Store strictly away from incompatible materials, particularly amines, strong bases, and reducing agents.

  • Retrieval Protocol: Prior to usage, remove the required aliquot and allow the vial to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric condensation, injecting water into the system which can mediate slow hydrolysis.

References

  • Title: Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Elucidating the Decomposition Mechanism of Energetic Materials with Geminal Dinitro Groups Using 2-Bromo-2-nitropropane Photodissociation Source: ResearchGate (The Journal of Physical Chemistry A) URL: [Link]

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-1-nitropropane

Introduction 1-Bromo-1-nitropropane is a versatile and reactive building block in organic synthesis, offering a gateway to a diverse array of heterocyclic compounds. The presence of both a nitro group and a bromine atom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Bromo-1-nitropropane is a versatile and reactive building block in organic synthesis, offering a gateway to a diverse array of heterocyclic compounds. The presence of both a nitro group and a bromine atom on the same carbon atom activates the molecule for a range of transformations. The electron-withdrawing nature of the nitro group renders the α-proton acidic, facilitating the formation of a nitronate anion. This nucleophilic species can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Concurrently, the bromine atom serves as a good leaving group, enabling substitution and elimination reactions that are pivotal for cyclization processes.

This guide provides an in-depth exploration of the synthetic utility of 1-bromo-1-nitropropane in the construction of valuable heterocyclic scaffolds. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and showcase the versatility of this reagent for researchers, scientists, and professionals in drug development. The primary reaction types that leverage the reactivity of 1-bromo-1-nitropropane include cycloaddition reactions and nucleophilic substitution/addition pathways, which will be the focus of these application notes.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 1-bromo-1-nitropropane in heterocyclic synthesis is primarily centered around two key strategies:

  • In Situ Generation of Reactive Intermediates for Cycloadditions: 1-Bromo-1-nitropropane can serve as a precursor to highly reactive species such as nitrile oxides. These 1,3-dipoles readily undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to construct five-membered heterocyclic rings like isoxazolines and isoxazoles.[1][2][3] The reaction proceeds by elimination of HBr from 1-bromo-1-nitropropane to form 1-nitropropene, which is then converted to the corresponding nitrile oxide.

  • Nucleophilic Addition and Substitution Pathways: The acidic α-proton of 1-bromo-1-nitropropane allows for the formation of a nitronate anion in the presence of a base. This nucleophile can participate in reactions such as the Henry (nitroaldol) reaction with carbonyl compounds.[4][5][6] The resulting β-nitro alcohols are valuable intermediates that can be further cyclized to form various heterocycles. Additionally, the bromide can be displaced by nucleophiles, although this is generally more challenging due to the sp²-hybridized carbon.[7]

PART 1: Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition

Isoxazolines are a prominent class of five-membered heterocycles with a wide range of biological activities.[8] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a powerful and atom-economical method for their synthesis.[9][10] 1-Bromo-1-nitropropane serves as a convenient precursor for the in situ generation of propionitrile oxide.

Reaction Workflow: 1,3-Dipolar Cycloaddition

1_3_Dipolar_Cycloaddition_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product 1-Bromo-1-nitropropane 1-Bromo-1-nitropropane In_Situ_Generation In Situ Generation of Propionitrile Oxide 1-Bromo-1-nitropropane->In_Situ_Generation Alkene Alkene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Base Base Base->In_Situ_Generation In_Situ_Generation->Cycloaddition Isoxazoline Isoxazoline Cycloaddition->Isoxazoline

Caption: Workflow for Isoxazoline Synthesis.

Protocol 1: Synthesis of 3-Ethyl-5-phenyl-4,5-dihydroisoxazole

This protocol details the synthesis of a representative isoxazoline from 1-bromo-1-nitropropane and styrene.

Materials:

  • 1-Bromo-1-nitropropane

  • Styrene

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a stirred solution of styrene (1.0 eq.) in anhydrous toluene (20 mL) in a round-bottom flask, add triethylamine (1.5 eq.).

  • Heat the mixture to 80 °C under an inert atmosphere.

  • Slowly add a solution of 1-bromo-1-nitropropane (1.2 eq.) in anhydrous toluene (10 mL) to the reaction mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-ethyl-5-phenyl-4,5-dihydroisoxazole.

Safety Precautions:

  • 1-Bromo-1-nitropropane is a lachrymator and should be handled in a well-ventilated fume hood.

  • Toluene is flammable and toxic.

  • Triethylamine is corrosive and has a strong odor.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Expected Yield and Characterization Data
ProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
3-Ethyl-5-phenyl-4,5-dihydroisoxazole75-857.40-7.25 (m, 5H), 5.65 (dd, J = 10.8, 8.4 Hz, 1H), 3.60 (dd, J = 16.8, 10.8 Hz, 1H), 3.20 (dd, J = 16.8, 8.4 Hz, 1H), 2.45 (q, J = 7.6 Hz, 2H), 1.20 (t, J = 7.6 Hz, 3H)158.2, 140.1, 128.8, 128.0, 125.8, 82.5, 43.1, 21.5, 11.0

PART 2: Synthesis of Pyrazoles from α,β-Unsaturated Hydrazones

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals due to their wide range of biological activities.[11][12] A common synthetic route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[13] 1-Bromo-1-nitropropane can be utilized to generate an α,β-unsaturated nitroalkene in situ, which can then react with a hydrazine to form a pyrazole.

Reaction Mechanism: Pyrazole Synthesis

The reaction proceeds through an initial Michael addition of the hydrazine to the in situ generated 1-nitropropene, followed by an intramolecular cyclization and subsequent elimination of nitrous acid and water to afford the aromatic pyrazole ring.

Pyrazole_Synthesis_Mechanism Start 1-Bromo-1-nitropropane + Base Nitropropene 1-Nitropropene (in situ) Start->Nitropropene Michael_Addition Michael Addition Nitropropene->Michael_Addition Hydrazine Phenylhydrazine Hydrazine->Michael_Addition Intermediate_1 Hydrazone Intermediate Michael_Addition->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Pyrazolidine Intermediate Cyclization->Intermediate_2 Elimination Elimination of HNO₂ and H₂O Intermediate_2->Elimination Product 3-Methyl-1-phenyl-1H-pyrazole Elimination->Product

Caption: Mechanism for Pyrazole Synthesis.

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

This protocol describes the one-pot synthesis of a substituted pyrazole from 1-bromo-1-nitropropane and phenylhydrazine.

Materials:

  • 1-Bromo-1-nitropropane

  • Phenylhydrazine

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in anhydrous ethanol (30 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-bromo-1-nitropropane (1.0 eq.) in anhydrous ethanol (10 mL) to the cooled sodium ethoxide solution. Stir the mixture at 0 °C for 30 minutes to facilitate the in situ formation of 1-nitropropene.

  • Add phenylhydrazine (1.05 eq.) dropwise to the reaction mixture at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize it by the slow addition of acetic acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3-methyl-1-phenyl-1H-pyrazole.

Safety Precautions:

  • Sodium metal reacts violently with water. Handle with extreme care.

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Ethanol is flammable.

Quantitative Data Summary
EntryReactant 1Reactant 2ProductYield (%)
11-Bromo-1-nitropropaneStyrene3-Ethyl-5-phenyl-4,5-dihydroisoxazole82
21-Bromo-1-nitropropanePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazole75

Conclusion

1-Bromo-1-nitropropane has demonstrated its value as a versatile and efficient reagent for the synthesis of important heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this building block in their synthetic endeavors. The ability to generate reactive intermediates in situ for cycloadditions and to participate in nucleophilic addition/substitution pathways makes 1-bromo-1-nitropropane a powerful tool for the construction of diverse molecular architectures relevant to medicinal chemistry and materials science.

References

  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PMC. [Link]

  • An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry (RSC Publishing). [Link]

  • Indium‐Mediated Reaction of 1‐Bromo‐1‐nitroalkanes with Aldehydes: Access to 2‐Nitroalkan‐1‐ols | Request PDF. ResearchGate. [Link]

  • Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. [Link]

  • Isoxazoles from 1,1-Disubstituted Bromoalkenes. PMC - NIH. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones. Chemical Science Review and Letters. [Link]

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Research Square. [Link]

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal. [Link]

  • m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Scilit. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC. [Link]

  • 29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Baxendale Group. [Link]

  • Synthesis and characterization of some newly synthesized Nitro and Bromo substituted 3, 5-diaryl isoxazolines. ijrbat. [Link]

  • Primary nitro compounds. Organic & Biomolecular Chemistry. [Link]

  • Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt. School of Chemistry | University of Bristol. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • Henry Reaction. YouTube. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU chemistry. [Link]

  • Competition between [2 + 1]- and [4 + 1]-cycloaddition mechanisms in reactions of conjugated nitroalkenes with dichlorocarbene i. SciSpace. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-1-nitropropane

Welcome to the technical support center for the synthesis of 1-bromo-1-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-bromo-1-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, providing a clear path from problem identification to resolution.

Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?

Low yield is a frequent issue stemming from several factors, primarily related to the initial deprotonation step and the stability of the product.

Potential Causes & Solutions:

  • Incomplete Formation of the Nitronate Anion: The reaction proceeds through a nitronate anion, which is formed by the deprotonation of 1-nitropropane at the α-carbon.[1][2] This is the crucial first step.

    • Insufficient Base: Ensure at least one molar equivalent of a strong base (e.g., NaOH, KOH) is used. The acidity of the α-hydrogen in nitroalkanes makes this deprotonation feasible.[1]

    • Inadequate Reaction Time for Deprotonation: Allow sufficient time for the base to fully deprotonate the 1-nitropropane before adding the brominating agent. Monitoring this stage is difficult, but an empirical approach of stirring the nitroalkane and base for 15-30 minutes at a controlled temperature before bromine addition is a good starting point.

  • Suboptimal Reaction Temperature:

    • Temperature Too Low: While low temperatures are generally preferred to control selectivity, a temperature that is too low may slow the reaction to a crawl, leading to incomplete conversion.

    • Temperature Too High: Conversely, elevated temperatures can promote side reactions, such as dibromination or degradation, which will lower the yield of the desired product.[3] A common strategy is to perform the bromine addition at 0-5 °C and then allow the reaction to slowly warm to room temperature.

  • Product Degradation: α-Bromo nitroalkanes can be unstable, especially in the presence of excess base or during a lengthy workup. Rapid and efficient workup after the reaction is complete is crucial.

  • Inefficient Workup and Purification:

    • Loss During Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to prevent the product from partitioning unfavorably.

    • Volatilization: 1-Bromo-1-nitropropane is a relatively small molecule. Avoid excessive heating or high vacuum during solvent removal to prevent loss of product.

Q2: I'm observing multiple products on my TLC plate. How can I improve selectivity and identify the byproducts?

The formation of multiple products typically points to over-bromination or other side reactions.

Common Side Products & Prevention Strategies:

  • 1,1-Dibromo-1-nitropropane: This is the most common byproduct, formed when the mono-brominated product undergoes a second deprotonation and bromination.[1][4]

    • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 molar equivalents of bromine relative to 1-nitropropane.[3]

    • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in an inert solvent) dropwise to the reaction mixture.[5] This prevents localized high concentrations of bromine that favor over-reaction.

  • Unreacted Starting Material: The presence of 1-nitropropane indicates an incomplete reaction. See the troubleshooting points for low yield (Q1).

  • Degradation Products: If the reaction is run under harsh conditions (e.g., high temperature, excess base), various unidentifiable degradation products may form.

The workflow below provides a logical approach to diagnosing and solving yield and purity issues.

G cluster_tlc_results TLC Analysis Results cluster_solutions Corrective Actions start Problem: Low Yield or Impure Product tlc Analyze Crude Product by TLC: - Unreacted Starting Material? - Multiple Products? start->tlc sm_present Starting Material (SM) Present tlc->sm_present Yes multi_prod Multiple Products Observed (Likely Dibromination) tlc->multi_prod Yes sol_sm 1. Check Base Stoichiometry (>=1 eq). 2. Increase Reaction Time/Temp Moderately. 3. Verify Reagent Purity. sm_present->sol_sm sol_multi 1. Control Bromine Stoichiometry (1.0-1.1 eq). 2. Add Bromine Solution Dropwise at 0 °C. 3. Ensure Rapid Quenching Post-Reaction. multi_prod->sol_multi purify Proceed to Purification: - Quench with Na₂S₂O₃/NaHSO₃. - Column Chromatography or  Vacuum Distillation. sol_sm->purify sol_multi->purify

Caption: Troubleshooting workflow for 1-bromo-1-nitropropane synthesis.

Q3: The crude product is a dark oil and is difficult to purify. What are the best practices for workup and purification?

Colored impurities and the physical state of the product can complicate purification.

Workup Protocol:

  • Quenching: After the reaction is deemed complete by TLC, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.[5][6] The characteristic red-brown color of bromine should disappear.

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a basic aqueous solution, add an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with water and then a saturated brine solution to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator. Use minimal heat to avoid product loss.

Purification Techniques:

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting material and the dibrominated byproduct. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Vacuum Distillation: If the product is thermally stable enough, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 1-nitropropane?

The reaction is a two-step process. First, a base abstracts the acidic α-hydrogen from 1-nitropropane to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile. In the second step, the nucleophilic carbon of the nitronate anion attacks an electrophilic bromine source, like molecular bromine (Br₂), to form 1-bromo-1-nitropropane.[1]

Q2: Which brominating agent should I use? Are there safer alternatives to molecular bromine?

While molecular bromine (Br₂) is highly effective, it is also toxic and corrosive, requiring careful handling in a fume hood.[5] N-Bromosuccinimide (NBS) is a common and safer alternative.[7][8]

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, corrosive red-brown liquidCrystalline solid
Handling Difficult; requires specialized equipmentEasier and safer to handle and weigh
Reactivity HighGenerally milder, can be more selective[8]
Byproduct Hydrobromic acid (HBr)Succinimide (water-soluble)
Typical Conditions Used in an alkaline solution[9]Often used with a radical initiator or under acidic conditions for other substrates, but can be adapted for nitronates.
Q3: What are the optimal reaction conditions (solvent, temperature, stoichiometry)?
  • Solvent: The reaction is often performed in an aqueous or alcoholic solution of sodium or potassium hydroxide, which acts as both the solvent and the base.[9] If using an alternative brominating agent like NBS, an inert aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) could be employed.

  • Temperature: Low temperature is critical for selectivity. The addition of the brominating agent should ideally be done between 0 °C and 5 °C.[3] The reaction can then be allowed to stir at room temperature until completion.

  • Stoichiometry: A slight excess of the nitroalkane or a 1:1 ratio of nitroalkane to brominating agent is recommended to minimize the formation of the dibrominated side product.[3]

Q4: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a TLC plate alongside a spot of the 1-nitropropane starting material. The reaction is complete when the starting material spot has been completely consumed and a new, typically lower-Rf spot corresponding to the product is dominant.

Detailed Experimental Protocol (Example)

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

Materials:

  • 1-Nitropropane

  • Sodium Hydroxide (NaOH)

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bisulfite (NaHSO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropropane (1.0 eq) in a 1M aqueous solution of NaOH (1.1 eq). Cool the flask to 0 °C in an ice-water bath.

  • Bromine Addition: Prepare a solution of Br₂ (1.0 eq) in a minimal amount of CH₂Cl₂. Add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred, cold solution of the nitronate over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The red-brown color of bromine should dissipate upon addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C. Quench by slowly adding saturated aqueous NaHSO₃ until the color disappears. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography.

References
  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • Reaction of Nitroalkane With Bromine NaOH - Compounds Containing Nitrogen - Chemistry Class 12 | Video Summary and Q&A | Glasp.
  • A Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Derivatives - Benchchem.
  • Bromination - Common Conditions - Common Organic Chemistry.
  • Reaction of Nitroalkane With Bromine NaOH - Compounds Containing Nitrogen - Chemistry Class 12 - YouTube.
  • Haloalkanes and Haloarenes - NCERT.
  • Technical Support Center: Optimizing Reaction Conditions for the Bromination of 6-Methoxy-8-Nitroquinoline - Benchchem.
  • Common side reactions in the bromination of 3-nitroacetophenone - Benchchem.
  • Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties - BrainKart.
  • A one-pot amidation of primary nitroalkanes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Efficient Addition Reaction of Bromonitromethane to Aldehydes Catalyzed by NaI: A New Route to 1-Bromo-1-nitroalkan-2-ols under Very Mild Conditions | Request PDF - ResearchGate. Available at: [Link]

  • CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents.
  • Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 - Chemia. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Nitroalkane Bromination

Welcome to the Applied Chemist’s Troubleshooting Hub. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals optimizing the α -bromination of nitroalkanes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Applied Chemist’s Troubleshooting Hub. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals optimizing the α -bromination of nitroalkanes. Here, we dissect the mechanistic causality behind common reaction failures and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview: The Byproduct Battlefield

To control a reaction, you must first map its failure points. The bromination of a primary nitroalkane proceeds via a nitronate anion intermediate. Depending on the reaction conditions, this intermediate can diverge into three distinct pathways: the target monobromination, over-bromination, or hydrolytic cleavage.

NitroalkaneBromination Nitroalkane Primary Nitroalkane (R-CH2-NO2) Nitronate Nitronate Anion (R-CH=NO2-) Nitroalkane->Nitronate Base (-H+) MonoBromo alpha-Bromonitroalkane (Target Product) Nitronate->MonoBromo Brominating Agent NefProduct Carbonyl Compound (Nef Byproduct) Nitronate->NefProduct H2O / O2 (Hydrolysis/Oxidation) DiBromo gem-Dibromonitroalkane (Over-bromination) MonoBromo->DiBromo Base, Brominating Agent

Reaction pathways of nitroalkane bromination showing target and byproduct formation.

Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing a high ratio of gem-dibrominated byproducts even when using strictly 1.0 equivalent of brominating agent? Causality: This is a classic thermodynamic versus kinetic challenge. The α -proton of the newly formed α -bromonitroalkane is significantly more acidic than the starting primary nitroalkane due to the strong electron-withdrawing inductive effect of the bromine atom. Consequently, the monobrominated product is rapidly deprotonated by the base to form a halonitronate, which reacts with the remaining brominating agent much faster than the starting material . Solution: To minimize over-bromination, employ an inverse addition technique. Add the pre-formed nitronate dropwise to an excess of the brominating agent. This keeps the local concentration of the electrophile high and the base low. Alternatively, utilizing alkyl hypobromites (e.g., tert-butyl hypobromite) has been shown to improve monobromination selectivity by altering the kinetics of the halogen transfer .

Q2: My reaction mixture is turning dark, and NMR shows unexpected aldehyde/ketone peaks. What is happening? Causality: You are observing the Nef reaction , a hydrolytic side reaction. Nitronate anions are ambident nucleophiles. In the presence of aqueous bases (like NaOH or KOH), the nitronate oxygen can be attacked by water or undergo oxidation, leading to the cleavage of the C-N bond, release of nitrous oxide, and formation of a carbonyl compound . Solution: Transition to strictly anhydrous conditions. Replace aqueous alkali bases with non-nucleophilic organic bases (e.g., DBU or Triethylamine) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Q3: I switched to an organic base to avoid the Nef reaction, but my conversion is extremely low. Why? Causality: Nitroalkanes have pKa values ranging from 10 (nitromethane) to 12 (higher primary nitroalkanes). If the organic base used is too weak (e.g., pyridine, pKa ~5.2), it will not quantitatively deprotonate the nitroalkane to form the requisite nitronate nucleophile. Solution: Ensure the base used has a conjugate acid pKa > 12. DBU (pKa ~13.5) is optimal for quantitative nitronate formation without introducing aqueous hydrolysis risks.

Quantitative Data: Reagent Matrix for Byproduct Minimization

The choice of base and brominating agent dictates the byproduct profile. Below is a comparative matrix based on standard optimization profiles , .

Base SystemBrominating AgentSolventMonobromo YieldDibromo ByproductNef Byproduct
Aqueous NaOH (1M)Br 2​ (1.0 eq)H 2​ O / MeOH45%High (~30%)High (~25%)
Triethylamine (1.1 eq)NBS (1.0 eq)DCM (Anhydrous)65%Moderate (~20%)Low (<5%)
DBU (1.1 eq)NBS (1.0 eq)THF (Anhydrous)88%Low (<10%)None Detected
NaOMe (1.0 eq)t-BuOBr (1.0 eq)MeOH (Anhydrous)92%Trace (<2%)None Detected
Self-Validating Protocol: Anhydrous Monobromination via DBU/NBS

This protocol is designed as a self-validating system. Visual and thermal cues at each step confirm mechanistic progression, allowing you to abort or adjust before byproduct formation occurs.

Materials:

  • Primary Nitroalkane (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol) - Must be freshly recrystallized from water to remove HBr traces.

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Nitronate Formation: Dissolve the primary nitroalkane in 5 mL of anhydrous THF in a flame-dried, argon-purged flask. Cool to 0 °C using an ice bath.

  • Base Addition: Add DBU dropwise over 5 minutes.

    • Self-Validation Checkpoint: The solution should turn a distinct pale yellow, confirming quantitative deprotonation and nitronate formation. If the solution remains colorless, the DBU may be degraded or wet; halt the reaction.

  • Electrophile Preparation: In a separate flask, dissolve NBS in 5 mL of anhydrous THF. Shield this flask from direct light to prevent radical bromine generation (which leads to unselective aliphatic bromination).

  • Inverse Addition (Critical Step): Using a syringe pump, add the yellow nitronate solution dropwise into the NBS solution at 0 °C over 30 minutes.

    • Causality: By dripping the nitronate into an excess of NBS, any formed α -bromonitroalkane is immediately surrounded by NBS rather than base. This prevents the secondary deprotonation required for dibromination.

  • Quenching & Workup: Stir for an additional 15 minutes post-addition. Quench with saturated aqueous NH 4​ Cl (5 mL) to neutralize any remaining DBU. Extract with diethyl ether (3 x 10 mL), wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

References
  • Bromination of nitroalkanes with alkyl hypobromites. The Journal of Organic Chemistry.[Link]

  • A one-pot amidation of primary nitroalkanes. RSC Advances.[Link]

  • Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity. Environmental Science & Technology.[Link]

Troubleshooting

Technical Support Center: Purification of Crude 1-Bromo-1-Nitropropane

A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support guide for the purification of crude 1-bromo-1-nitropropane. As a reactive and potentially thermally sensitive intermediate, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of crude 1-bromo-1-nitropropane. As a reactive and potentially thermally sensitive intermediate, the effective purification of this compound is paramount to the success of subsequent synthetic steps and the overall integrity of your research. This guide is structured to move from general principles to specific, actionable troubleshooting advice, reflecting the workflow you might encounter in a laboratory setting. We will explore the "why" behind each procedural choice, ensuring that the protocols are not just lists of steps but self-validating systems grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the handling and purification of 1-bromo-1-nitropropane.

Q1: What are the likely impurities in a crude sample of 1-bromo-1-nitropropane?

The impurity profile of crude 1-bromo-1-nitropropane is largely dependent on its synthesis method, which typically involves the bromination of 1-nitropropane. Based on this, you can anticipate the following impurities:

  • Unreacted 1-Nitropropane: The starting material for the synthesis.[1]

  • Poly-brominated Species: Such as 1,1-dibromo-1-nitropropane. The formation of these byproducts is often promoted by an excess of the brominating agent or non-optimized reaction conditions.[2]

  • Solvent Residues: From the reaction and initial workup (e.g., dichloromethane, chloroform, carbon tetrachloride).

  • Acidic Byproducts: Such as hydrogen bromide (HBr), if not adequately neutralized during the workup.

  • Decomposition Products: Nitroalkanes can be unstable, and exposure to strong bases or high temperatures may lead to the formation of various degradation products.[3][4]

Q2: What are the primary methods for purifying crude 1-bromo-1-nitropropane?

Given that 1-bromo-1-nitropropane is a liquid at room temperature, the two most effective purification techniques are vacuum distillation and column chromatography.

  • Vacuum Distillation: This method is ideal for separating 1-bromo-1-nitropropane from non-volatile impurities or substances with significantly different boiling points. It is particularly suitable for larger-scale purifications (>5 g).

  • Column Chromatography: This technique offers high-resolution separation and is excellent for removing impurities with polarities similar to the product, such as poly-brominated species.[5][6] It is the preferred method for achieving very high purity, especially on smaller scales.

Q3: What are the critical safety precautions I must take when handling this compound?

1-bromo-1-nitropropane, as a bromo-nitro compound, requires careful handling. While specific data is limited, precautions should be based on similar halogenated nitroalkanes.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][7][8]

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]

  • Thermal Stability: Avoid excessive heating. Nitroalkanes can decompose, sometimes vigorously, at elevated temperatures.[9][10] When distillation is necessary, always perform it under reduced pressure to keep the temperature as low as possible.

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents, as these can catalyze decomposition.[3][4]

  • Spill & Waste: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous chemical waste according to your institution's guidelines.[11][12]

Q4: How can I reliably assess the purity of my final product?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile compounds and detecting volatile impurities. A Flame Ionization Detector (FID) is typically used.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Suitable for purity analysis, especially for detecting non-volatile or thermally sensitive impurities. A C18 reversed-phase column with a UV detector is a common setup.[15][16]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without a reference standard of the compound itself. It provides structural confirmation and can quantify impurities if their signals do not overlap with the product's signals.[15][17]

Q5: What are the recommended storage conditions for purified 1-bromo-1-nitropropane?

To maintain the integrity of the purified compound, proper storage is crucial.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric oxygen or moisture.[18]

  • Container: Use a tightly sealed glass container, such as an amber vial or bottle, to protect from light and prevent leakage of vapors.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a Q&A format.

Q: My final yield after purification is significantly lower than expected. What are the common causes? A: Low recovery can stem from several factors:

  • Mechanical Losses: During transfers between flasks, on the filtration apparatus, or in the separatory funnel. Ensure you are using techniques to minimize these losses, such as rinsing glassware with a small amount of solvent and combining the rinses.

  • Decomposition: If you are using distillation, the temperature may be too high, causing thermal decomposition. This is a common issue with nitro compounds. The solution is to use a higher vacuum to lower the boiling point.

  • Incorrect Fractions in Chromatography: You may have been too stringent or too broad in your collection of fractions from the column. Re-analyze your TLC plates to ensure you are pooling the correct fractions.

  • Incomplete Extraction: During an initial aqueous workup, your product may have some solubility in the aqueous phase, especially if polar organic solvents are present. Ensure you perform multiple extractions with the organic solvent to maximize recovery.

Q: My product is decomposing during distillation, even under vacuum. What can I do? A: This indicates significant thermal instability.

  • Improve Your Vacuum: The most immediate solution is to use a better vacuum pump to further lower the boiling point. Aim for a pressure below 1 mmHg if possible.

  • Use a Short-Path Distillation Apparatus: This apparatus minimizes the distance the compound travels from the distillation flask to the condenser, reducing the time it spends at high temperatures and lowering the required temperature for distillation.

  • Switch to Chromatography: If thermal decomposition is unavoidable, column chromatography is the superior method as it is performed at room temperature.[5][19]

Q: After purification, my 1-bromo-1-nitropropane is still yellow or brown. How can I remove the color? A: A persistent color usually indicates the presence of trace, often highly conjugated, impurities or degradation products.

  • Activated Charcoal Treatment: Before the final purification step (distillation or chromatography), you can dissolve the crude product in a suitable solvent (like diethyl ether or dichloromethane), add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through a pad of celite. This often removes colored impurities. Caution: Charcoal can also adsorb some of your product, potentially lowering the yield.

  • High-Resolution Chromatography: A carefully run column chromatography is very effective at removing colored impurities. Ensure you use a sufficiently long column and an optimized solvent system to achieve good separation.

Q: My column chromatography separation is poor, and the product is co-eluting with an impurity. What are my options? A: Poor separation requires optimizing your chromatography conditions.

  • Adjust Solvent Polarity: The most common solution is to find a better eluent system. Use TLC to test various solvent mixtures. If the impurity is more polar, decrease the polarity of your eluent (e.g., increase the hexane-to-ethyl acetate ratio). If it's less polar, you may need to slightly increase the eluent's polarity.

  • Change the Stationary Phase: While silica gel is standard, you could consider using a different stationary phase like alumina, which has different selectivity.

  • Consider a Preparative HPLC: For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography, although it is more costly and time-consuming.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for the purification of crude 1-bromo-1-nitropropane. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Preliminary Aqueous Workup

This procedure is designed to remove water-soluble impurities like acids (HBr) and salts before final purification.

  • Dissolution: Dissolve the crude 1-bromo-1-nitropropane in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of approximately 10-20% w/v.

  • Neutralizing Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Vent the funnel frequently to release any CO₂ gas that evolves.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[20] This helps to break up any emulsions and remove the bulk of the water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is your partially purified product, ready for distillation or chromatography.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for thermally stable compounds on a multi-gram scale.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path apparatus is recommended. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude (or pre-washed) 1-bromo-1-nitropropane to the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Close the system and slowly apply vacuum. A cold trap between the apparatus and the pump is essential to protect the pump.

  • Heating: Once the desired pressure is reached and stable, begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask. When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point will depend on the vacuum achieved.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains. Do not distill to dryness.

  • Cooling: Allow the system to cool completely before slowly re-introducing air.

Protocol 3: Purification by Flash Column Chromatography

This is the preferred method for achieving high purity, especially on smaller scales.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system (eluent). A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack a chromatography column. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and load it onto the top of the silica column. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Analysis: Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 1-bromo-1-nitropropane.[19]

Part 4: Method Selection Guide

Choosing the right purification strategy is key to an efficient workflow. The following table and diagram provide a framework for this decision.

Table 1: Comparison of Primary Purification Methods
FeatureVacuum DistillationFlash Column Chromatography
Purity Achieved Good to High (95-99%)Very High (>99%)[19]
Typical Scale > 5 grams< 10 grams
Key Advantage Fast, scalable, good for removing non-volatile impurities.High resolution, separates closely related impurities, no heat required.[19]
Key Disadvantage Risk of thermal decomposition, less effective for impurities with close boiling points.More time-consuming, uses large solvent volumes, less scalable.[19]
Best For... Removing starting materials or high-boiling tars on a larger scale.Achieving analytical-grade purity and removing isomeric or poly-halogenated impurities.
Diagram: Purification Method Selection Workflow

This diagram provides a logical decision-making process for selecting the appropriate purification method.

PurificationWorkflow start Crude 1-Bromo-1-Nitropropane pre_purify Perform Aqueous Workup (Protocol 1) start->pre_purify decision_scale Scale of Reaction? pre_purify->decision_scale decision_impurities Main Impurity Type? decision_scale->decision_impurities > 5g chromatography Column Chromatography (Protocol 3) decision_scale->chromatography < 5g distillation Vacuum Distillation (Protocol 2) decision_impurities->distillation Non-volatile / High B.P. decision_impurities->chromatography Similar Polarity / B.P. purity_check Assess Purity (GC, HPLC, NMR) distillation->purity_check chromatography->purity_check final_product Pure Product (>95%) purity_check->final_product

Sources

Optimization

Technical Support Center: Troubleshooting 1-Nitropropane Bromination

Welcome to the Application Science Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low conversion rates or poor yields during the α-bromination...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low conversion rates or poor yields during the α-bromination of 1-nitropropane.

The conversion of primary nitroalkanes to their α-bromo derivatives is a critical transformation, often utilized in umpolung amide synthesis and the generation of complex pharmaceutical intermediates [1]. However, the reaction is highly sensitive to base selection, stoichiometry, and temperature. This guide provides a mechanistic breakdown, a self-validating protocol, and targeted FAQs to resolve common bottlenecks.

Mechanistic Workflow & Bottleneck Analysis

To troubleshoot low conversion, one must understand the causality of the reaction. The bromination of 1-nitropropane does not occur directly; it requires the preformation of a nitronate anion . Failure to fully generate this intermediate, or failure to protect it from side reactions, is the root cause of over 90% of conversion issues [2].

G A 1-Nitropropane (Substrate) B Nitronate Anion (Reactive Intermediate) A->B Base (e.g., KOH) Deprotonation C 1-Bromo-1-nitropropane (Target Product) B->C Br2 or NBS Electrophilic Capture D Propanal / Nef Products (Hydrolysis Side-Reaction) B->D H2O / Acid Nef Reaction E 1,1-Dibromo-1-nitropropane (Over-bromination) C->E Excess Base + Br2 2nd Deprotonation

Mechanistic pathway and common side-reactions in 1-nitropropane bromination.

Diagnostic Matrix: Reagent Selection vs. Conversion Rates

The choice of base and solvent fundamentally dictates the success of the nitronate formation and subsequent halogenation [1]. Compare your current system against our diagnostic data below:

Base SystemBrominating AgentSolventTypical ConversionPrimary Failure Mode / Causality
NaOH (aq) Br 2​ Water/DCM40 - 60%Biphasic mass transfer limits; high risk of Nef hydrolysis.
KOH (methanolic) Br 2​ Methanol85 - 95%Highly efficient; requires cryogenic cooling to prevent dibromination.
Et 3​ N DibromotetrachloroethaneDME70 - 80%Slower deprotonation; requires compatible Br + source to avoid complexation.
NaH NBSTHF50 - 65%Localized basicity leads to rapid over-bromination (dibromide formation).

Self-Validating Experimental Protocol

Do not proceed blindly through the reaction steps. The following methodology is engineered as a self-validating system , ensuring that each chemical milestone is verified before proceeding to the next.

Phase 1: Nitronate Preformation
  • Charge a flame-dried Schlenk flask with 1-nitropropane (1.0 equiv) and anhydrous methanol (0.2 M).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add a freshly prepared solution of methanolic KOH (1.05 equiv) dropwise over 15 minutes.

    • Causality: Methanolic KOH ensures rapid, homogeneous deprotonation without the biphasic mass-transfer issues of aqueous NaOH.

    • Validation Checkpoint: The solution will transition from colorless to pale yellow. IR spectroscopy of an aliquot must confirm success via the disappearance of the asymmetric NO 2​ stretch (~1550 cm −1 ) and the appearance of the C=N nitronate stretch (~1600 cm −1 ). Do not proceed until this is confirmed.

Phase 2: Electrophilic Halogenation
  • Cool the verified nitronate solution to -78 °C using a dry ice/acetone bath.

  • Add Br 2​ (1.0 equiv) dropwise.

    • Causality: Cryogenic temperatures kinetically suppress the deprotonation of the newly formed 1-bromo-1-nitropropane, preventing the formation of 1,1-dibromo-1-nitropropane.

    • Validation Checkpoint: The red/brown color of Br 2​ will dissipate instantaneously upon contact with the solution, indicating rapid electrophilic capture. The persistence of a faint red tint indicates the complete consumption of the nitronate.

Phase 3: Quench and Isolation
  • Quench the reaction at -78 °C with cold 10% aqueous Na 2​ S 2​ O 3​ .

  • Extract with dichloromethane, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

    • Causality: Thiosulfate neutralizes any unreacted Br 2​ or hypobromite, preventing oxidative side reactions during concentration.

Troubleshooting FAQs

Q1: My conversion is stalling at 50%, and I am recovering unreacted 1-nitropropane. What is the root cause? A1: This is a classic symptom of incomplete nitronate preformation. Primary nitroalkanes require sufficient time and base strength to fully deprotonate. If the brominating agent is introduced before the nitronate is fully formed, the base will preferentially react with the halogen (e.g., forming hypobromite), consuming the reagents and leaving unreacted starting material. Ensure you allow at least 30-60 minutes for preformation and verify via the IR checkpoint before proceeding.

Q2: NMR analysis shows a significant amount of 1,1-dibromo-1-nitropropane. How do I prevent over-bromination? A2: The mono-brominated product (1-bromo-1-nitropropane) is significantly more acidic than 1-nitropropane due to the strong electron-withdrawing effect of the alpha-bromine atom. If excess base is present, or if the reaction is run at room temperature, the mono-bromide deprotonates rapidly and reacts with a second equivalent of bromine. To prevent this, strictly control your base stoichiometry (maximum 1.05 equiv) and perform the bromination at cryogenic temperatures (-78 °C) to kinetically favor mono-bromination.

Q3: I attempted to use Triethylamine (Et 3​ N) with Br 2​ , but the reaction failed completely. Why? A3: Triethylamine and molecular bromine are incompatible. Et 3​ N forms a strong charge-transfer complex with Br 2​ and can undergo rapid oxidation, destroying the electrophile before it can react with the nitronate. If you must use an amine base (e.g., to simulate umpolung amide synthesis conditions), you must switch to a compatible halogenating agent, such as dibromotetrachloroethane, which aligns the reactivity between the nitronate and the Br + source [1].

Q4: My crude mixture has a strong, pungent odor, and NMR shows aldehyde peaks. Where did my product go? A4: Your nitronate intermediate has undergone a Nef reaction [2]. Nitronate anions are highly susceptible to hydrolysis in the presence of water and acid, converting the nitronate into the corresponding aldehyde (propanal) and nitrous oxide. This typically occurs during an overly acidic aqueous workup or if the solvent system is not properly dried. Maintain strictly anhydrous conditions during the reaction and use a mild, neutral quench (like sodium thiosulfate) rather than an acidic one.

References

  • Title: A one-pot amidation of primary nitroalkanes Source: Chemical Communications (RSC Publishing), 2015. URL: [Link]

  • Title: Synthesis of Nitroalkanes Source: Wiley-VCH, 2021. URL: [Link]

Troubleshooting

Technical Support Center: 1-Bromo-1-nitropropane (1-BNP) Stability &amp; Troubleshooting

Welcome to the Advanced Reagent Support Portal. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 1-bromo-1-nitropropane (1-BNP).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Support Portal. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 1-bromo-1-nitropropane (1-BNP). gem-Bromonitroalkanes are exceptionally versatile synthetic handles for accessing complex, fully substituted nitroalkanes and β -nitro ketones. However, their unique electronic structure makes them highly susceptible to thermal and base-induced degradation. This guide provides mechanistic causality, self-validating protocols, and troubleshooting steps to ensure optimal reagent integrity.

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does 1-bromo-1-nitropropane darken and degrade when subjected to distillation or ambient storage? A1: The degradation is driven by homolytic C-Br bond cleavage. In gem-bromonitroalkanes, the strongly electron-withdrawing nitro group lowers the bond dissociation energy of the adjacent C-Br bond. When subjected to thermal stress (typically >60 °C), the bond undergoes homolysis to generate an electrophilic α -nitroalkyl radical and a bromine radical ()[1]. If these radicals are not immediately trapped, they recombine or abstract hydrogen, releasing free Br2​ (which causes the characteristic dark orange/brown discoloration). Furthermore, the untrapped α -nitroalkyl radicals undergo rapid, uncontrolled semipolymerization, leaving you with an intractable oligomeric tar[1].

Q2: I attempted to form the potassium salt of 1-BNP to increase its nucleophilicity, but the lyophilized powder exploded. What happened? A2: You inadvertently synthesized a highly unstable aci-nitronate salt. When 1-BNP is treated with a strong base (e.g., KOH or NaOH), it deprotonates to form the corresponding gem-halonitroalkane salt. While these salts can be generated in situ at low temperatures for immediate reaction, isolating them is extremely dangerous. The solid potassium salt of 1-bromo-1-nitropropane is known to shatter glass vials and explosively decompose within minutes, even without mechanical provocation or thermal shock ()[2]. Never attempt to lyophilize or store the base salts of gem-bromonitroalkanes.

Q3: How can I safely utilize 1-BNP in thermal Atom Transfer Radical Addition (ATRA) without it decomposing? A3: Successful thermal ATRA requires strict control over the radical steady-state concentration. In the absence of a proper catalyst, thermal activation leads to the aforementioned oligomerization[1]. To prevent this, you must employ a transition metal catalyst (e.g., Copper(I) salts) or a photoredox catalyst. The catalyst facilitates a controlled inner-sphere or outer-sphere electron transfer, lowering the activation barrier for C-Br cleavage and, crucially, efficiently transferring the halogen atom back to the product intermediate. This closed-loop cycle prevents the buildup of free radicals and suppresses runaway decomposition.

II. Quantitative Stability Data

To predict and prevent degradation, it is critical to understand the physical boundaries of 1-BNP.

ParameterValue / CharacteristicMechanistic Implication
Boiling Point ~163 °C at 760 mmHgDo not distill at atmospheric pressure. High thermal stress guarantees C-Br homolysis[3].
Safe Distillation Temp. < 45 °C (High Vacuum)Requires deep vacuum (<1 mmHg) to prevent thermal radical generation.
Storage Temperature -20 °C (Freezer)Suppresses ambient thermal homolysis and extends shelf life indefinitely.
Light Sensitivity High (Photoredox Active)UV/Vis photons can trigger single-electron transfer; store in amber vials[1].
Base Compatibility Incompatible (Strong Bases)Forms explosive aci-nitronate salts; use mild, non-nucleophilic bases if necessary[2][4].

III. Mechanistic Decomposition Pathways

The following diagram illustrates the divergent degradation pathways of 1-BNP under thermal and basic conditions.

G A 1-Bromo-1-nitropropane (1-BNP) B Thermal Stress (>60°C) A->B Heating/Distillation C Strong Base (e.g., KOH) A->C Deprotonation D Homolytic C-Br Cleavage B->D G Aci-Nitronate Salt C->G E α-Nitroalkyl Radical + Br• D->E F Oligomerization / Tar Formation E->F Uncontrolled Radical Propagation H Explosive Decomposition G->H Lyophilization/ Concentration

Mechanistic pathways of 1-bromo-1-nitropropane degradation via thermal stress and base induction.

IV. Self-Validating Experimental Protocols

Protocol A: Safe Purification and Long-Term Storage of 1-BNP

Causality: Commercial or aged 1-BNP often contains free bromine and oligomeric impurities that can inhibit sensitive catalytic cycles. Distillation must avoid thermal homolysis.

  • Preparation: Transfer crude 1-BNP to a round-bottom flask wrapped entirely in aluminum foil to prevent ambient light-induced photoredox cleavage.

  • Setup High-Vacuum Distillation: Connect the flask to a short-path distillation apparatus. Ensure the vacuum pump can achieve <1 mmHg. Causality: A deep vacuum lowers the boiling point below the 60 °C threshold where spontaneous C-Br homolysis accelerates.

  • Distillation: Gently warm the oil bath, never exceeding 45 °C. Collect the clear, colorless distillate in a receiving flask pre-cooled in an ice bath.

  • Self-Validation Step: Inspect the distillate. A perfectly clear, colorless liquid validates the absence of free Br2​ . If a yellow tint persists, the vacuum was insufficient, and thermal degradation occurred during distillation.

  • Storage: Backfill the receiving flask with heavy Argon gas (which displaces oxygen better than Nitrogen). Transfer the purified 1-BNP to an amber glass vial with a PTFE-lined cap. Store strictly at -20 °C.

Protocol B: Controlled Thermal ATRA (Preventing Runaway Polymerization)

Causality: To utilize 1-BNP in thermal ATRA without oligomerization, the radical generation rate must be matched by the halogen-atom transfer (HAT) rate.

  • Reagent Mixing: In an oven-dried, Argon-purged Schlenk tube, add the olefin substrate (1.5 equiv) and a Copper(I) catalyst (e.g., CuBr, 5 mol%). Causality: Excess olefin ensures the α -nitroalkyl radical encounters a trap before it can recombine or polymerize.

  • Solvent Addition: Add a degassed, non-nucleophilic solvent (e.g., dichloroethane).

  • 1-BNP Addition: Inject purified 1-BNP (1.0 equiv) dropwise at room temperature.

  • Thermal Activation: Gradually heat the mixture to 60–70 °C. The Cu(I) catalyst will mediate the C-Br cleavage via an inner-sphere electron transfer, maintaining a low, steady-state concentration of free radicals.

  • Self-Validation Step: Monitor the reaction via GC-MS. The appearance of the 1:1 addition product mass peak, coupled with a flat baseline (absence of broad oligomeric humps), validates that the catalytic cycle is successfully preventing thermal runaway.

V. References

  • Brar, D. S., & Tunge, J. A. (2026). Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes. The Journal of Organic Chemistry, 91(1), 17-37.[Link]

  • Thorpe, M. P., Smith, A. N., & Johnston, J. N. (2022). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. The Journal of Organic Chemistry, 87(8), 5451–5455.[Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Halonitroalkane Stability

Welcome to the technical support center for handling halonitroalkanes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive class of co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling halonitroalkanes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive class of compounds. The inherent reactivity that makes halonitroalkanes valuable synthetic intermediates also renders them susceptible to degradation, with pH being a critical, often overlooked, parameter. This resource provides in-depth, experience-driven answers and protocols to help you navigate the challenges of pH control, ensuring the stability and integrity of your compounds.

The Critical Role of pH in Halonitroalkane Chemistry

Halonitroalkanes are characterized by the presence of at least one halogen atom and a nitro group attached to an alkyl backbone. The powerful electron-withdrawing nature of both substituents acidifies the α-proton (if present), making the molecule susceptible to base-mediated reactions. Conversely, the molecule can undergo hydrolysis under certain pH conditions. Therefore, maintaining a precise pH environment is not merely a suggestion but a prerequisite for reproducible and successful experimentation.[1][2] Small deviations in pH can significantly impact reaction rates and even alter chemical pathways, leading to inconsistent results and the formation of unwanted byproducts.[3][4]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with halonitroalkanes.

Q1: My halonitroalkane sample is showing signs of degradation upon storage. What is the ideal pH for stock solutions?

A: There is no single universal pH for all halonitroalkanes, but a general best practice is to store them in mildly acidic conditions (pH 3-6) . Thiamine, for example, is known to be more stable in acidic conditions below a pH of 6.0.[5] Alkaline environments (pH > 7) significantly accelerate degradation, primarily through dehydrohalogenation if an α-proton is present. For long-term storage, it is crucial to dissolve the compound in a non-aqueous solvent if possible. If an aqueous stock is required, use a weakly acidic buffer and store at low temperatures (2-8°C) protected from light.[6] For novel compounds, it is highly recommended to perform a preliminary stability study as outlined in our protocols section.

Q2: I'm running a reaction and suspect my compound is degrading. How can I confirm if pH is the culprit?

A: Unexplained yield loss or the appearance of new spots on a TLC plate often points to compound instability. To diagnose a pH-related issue, a systematic approach is necessary. This involves monitoring your reaction's pH over time, running controlled experiments in buffered media, and analyzing for known degradation products. The workflow below provides a logical path for troubleshooting.

G start Unexpected Degradation Observed check_ph Is the reaction pH monitored and controlled? start->check_ph implement_monitoring Action: Implement continuous or frequent pH monitoring. Use a calibrated pH meter. check_ph->implement_monitoring No ph_stable Is the pH stable throughout the reaction? check_ph->ph_stable Yes implement_monitoring->ph_stable run_buffer_tests Action: Run small-scale experiments at different, controlled pH values using appropriate buffers. ph_stable->run_buffer_tests Yes identify_cause Action: Identify the source of pH drift (e.g., reagent decomposition, byproduct formation). ph_stable->identify_cause No analyze_products Action: Analyze aliquots over time via HPLC, GC-MS, or NMR to quantify parent compound and identify byproducts. run_buffer_tests->analyze_products compare_rates Is degradation rate correlated with pH? analyze_products->compare_rates optimize_ph Solution: Identify and use the optimal pH buffer system for the reaction. compare_rates->optimize_ph Yes other_issue Conclusion: The issue is likely not pH-related. Investigate other factors (temperature, oxygen, light). compare_rates->other_issue No identify_cause->run_buffer_tests

Troubleshooting workflow for pH-related degradation.

Q3: How do I select an appropriate buffer to maintain a stable pH during my experiment?

A: Choosing the right buffer is critical. A buffer effectively resists pH changes within its "buffering range," which is typically defined as its pKa value ± 1 pH unit.[7] For instance, an acetate buffer (pKa ≈ 4.76) is effective for maintaining a pH between 3.76 and 5.76.[7] First, determine the target pH for your experiment, then select a buffer system whose pKa is as close as possible to that target. It is also vital to ensure the buffer components do not react with your halonitroalkane or other reagents.

Buffer SystempKa at 25°CEffective pH Range
Citrate3.13, 4.76, 6.402.1-7.4
Acetate4.763.8-5.8
MES6.155.5-6.7
Phosphate (PBS)7.206.5-7.5
HEPES7.556.8-8.2
Tris8.067.5-9.0
Borate9.248.0-10.0
Table 1: Common laboratory buffers and their effective pH ranges.

Q4: My reaction is yielding different byproducts depending on the conditions. How can pH influence this?

A: The pH of the reaction medium can dictate which of several competing reaction pathways is dominant. For a typical halonitroalkane, acidic conditions may favor hydrolysis of the nitro group or other functionalities, while alkaline conditions often promote base-catalyzed elimination (dehydrohalogenation) to form nitroalkenes. This mechanistic divergence is a key reason why pH control is essential for product selectivity.

G cluster_acid Acidic Conditions (pH < 6) cluster_base Alkaline Conditions (pH > 8) hydrolysis_product Hydrolysis Product (e.g., Halocarboxylic Acid) elimination_product Elimination Product (e.g., Nitroalkene) start Halonitroalkane start->hydrolysis_product H+ / H2O start->elimination_product OH- (Base)

General pH-dependent degradation pathways for halonitroalkanes.

Q5: What are the safety considerations when handling halonitroalkanes, especially concerning their stability?

A: Safety is paramount. Halonitroalkanes should be treated as potentially toxic and hazardous substances.[8] Degradation can lead to the formation of different, possibly more volatile or toxic, compounds. For example, dehydrohalogenation can produce reactive nitroalkenes. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves.[6][9] Review the Safety Data Sheet (SDS) for the specific compound and its potential degradation products before beginning any experiment.[10]

Protocols and Troubleshooting Guides

Protocol 1: Empirical Determination of pH-Rate Profile for a Halonitroalkane

This protocol provides a framework for systematically evaluating the stability of a halonitroalkane across a range of pH values.

Materials:

  • Your halonitroalkane of interest.

  • A series of buffer solutions (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9). See Table 1.

  • Class A volumetric flasks and pipettes.

  • HPLC or GC-MS system with a suitable column and detection method.

  • Constant temperature incubator or water bath.

  • Calibrated pH meter.

Methodology:

  • Buffer Preparation: Prepare 50 mM solutions of each selected buffer. Adjust the pH of each buffer solution to the desired value (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) using concentrated acid (e.g., HCl) or base (e.g., NaOH).

  • Stock Solution Preparation: Prepare a concentrated stock solution of your halonitroalkane in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

  • Initiation of Stability Study:

    • For each pH value, pipette a precise volume of the buffered solution into a series of vials.

    • Spike each vial with a small, precise volume of the halonitroalkane stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the volume of organic solvent is minimal (<1%) to avoid altering the aqueous buffer properties.

    • Cap the vials tightly and place them in a constant temperature environment (e.g., 25°C or 40°C).

  • Time-Point Analysis:

    • Immediately after spiking (t=0), remove an aliquot from each pH series for analysis. This will serve as your initial concentration reference.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial.

    • Quench the degradation if necessary by adding a small amount of acid (if degradation is base-catalyzed) or by immediate dilution in the mobile phase.

  • Quantification:

    • Analyze the concentration of the remaining parent halonitroalkane in each aliquot using a validated HPLC or GC-MS method.[11]

  • Data Analysis:

    • For each pH value, plot the natural logarithm of the concentration (ln[C]) versus time.

    • The slope of this line will be the negative of the observed degradation rate constant (-k_obs).

    • Plot the calculated k_obs values against pH to generate a pH-rate profile, which will visually identify the pH range of maximum stability (i.e., the lowest k_obs).

References

  • INNOVATING SCIENCE®. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Tollini, F., Occhetta, A., Broglia, F., Calemma, V., Carminati, S., Storti, G., Sponchioni, M., & Moscatelli, D. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 7(9), 2211-2223. [Link]

  • Ye, B., Wang, W., Yang, M., He, Z., & Xie, Y. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water. Journal of hazardous materials, 217-218, 139–145. [Link]

  • Chemistry LibreTexts. (2023). 17.2: Controlling pH- Buffer Solutions. Retrieved from [Link]

  • Shah, A. D., & Mitch, W. A. (2007). Nitrile, Aldehyde, and Halonitroalkane Formation during Chlorination/Chloramination of Primary Amines. Environmental Science & Technology, 41(6), 1987–1995. [Link]

  • Request PDF. (n.d.). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Request PDF. (n.d.). Determination of halonitromethanes and haloacetamides: An evaluation of sample preservation and analyte stability in drinking water. Retrieved from [Link]

  • Shah, A. D., & Mitch, W. A. (2012). Halonitroalkanes, Halonitriles, Haloamides, and N-Nitrosamines: A Critical Review of Nitrogenous Disinfection Byproduct Formation Pathways. Environmental Science & Technology, 46(1), 119-131. [Link]

  • Precision Laboratories. (2023). pH and Buffers: How Buffer Solutions Maintain pH. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • De La Cruz, N., et al. (2013). New insights into the decomposition mechanism of chlorine dioxide at alkaline pH. Holzforschung, 67(3), 251-257. [Link]

  • Chemguide. (n.d.). BUFFER SOLUTIONS. Retrieved from [Link]

  • Aithor. (2024). The Impact of pH on Chemical Reactions. Retrieved from [Link]

  • PoolNaturally Plus. (2012). pH, Buffer, Total Alkalinity, Chlorine and PoolNaturally Plus - Everything You Wanted to Know And Were Afraid to Ask. Retrieved from [Link]

  • Meunier, B., et al. (1988). Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. Journal of the Royal Netherlands Chemical Society, 107(6), 346-351. [Link]

  • Bodhipaksha, L., & Dasgupta, P. K. (2020). Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. Water, 12(1), 227. [Link]

  • Postigo, C., et al. (2014). Fast and "green" method for the analytical monitoring of haloketones in treated water. Journal of Chromatography A, 1358, 134-141. [Link]

  • Request PDF. (n.d.). Impact of Nitrification on the Formation of N-Nitrosamines and Halogenated Disinfection Byproducts within Distribution System Storage Facilities. Retrieved from [Link]

  • Olmez, H. (2016). pH effect on the formation of THM and HAA disinfection byproducts and potential control strategies for food processing. Food Science and Technology International, 22(8), 695-706. [Link]

  • Shah, A. D., & Mitch, W. A. (2007). Nitrile, aldehyde, and halonitroalkane formation during chlorination/chloramination of primary amines. Environmental science & technology, 41(6), 1987–1995. [Link]

  • Request PDF. (n.d.). Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Retrieved from [Link]

  • Hansen, K. M., et al. (2013). Optimal pH in chlorinated swimming pools - balancing formation of by-products. Water research, 47(14), 5333–5341. [Link]

  • Ghiladi, M. R., et al. (2013). Roles of High-valent Hemes and pH Dependence in Halite Decomposition Catalyzed by Chlorite Dismutase from Dechloromonas aromatica. The Journal of biological chemistry, 288(48), 34770–34784. [Link]

  • Wentzel Lab. (2021). Problems of the Day 1-E1 and Halohydrin Reactions. Retrieved from [Link]

  • Yoon, S., et al. (2017). pH Control Enables Simultaneous Enhancement of Nitrogen Retention and N2O Reduction in Shewanella loihica Strain PV-4. Frontiers in microbiology, 8, 1787. [Link]

  • Wang, W., et al. (2020). Effects of Pre-Oxidation on Haloacetonitrile and Trichloronitromethane Formation during Subsequent Chlorination of Nitrogenous Organic Compounds. International journal of environmental research and public health, 17(3), 1046. [Link]

  • ResearchGate. (n.d.). Optimal pH in chlorinated swimming pools - Balancing formation of by-products. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. Retrieved from [Link]

  • GlobalSpec. (2023). Guide to troubleshooting in pH labs: Common issues and solutions. Retrieved from [Link]

  • Request PDF. (n.d.). pH controlled byproduct formation in aqueous decomposition of N-chloro-α-alanine. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Reitmeier, C. A., & Vodovotz, Y. (2020). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 313, 126131. [Link]

  • Study Material. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]

  • Zhang, X., et al. (2007). Decomposition of Alachlor by Ozonation and Its Mechanism. Journal of agricultural and food chemistry, 55(13), 5224–5229. [Link]

  • Alshehri, S., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules (Basel, Switzerland), 29(12), 2822. [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Request PDF. (n.d.). Formation of halonitromethanes from different nitrophenol compounds during UV/post-chlorination: Impact factors, DFT calculation, reaction mechanisms, and toxicity. Retrieved from [Link]

  • Gong, T., et al. (2021). Formation and influence factors of halonitromethanes in chlorination of nitro-aromatic compounds. Chemosphere, 278, 130497. [Link]

  • Bodell, W. J. (1982). Isolation and purification of large quantities of DNA replication intermediates by pH step alkaline elution. Biochimica et biophysica acta, 698(1), 49–56. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Phase Separation Issues in Liquid-Liquid Extraction (LLE)

Welcome to the Technical Support Center for Liquid-Liquid Extraction (LLE). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, field-proven solutions for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid-Liquid Extraction (LLE). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, field-proven solutions for phase separation failures. Rather than providing generic advice, this center focuses on the underlying physical chemistry of extraction mechanics to help you build self-validating, reproducible workflows.

Diagnostic Workflow for Phase Separation Issues

When an extraction fails to separate into two distinct layers, identifying the root cause is the first step toward resolution. The following diagnostic matrix outlines the standard operating procedure for troubleshooting the most common LLE failure: emulsion formation.

Emulsion_Troubleshooting Start Cloudy Interface Detected (Emulsion >1/3 of solvent) Step1 1. Passive Resolution Let sit for 60 mins & gently swirl Start->Step1 Check1 Did emulsion break? Step1->Check1 Step2 2. Acidification Drop pH to ~2.0 (HCl/H2SO4) Check1->Step2 No Success Clear Phase Boundary Achieved Proceed to Extraction Check1->Success Yes Check2 Did emulsion break? Step2->Check2 Step3 3. Salting-Out Add NaCl or Brine solution Check2->Step3 No Check2->Success Yes Check3 Did emulsion break? Step3->Check3 Step4 4. Mechanical Disruption Centrifuge at 3000 x g or Filter Check3->Step4 No Check3->Success Yes Step4->Success

Decision matrix and sequential workflow for troubleshooting and resolving LLE emulsions.

Core Troubleshooting & FAQs

FAQ 1: Why does a persistent emulsion form at the phase interface, and how do I break it?

Causality (The "Why"): Emulsions—a dispersion of microscopic droplets of one liquid suspended within another—typically occur when biological or environmental samples contain high concentrations of surfactant-like compounds, such as phospholipids, free fatty acids, or proteins (1)[1]. These amphiphilic molecules possess both hydrophilic and lipophilic domains, causing them to accumulate at the mid-zone. This significantly lowers the interfacial tension between the aqueous and organic phases, stabilizing the droplets and preventing them from coalescing into a distinct phase (2)[2].

Self-Validating Protocol: Sequential Emulsion Breaking If an emulsion occupies more than one-third of your solvent layer, execute the following steps sequentially until the phase boundary clears:

  • Passive Resolution & Agitation Control:

    • Action: Cease vigorous shaking. Allow the separatory funnel to sit undisturbed for up to 60 minutes. Gently tap the glass or stir the interface with a glass rod to encourage droplet coalescence (3)[3].

    • Validation: Observe the interface. If the emulsion layer reduces to a negligible volume, proceed with extraction. Otherwise, move to Step 2.

  • Chemical Demulsification (Acidification):

    • Action: If the emulsion is stabilized by alkaline soaps or biological surfactants, carefully add 1M HCl or H2SO4 dropwise to drop the pH to ~2.0 (3)[3].

    • Validation: Test the aqueous layer with pH paper. A successful pH drop neutralizes the charge on surfactant heads, destroying their emulsifying capability.

  • Ionic Disruption (Salting-Out):

    • Action: Add a saturated brine solution or sprinkle solid NaCl directly into the funnel.

    • Validation: Watch for the salt dropping to the bottom; as the ionic strength increases, the surfactant-like molecules are forced to partition strictly into one phase, causing the emulsion droplets to coalesce (1)[1].

  • Mechanical Separation:

    • Action: If chemical methods fail, drain the emulsion layer into a centrifuge tube and spin at 3000 x g for 10 minutes. Alternatively, pass the emulsion through highly silanized phase-separation filter paper (1)[1].

    • Validation: Post-centrifugation, a clear pellet of insoluble material should form at the bottom, leaving two distinct, easily separable liquid phases.

FAQ 2: My target analytes are highly polar and won't partition into non-polar solvents. How can I extract them without losing phase separation?

Causality (The "Why"): Traditional non-polar solvents (e.g., hexane, isooctane) have low dielectric constants, making them poor extractants for highly polar or ionogenic compounds (4)[4]. While water-miscible solvents like acetonitrile (ACN) can easily solvate these targets, adding them directly to an aqueous sample results in a single, homogeneous phase.

The Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) By introducing high concentrations of inorganic salts into the homogeneous mixture, the metal cations exert a massive hydration effect, sequestering free water molecules to form hydration spheres (5)[5]. This drastically reduces the solubility of the water-miscible solvent in the aqueous phase, "salting out" the organic solvent and forcing a biphasic system where polar analytes are driven into the newly formed organic layer (6)[6].

SALLE_Mechanism Aqueous Aqueous Sample (Polar Analytes) Solvent Add Water-Miscible Solvent (e.g., Acetonitrile) Aqueous->Solvent Mix Single Homogeneous Phase (No Boundary) Solvent->Mix Salt Add Salting-Out Agent (e.g., NaCl, (NH4)2SO4) Mix->Salt Hydration Salt Ions Hydrate (Deplete Free Water) Salt->Hydration Separation Phase Separation Induced Hydration->Separation Organic Upper Organic Phase (Target Analytes Recovered) Separation->Organic

Mechanistic workflow of Salting-out Assisted Liquid-Liquid Extraction (SALLE).

Quantitative Data: Selection of Salting-Out Agents

Salting-Out AgentHydration Power / EfficiencyKey Characteristics & Mechanistic ActionOptimal Application
Sodium Chloride (NaCl) HighSmall ionic radius enhances charge density and salting-out capabilities; highly cost-effective (6)[6].General emulsion breaking; baseline SALLE methods for plasma (6)[6].
Ammonium Sulfate ((NH4)2SO4) Very HighExceptional solubility in water allows for the preparation of solutions with extreme ionic strength (7)[7].Extraction of highly polar dyes and vitamins from complex matrices (8)[8].
Magnesium Sulfate (MgSO4) Very HighStrongly binds free water (exothermic dissolution); highly effective at driving water-miscible organics out of solution (4)[4].QuEChERS methodologies for multiclass pesticide analysis (4)[4].
Potassium Pyrophosphate ModerateAlters ionic strength while providing specific interactions with stubborn emulsifiers (3)[3].Environmental samples and heavy oil-in-water extractions (3)[3].

Self-Validating Protocol: SALLE Methodology

  • Sample Preparation & pH Adjustment: Aliquot 1.0 mL of the aqueous biological sample into a centrifuge tube. Adjust the pH to ensure the target analyte is in its neutral state. Validation: Confirm pH with a calibrated micro-probe.

  • Solvent Addition: Add an equal volume (1.0 mL) of a water-miscible organic solvent, such as Acetonitrile (ACN). Vortex briefly. Validation: Visually confirm the system is currently a single, homogeneous phase with no phase boundary.

  • Salt Induction: Add a calculated mass of salting-out agent (e.g., 250 mg NaCl or 2.5 g (NH4)2SO4) to the mixture. Validation: Ensure the mass added is sufficient to exceed the solubility threshold required for phase separation.

  • Equilibration & Separation: Vortex vigorously for 2 minutes to dissolve the salt and maximize the hydration of salt ions. Centrifuge at 4000 x g for 5 minutes. Validation: Cleanly separate the newly formed upper organic layer (containing target analytes) from the lower aqueous salt layer using a micropipette.

FAQ 3: How does pH affect phase boundaries and analyte recovery?

Causality (The "Why"): Ionogenic analytes will only partition favorably from the aqueous phase into the organic phase when they are in their neutral, unionized form (2)[2]. Incorrect pH not only traps the analyte in the aqueous layer but can also cause localized precipitation at the phase boundary, creating a "rag layer" or third phase that obscures the separation line.

Rule of Thumb:

  • For Acidic Analytes: Adjust the aqueous sample pH to at least 2 units below the analyte's pKa (2)[2].

  • For Basic Analytes: Adjust the aqueous sample pH to at least 2 units above the analyte's pKa (2)[2].

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM.
  • Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International.
  • Salting Out During Extraction In The Centrifugal Extractor - TY Extractor.
  • Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I - IKM.
  • Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - The Royal Society.
  • Salting-out induced liquid–liquid microextraction for alogliptin benzoate determination in human plasma by HPLC/UV - PMC.

Sources

Optimization

Technical Support Center: Controlling Exotherms in Large-Scale 1-Bromo-1-Nitropropane Production

Welcome to the Technical Support Center for the production of 1-bromo-1-nitropropane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely manag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the production of 1-bromo-1-nitropropane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely managing the inherent exothermic risks associated with the large-scale synthesis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, with a focus on robust process control and emergency preparedness.

Understanding the Inherent Risks

The synthesis of 1-bromo-1-nitropropane typically involves the bromination of a nitroalkane precursor, such as 1-nitropropane. Both nitration and bromination reactions are often highly exothermic, meaning they release a significant amount of heat.[1] On a large scale, the rate of heat generation can easily exceed the heat removal capacity of the reactor, leading to a dangerous situation known as a thermal runaway.[2][3] A thermal runaway is a self-accelerating reaction where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat.[4] This positive feedback loop can result in a rapid and uncontrollable rise in temperature and pressure, potentially leading to an explosion and the release of toxic gases.[3]

Troubleshooting Guide

This section addresses common issues encountered during the large-scale production of 1-bromo-1-nitropropane in a question-and-answer format, providing immediate actions and preventative measures.

Issue 1: Uncontrolled Temperature Increase During Bromine Addition

Question: My reactor temperature is rising rapidly and uncontrollably during the addition of bromine, and the cooling system is struggling to keep up. What are the immediate steps I should take and what are the likely causes?

Answer: An uncontrolled temperature increase during bromine addition is a clear indicator of a potential thermal runaway. Immediate and decisive action is critical to prevent a catastrophic event.

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the feed of bromine and any other reactants.[5] This is the most critical first step to halt further heat generation.[2]

  • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity and lowest possible temperature.[5]

  • Vigorous Monitoring: Continuously monitor the reactor's internal temperature and pressure.

  • Prepare for Emergency Quench: Have a pre-determined and readily available quenching agent (e.g., a large volume of a cold, inert solvent or a solution of a reducing agent like sodium thiosulfate) prepared.[6] If the temperature continues to rise despite maximum cooling, proceed with the emergency quenching protocol.

Potential Causes & Preventative Solutions:

CausePreventative Solution
Excessive Bromine Addition Rate The rate of bromine addition is too high for the cooling system's capacity. Solution: Reduce the addition rate. Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry before scaling up to determine the maximum safe addition rate.[3][5]
Inadequate Cooling The cooling system is not efficient enough for the reaction scale or exothermicity. Solution: Ensure the cooling system is appropriately sized for the heat duty of the reaction. Consider using a more efficient cooling medium or upgrading the cooling unit. Regular inspection and maintenance of all cooling equipment are crucial.[5]
Poor Agitation Inefficient stirring can lead to localized hotspots where the reaction rate accelerates, initiating a thermal runaway. Solution: Use an appropriately designed agitator and ensure the agitation speed is sufficient to maintain a homogenous mixture and uniform temperature distribution.[7]
Incorrect Reagent Concentration Using overly concentrated reagents can lead to a more vigorous and difficult-to-control reaction. Solution: Verify the concentration of all reagents before use.[2]
Issue 2: Sudden Loss of Cooling

Question: The cooling system has failed unexpectedly (e.g., chiller malfunction, loss of coolant flow), and the reactor temperature is beginning to rise. What is the appropriate response?

Answer: A sudden loss of cooling during an exothermic reaction is a critical emergency that requires immediate intervention.

Immediate Actions:

  • Stop All Feeds: Immediately halt the addition of all reactants.[5]

  • Activate Emergency Cooling: If available, activate a secondary or emergency cooling system.

  • Prepare for Emergency Quench: If the temperature begins to rise uncontrollably, immediately initiate the emergency quenching procedure.[5]

Potential Causes & Preventative Solutions:

CausePreventative Solution
Equipment Failure Mechanical or electrical failure of the cooling unit. Solution: Implement a robust preventative maintenance schedule for all critical equipment.[2] For critical reactions, consider having a backup cooling system or a redundant power supply.
Interruption of Coolant Supply Blockage or disconnection of coolant lines. Solution: Regularly inspect coolant lines for any signs of wear or obstruction.
Issue 3: Agitator Failure During Reaction

Question: The agitator has stopped working mid-reaction. What are the risks and how should I proceed?

Answer: Agitator failure is a serious situation as it can lead to the formation of localized hotspots and an accumulation of unreacted reagents. If the agitator restarts unexpectedly, the unreacted materials can mix and react violently, leading to a thermal runaway.[7]

Immediate Actions:

  • Stop All Feeds: Immediately halt the addition of all reactants.

  • Assess the Situation: If the temperature is stable and within a safe range, and the reaction has not been stopped for a prolonged period, you may consider a very cautious restart of the agitator at a low speed while closely monitoring the temperature.[7]

  • If Unstable, Quench: If the temperature is rising or if there is any doubt about the stability of the reaction mixture, proceed with an emergency quench.[7]

Potential Causes & Preventative Solutions:

CausePreventative Solution
Mechanical Failure Breakage of the stirrer shaft or motor malfunction. Solution: Use robust and well-maintained agitation equipment.[7]
Power Outage Loss of electrical power to the stirrer. Solution: For critical reactions, consider using a stirrer connected to an uninterruptible power supply (UPS).[7]

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway in the context of 1-bromo-1-nitropropane production?

A1: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. The reaction rate increases with temperature, releasing more heat, which in turn further accelerates the reaction rate.[4] This dangerous feedback loop begins when the heat generated by the reaction exceeds the heat removal capacity of the system. If not controlled, it can lead to a rapid and extreme rise in temperature and pressure, potentially resulting in an explosion and the release of toxic gases like bromine and nitrogen oxides.[1][3]

Q2: What are the primary causes of thermal runaway in this process?

A2: The primary causes can be categorized as follows:

  • Inherent Reaction Hazards: The bromination of nitroalkanes is a highly exothermic process. The resulting 1-bromo-1-nitropropane may also be thermally unstable and prone to decomposition, which can release additional heat.[1]

  • Process Deviations: Common issues include an excessive rate of reactant addition, operating at too high a temperature, inadequate cooling, or poor agitation.[2][5]

  • Equipment Failure: Malfunctions in the cooling system, agitator, or monitoring equipment can lead to a loss of control over the reaction.[5]

Q3: How can I determine the safe operating limits for my large-scale reaction?

A3: A thorough thermal hazard assessment is essential before scaling up. This typically involves:

  • Reaction Calorimetry: Techniques like heat flow calorimetry can be used to measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[8][9] This data is crucial for designing an adequate cooling system and determining safe addition rates.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the reactants, products, and reaction mixture. This information helps to define the maximum safe operating temperature.

Q4: What are the best practices for quenching a runaway reaction?

A4: Quenching is an emergency procedure to rapidly stop a reaction and absorb the generated heat. Key considerations include:

  • Quenching Agent: The choice of quenching agent is critical. It should be readily available in large quantities, effectively stop the reaction, and not have any hazardous side reactions with the reaction mixture. For the bromination of nitroalkanes, a large volume of cold water or a solution of a reducing agent like sodium thiosulfate is often used to neutralize unreacted bromine.[6]

  • Addition Method: The quenching agent should be added slowly and carefully at first to avoid a violent initial reaction, and then more rapidly as the temperature begins to subside.

  • Safety First: Quenching should only be performed if it is deemed safe to do so. Personal safety is the highest priority. In a severe runaway scenario, evacuation may be the only safe option.

Q5: What engineering controls are most effective in preventing thermal runaways?

A5: A multi-layered approach to engineering controls is the most effective:

  • Efficient Cooling Systems: A properly designed and maintained cooling system is the first line of defense. This includes a sufficiently sized chiller, efficient heat exchangers, and reliable coolant flow.

  • Automated Control Systems: Implementing an automated system to control reactant addition based on real-time temperature monitoring can prevent over-dosing.[10]

  • Emergency Shutdown Systems: Interlocking the reactant feed pumps with temperature and pressure sensors can automatically stop the reaction if it deviates from safe operating parameters.

  • Pressure Relief Systems: A properly sized rupture disc or relief valve can safely vent the reactor in the event of an uncontrolled pressure increase.

Visualizations

Troubleshooting Workflow for Unexpected Temperature Rise

Start Unexpected Temperature Rise Detected Stop_Addition IMMEDIATELY Stop Addition of Bromine Start->Stop_Addition Maximize_Cooling Ensure Maximum Cooling (e.g., full coolant flow) Stop_Addition->Maximize_Cooling Temp_Still_Rising Is Temperature Still Rising? Maximize_Cooling->Temp_Still_Rising Temp_Stabilizing Is Temperature Stabilizing? Temp_Still_Rising->Temp_Stabilizing No Quench_Reaction Carefully Quench Reaction (add to cold water/reducing agent) Temp_Still_Rising->Quench_Reaction Yes Temp_Stabilizing->Quench_Reaction No Situation_Controlled Situation Controlled Investigate Root Cause Temp_Stabilizing->Situation_Controlled Yes Emergency_Procedures Follow Emergency Procedures Evacuate if Necessary Quench_Reaction->Emergency_Procedures

Caption: Troubleshooting workflow for an unexpected temperature rise.

Hierarchy of Controls for Preventing Thermal Runaway

cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination/Substitution (Use a less hazardous brominating agent or a different synthetic route) Engineering Engineering Controls (Efficient cooling systems, continuous flow reactors, automated shutdown systems) Administrative Administrative Controls (Standard Operating Procedures (SOPs), training on runaway reactions) PPE Personal Protective Equipment (PPE) (Acid-resistant gloves, safety goggles, face shield, lab coat)

Caption: Hierarchy of controls for preventing thermal runaway.

References

  • Benchchem. Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. 2025.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Lab Manager. Preventing Explosions in Exothermic Reaction Calorimetry. 2026.
  • Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study. 2016.
  • Unknown. Best Practices for Working with Chemical Reactions in the Lab. 2025.
  • At Tianming Pharmaceutical. Handling Hazardous Reactions During Intermediate Synthesis. 2026.
  • ACS Publications. Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). 2021.
  • YouTube. Bromination safety. 2024. Available from: [Link].

  • ResearchGate. Hazard of Runaway of Nitration Processes in Nitrocompounds Production. 2025. Available from: [Link].

  • Benchchem. Technical Support Center: Managing Exothermic Reactions in Bromo-Organic Synthesis.
  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available from: [Link].

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. 2025. Available from: [Link].

  • Google Patents. Process For The Preparation Of Bronopol.
  • IChemE. Heat flow calorimetry - application and techniques. Available from: [Link].

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link].

  • ResearchGate. Reaction calorimetry: types, simple theory and application for kinetic study. Available from: [Link].

  • Chemistry LibreTexts. 7.3: Heats of Reactions and Calorimetry. 2023. Available from: [Link].

  • EPA. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. Available from: [Link].

  • PMC. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. 2019. Available from: [Link].

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link].

  • Sciencemadness.org. Nitromethane, nitroethane, nitropropane synthesis via industrial route. 2010. Available from: [Link].

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. Available from: [Link].

  • DOI. Supporting Information Reaction Calorimetry in Microreactor Environments – Measuring Heat of Reaction by Isothermal Heat Flux. Available from: [Link].

  • Google Patents. Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • Unknown. FAST SCALE UP USING MICROREACTORS: FROM MICROSCALE TO PRODUCTION. Available from: [Link].

  • IRIS . 1 Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal – Accepted Ma. Available from: [Link].

  • UCSB Nanofab Wiki. Material Safety Data Sheet - Bromine MSDS. 2005. Available from: [Link].

  • Organic Syntheses. The addition funnel is then replaced by a gas bubbler, the cooling bath removed, and the mixture stirred for 16 h at ambient temperature (Figure 1). Available from: [Link].

  • YouTube. Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. 2025. Available from: [Link].

  • Walsh Medical Media. Exothermic Reactions: It's Energy Release and Applications. 2023. Available from: [Link].

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available from: [Link].

  • YouTube. What is Heat Flow Calorimetry? - Overview Video - METTLER TOLEDO - EN. 2021. Available from: [Link].

  • Wolfram Demonstrations Project. Control of Thermal Runaway of an Exothermic Reaction by Coupling with an Endothermic Reaction. Available from: [Link].

  • University of Rochester. Troubleshooting: About - Chemistry. Available from: [Link].

  • NIH. 1-Bromo-1-nitropropane | C3H6BrNO2 | CID 226816 - PubChem. Available from: [Link].

  • Google Patents. Production of 1-bromopropane.
  • INCHEM. ICSC 1050 - 1-NITROPROPANE. Available from: [Link].

  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Available from: [Link].

Sources

Troubleshooting

reducing impurities in commercial grade 1-bromo-1-nitropropane

Welcome to the Application Scientist Knowledge Base Welcome. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield drops or side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base

Welcome. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield drops or side reactions when using commercial-grade gem-bromonitroalkanes. 1-Bromo-1-nitropropane is a powerful reagent for umpolung amide synthesis and photoredox catalysis, but its inherent reactivity makes it prone to degradation and over-bromination during commercial manufacturing.

This portal is designed to bypass generic advice. Below, you will find field-proven, self-validating protocols and the mechanistic causality behind each troubleshooting step to ensure your reagent is strictly >98% pure before it touches your reaction cascade.

Purification Decision Workflow

Before initiating any purification, you must diagnose the specific impurity profile of your commercial batch. Use the workflow below to determine the correct intervention.

PurificationWorkflow A Commercial Grade 1-Bromo-1-nitropropane B Assess Impurity Profile (1H NMR / GC-MS) A->B C High Dibrominated Species? B->C D Vacuum Distillation (<50°C, 5-18 Torr) C->D Yes E High Polar Degradation Products? C->E No D->E F Flash Chromatography (Petroleum Ether) E->F Yes G Purified Reagent (>98% Purity) E->G No F->G

Workflow for assessing and purifying commercial 1-bromo-1-nitropropane.

Troubleshooting & FAQs

Q1: Why does my commercial grade 1-bromo-1-nitropropane contain dibrominated impurities, and why do they matter? Answer: Commercial synthesis of gem-bromonitroalkanes relies on the bromination of nitroalkane nitronate salts under basic conditions. Because the mono-brominated product (1-bromo-1-nitropropane) possesses both an electron-withdrawing nitro and a bromo group, its alpha-proton is significantly more acidic than that of the starting nitropropane. This leads to competitive deprotonation and subsequent over-bromination, forming 1,1-dibromo-1-nitropropane[1]. In downstream applications like2[2] or 3[3], these dibrominated species act as radical chain terminators or cause off-target polyalkylation, severely depressing your overall yield.

Q2: How can I safely distill this reagent without risking thermal decomposition? Answer: Alpha-bromonitroalkanes are notoriously sensitive to thermal stress. At elevated temperatures, the weak C-NO2 and C-Br bonds undergo homolytic cleavage, leading to rapid, exothermic decomposition. In closed systems, this can result in explosive rupture[1]. Causality & Solution: To purify the reagent without inducing thermal degradation, you must lower the boiling point by applying a high vacuum rather than increasing the heat. Distillation should be performed strictly at 40–52 °C under 5–18 Torr[1],[4].

Q3: What is the most effective chromatographic method for removing polar degradation products? Answer: If your commercial batch has degraded upon storage (often indicated by a darkening of the yellow oil), it likely contains polar cleavage products. Flash column chromatography using a highly non-polar mobile phase, such as 100% petroleum ether, is highly effective[5]. Causality: 1-bromo-1-nitropropane is highly lipophilic, allowing it to elute rapidly with non-polar solvents. Conversely, degradation products (such as carboxylic acids or cleaved nitro compounds) are highly polar and remain strongly adsorbed to the stationary silica phase.

Quantitative Comparison of Purification Strategies

Purification MethodTarget Impurity RemovedTypical Yield RecoveryProcessing TimeScalability
Vacuum Distillation Dibrominated species, Volatiles75 - 85%2 - 4 hoursDecagrams (up to 50g)
Flash Chromatography Polar degradation products85 - 95%1 - 2 hoursGrams (1-10g)
Silica Plug Filtration Particulates, Highly polar salts> 95%< 30 minsKilograms

Self-Validating Experimental Protocols

Protocol 1: Impurity Assessment via 1H NMR
  • Step 1: Dissolve 10 mg of the commercial batch in 0.5 mL of CDCl3.

  • Step 2: Acquire a standard 1H NMR spectrum.

  • Causality: The electron-withdrawing nature of the nitro and bromo groups heavily deshields the alpha-proton, pushing its chemical shift downfield. Dibrominated impurities lack this proton entirely.

  • Self-Validation: Integrate the alpha-proton multiplet (typically around δ 5.80–5.93 ppm) against the terminal methyl group triplet (δ 1.06 ppm). A mathematically perfect 1:3 ratio confirms the absolute absence of dibrominated impurities[5].

Protocol 2: Safe Vacuum Distillation
  • Step 1: Assemble a short-path distillation apparatus with a PTFE-coated magnetic stir bar. Do not use boiling chips, as localized superheating can trigger decomposition.

  • Step 2: Apply a high vacuum (5–18 Torr) before introducing any heat to the system.

  • Step 3: Slowly lower the distillation flask into an oil bath pre-heated to a maximum of 45 °C.

  • Step 4: Collect the fraction distilling at 40–45 °C. The purified product should be a pale yellow liquid.

  • Causality: Heating bromonitroalkanes at atmospheric pressure provides the activation energy for homolytic bond cleavage, leading to exothermic runaway[1]. Vacuum distillation bypasses this thermal danger zone entirely.

  • Self-Validation: The system validates itself through pressure stability. If the vacuum gauge fluctuates or cannot maintain <18 Torr, abort the distillation immediately. A stable pressure ensures the compound distills well before reaching its decomposition threshold[1].

Protocol 3: Flash Column Chromatography
  • Step 1: Pack a glass column with silica gel (230–400 mesh) using 100% petroleum ether as the slurry solvent.

  • Step 2: Load the crude 1-bromo-1-nitropropane directly onto the silica bed.

  • Step 3: Elute the column with 100% petroleum ether.

  • Step 4: Pool the product-containing fractions and concentrate under reduced pressure using a water bath set no higher than 30 °C.

  • Causality: The target molecule is highly lipophilic and moves near the solvent front, while polar degradation products remain irreversibly bound to the stationary silica phase[5].

  • Self-Validation: Run a TLC of the pooled fractions in 10:1 hexanes/ethyl acetate. A single, UV-active spot confirms the complete removal of baseline polar impurities.

References[1]Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - nih.gov[5]Supporting Information gem-Bromonitroalkane Involved Radical 1,2... - rsc.org[4]Resolving Bromonitromethane Sourcing by Synthesis: Preparation at the Decagram Scale | Request PDF - researchgate.net[3]tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate - Organic Syntheses Procedure - orgsyn.org[2]Photoredox-catalyzed bisarylation of bromonitroalkanes enabled by the dual role of nitro functionality - rsc.org

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Bromo-1-nitropropane Substitution

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting nucleophilic substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting nucleophilic substitutions on gem-halonitroalkanes like 1-bromo-1-nitropropane.

The causality of this difficulty is twofold: the extreme steric bulk of having both a bromine atom and a nitro group on the same secondary carbon creates a massive kinetic barrier to backside attack (SN2). Simultaneously, the strongly electron-withdrawing nature of the nitro group severely destabilizes any potential carbocation, rendering SN1 pathways thermodynamically forbidden[1]. When forced with heat or strong nucleophiles, the reaction inevitably defaults to E2 elimination or complex oligomerization.

To overcome this, we must abandon classical polar pathways and leverage Single Electron Transfer (SET) mechanisms, specifically the SRN1 pathway ()[2] or modern photoredox-catalyzed radical-polar crossovers ()[3].

Troubleshooting Guides (Q&A)

Q1: My substitution attempts with alkoxides or amines yield only elimination products. Why? Causality & Solution: Alkoxides and amines are basic. Because the SN2 trajectory is sterically blocked by the gem-bromonitro moiety, the activation energy for substitution is higher than for deprotonation. The base abstracts an adjacent proton, leading to E2 elimination. Solution: Switch to a non-basic, highly polarizable nucleophile (like a thiolate or azide) in a polar aprotic solvent (e.g., DMF or DMSO). If you must use an oxygen or nitrogen nucleophile, you need to bypass the polar mechanism entirely by using an SRN1 initiator or a photoredox catalyst[2].

Q2: Can I use a Lewis acid (e.g., AgBF4) to force an SN1 reaction by pulling off the bromide? Causality & Solution: No. The α-carbon is bonded to a nitro group. The intense electron-withdrawing effect of the -NO2 group makes the formation of an α-nitro carbocation highly unfavorable[1]. Adding silver salts will either result in no reaction or complete decomposition. You must rely on radical intermediates (α-nitro radicals), which are surprisingly stable due to the spin-delocalization onto the nitro group's oxygen atoms ()[4].

Q3: How do I practically initiate an SRN1 reaction for 1-bromo-1-nitropropane? Causality & Solution: SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) requires an electron donor to initiate the chain reaction. You can use chemical initiators (like sodium dithionite or entrainment with a reactive enolate), or photochemical initiation (irradiation with a broad-spectrum UV/Vis lamp). The electron transfers to the 1-bromo-1-nitropropane, forming a radical anion that rapidly expels bromide to leave the α-nitro radical. This radical then reacts with your nucleophile[2].

Step-by-Step Methodology: Photoredox-Catalyzed Radical-Polar Crossover Substitution

This protocol outlines a self-validating system for substituting 1-bromo-1-nitropropane with an O-centered or C-centered nucleophile using an Iridium photocatalyst[3].

Materials:

  • 1-bromo-1-nitropropane (1.0 equiv)

  • Nucleophile (e.g., silyl enol ether or alcohol) (1.5 equiv)

  • Photocatalyst: fac-Ir(ppy)3 (1 mol%)

  • Base: 2,6-lutidine (1.2 equiv) — sterically hindered to prevent E2 elimination

  • Solvent: Degassed DMSO

Protocol:

  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk tube, combine the photocatalyst, 1-bromo-1-nitropropane, and nucleophile in DMSO.

    • Causality: Oxygen is a potent radical scavenger. You must perform three freeze-pump-thaw cycles to ensure the system is strictly anaerobic; otherwise, the α-nitro radical will be quenched by O2 to form an aldehyde or ketone byproduct.

  • Base Addition: Add 2,6-lutidine under an inert atmosphere (Argon).

    • Self-Validation Check: The solution should remain clear/homogeneous. If immediate precipitation occurs, your nucleophile may be degrading or reacting prematurely with the base.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12-16 hours.

    • Causality: The photon excites the Ir(III) to *Ir(III), a potent single-electron reductant that transfers an electron to the C-Br bond, initiating the radical cascade without thermal heating (which would otherwise cause elimination)[4].

  • Reaction Monitoring (Self-Validation): Take a 10 µL aliquot at 4 hours. Run a TLC (Hexanes/EtOAc 8:2). You should observe the disappearance of the bromonitroalkane (stains dark under UV) and the appearance of a more polar spot. If starting material persists without product formation, check your light source intensity and verify oxygen exclusion.

  • Quenching & Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer with brine to remove DMSO, dry over Na2SO4, and purify via flash chromatography.

Data Presentation: Nucleophile Efficacy in 1-Bromo-1-nitropropane Substitution

Table 1: Comparison of substitution methods, mechanisms, and their respective yields.

Nucleophile TypeReaction ConditionsDominant MechanismTypical Yield (%)Primary Byproduct
Sodium MethoxideMeOH, 65°CE2 Elimination< 5%Nitroalkene
Sodium AzideDMF, 25°CSN2 (Borderline)35 - 40%Elimination products
Thiophenolate (PhS⁻)DMSO, Light (hv)SRN185 - 90%Disulfide traces
Silyl Enol Etherfac-Ir(ppy)3, Blue LEDSET / Photoredox78 - 85%Hydrodehalogenation
Nitroalkane AnionNaOEt, EtOH, hvKornblum (SRN1)70 - 80%Dimerization

Mechanistic Visualization

G cluster_SN2 Classical Polar Pathway cluster_SET Single Electron Transfer (SET) Start 1-Bromo-1-nitropropane SN2 SN2 / SN1 Attempt Start->SN2 SET Photoredox / SRN1 Initiation Start->SET Steric Steric Clash & Carbocation Destabilization SN2->Steric E2 E2 Elimination / No Reaction Steric->E2 Radical α-Nitro Radical Intermediate SET->Radical Product Successful Substitution Radical->Product

Logical workflow comparing polar vs. SET pathways for gem-halonitroalkane substitution.

FAQs

Q: Why is DMSO the preferred solvent for these SET reactions? A: DMSO is a polar aprotic solvent that excellently solvates radical anions and stabilizes the transition states of single-electron transfers. Importantly, it lacks easily abstractable hydrogen atoms, preventing the α-nitro radical from prematurely quenching via Hydrogen Atom Transfer (HAT) before the nucleophile can attack.

Q: Can I scale this photoredox protocol to a multi-gram level? A: Yes, but batch photochemistry suffers from the Beer-Lambert law (poor light penetration at scale). For multi-gram synthesis, transition this protocol to a continuous-flow photoreactor. The narrow FEP tubing ensures uniform irradiation and drastically reduces reaction times from 16 hours to roughly 30 minutes, while maintaining the self-validating integrity of the reaction.

References

  • Title: The Synthesis of Aliphatic and Alicyclic Nitro Compounds Source: Organic Reactions URL: [Link]

  • Title: Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the SRN1 Reaction of Organic Halides Source: Patai's Chemistry of Functional Groups URL: [Link]

  • Title: Photoredox radical/polar crossover enables carbo-heterofunctionalization of alkenes: facile access to 1,3-difunctionalized nitro compounds Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Troubleshooting

stabilization techniques for long-term storage of bromonitroalkanes

Welcome to the Technical Support Center for Biocidal Formulations. As a Senior Application Scientist, I have designed this portal to address the complex chemical behaviors of geminal bromonitroalkanes—such as 2-bromo-2-n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biocidal Formulations. As a Senior Application Scientist, I have designed this portal to address the complex chemical behaviors of geminal bromonitroalkanes—such as 2-bromo-2-nitropropane-1,3-diol (Bronopol) and bromonitromethane (BNM).

Bromonitroalkanes are highly effective antimicrobial agents, but their molecular structure renders them susceptible to base-catalyzed hydrolysis, thermal degradation, and nucleophilic attack. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure the long-term stabilization of these compounds in your formulations.

Diagnostic Workflow: Bromonitroalkane Stabilization

G Issue Degradation Detected (Color Change / Efficacy Loss) CheckPH Assess Solution pH Issue->CheckPH CheckTemp Assess Storage Temp Issue->CheckTemp CheckExcipients Review Excipients (e.g., SDS) Issue->CheckExcipients BaseCatalysis Alkaline pH (>7.0) Base-Catalyzed Hydrolysis CheckPH->BaseCatalysis ThermalDeg Elevated Temp (>30°C) Thermal Decomposition CheckTemp->ThermalDeg Surfactant Incompatible Surfactants Accelerated Breakdown CheckExcipients->Surfactant Acidify Acidify to pH 2.0-3.0 (e.g., H2SO4) BaseCatalysis->Acidify CoolStorage Store at 15-30°C or Refrigerate ThermalDeg->CoolStorage Reformulate Remove SDS or Buffer with Citric Acid Surfactant->Reformulate Stable Long-Term Stabilization (Half-life > 10 years) Acidify->Stable CoolStorage->Stable Reformulate->Stable

Troubleshooting workflow for bromonitroalkane degradation and stabilization.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my 2-bromo-2-nitropropane-1,3-diol (Bronopol) solution turn yellow or brown over time, and does this indicate a total loss of antimicrobial efficacy? Causality: Bronopol is highly sensitive to light and alkaline conditions. When exposed to these triggers, the molecule undergoes base-catalyzed decomposition, releasing nitrite ions, bromide, and trace amounts of formaldehyde[1]. The discoloration (yellowing or browning) is a visual indicator of this structural breakdown. However, the degree of discoloration does not directly correlate with a complete loss of antimicrobial activity[1]. This is because some of the degradation byproducts (such as 2-bromo-2-nitroethanol) retain biocidal properties[2]. Actionable Fix: Store bulk material in well-closed, non-aluminum containers protected from light, and buffer the aqueous solution to an acidic pH (5.0–6.0)[1].

Q2: My aqueous bromonitromethane (BNM) concentrates are degrading rapidly in storage. What is the mechanistic cause, and how can I achieve long-term shelf stability? Causality: Unadjusted aqueous solutions of BNM are prone to spontaneous hydrolysis, where the nucleophilic attack of water cleaves the carbon-halogen/carbon-nitrogen bonds. By introducing strong mineral acids, you protonate potential leaving groups and suppress the base-catalyzed hydrolysis pathway. Actionable Fix: Acidify the BNM concentrate using Sulfuric Acid ( H2​SO4​ ). Testing demonstrates that stabilizing BNM with strong mineral acids to a pH between 2.0 and 3.0 (optimum pH 2.3) drastically reduces the degradation rate to just 0.4% per 50 days, effectively extending the half-life to over ten years[3].

Q3: How do formulation excipients, specifically surfactants, affect the stability of bromonitroalkanes in cosmetic or industrial preparations? Causality: Excipients can drastically alter the microenvironment of the biocide. For instance, the presence of sodium dodecylsulfate (SDS) accelerates the decomposition of Bronopol[2]. SDS micelles can concentrate the biocide and reactive species, lowering the activation energy for degradation. Actionable Fix: If SDS must be used in the formulation, the addition of citric acid acts as a stabilizing counter-agent. The inverse dependence of degradation is observed when both citric acid and SDS are present, neutralizing the accelerated breakdown[2].

Quantitative Data on Stability

To assist in your formulation planning, the following tables summarize the empirical degradation rates and stability profiles of bromonitroalkanes under various conditions.

Table 1: Effect of pH Adjustment on Bromonitromethane (BNM) Storage Stability Data reflects degradation over a 50-day period in aqueous concentrates[3].

Formulation ConditionAcidifying AgentTarget pHDegradation Rate (per 50 days)Estimated Half-Life
Unadjusted (Control)None~5.5 - 6.0High (Rapid Hydrolysis)< 6 months
Weak Acid Adjusted NaHSO4​ < 4.0High (Comparable to Control)< 6 months
Strong Acid Adjusted H2​SO4​ 2.3 (Optimum) 0.4% > 10 years

Table 2: Environmental & Chemical Factors Influencing Bronopol Degradation Data synthesizes the impact of physical and chemical factors on degradation velocity[2].

FactorConditionImpact on Degradation RateIdentified Byproducts
Temperature Elevated (>30°C)AcceleratedMethanol, Formic acid
Surfactant Addition of SDSHighly Accelerated2-bromo-2-nitroethanol
Buffer/Acid Citric Acid + SDSDecelerated (Stabilized)Tris(hydroxymethyl)methane

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory, the following methodologies are designed as self-validating systems. By measuring specific proxy markers (like bromide ion release or specific HPLC peaks), you can definitively confirm whether your stabilization technique was successful.

Protocol A: Preparation and Validation of Acid-Stabilized Bromonitromethane (BNM)

Purpose: To formulate a long-term stable BNM concentrate and validate stability via bromide ion tracking[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4.58 g of BNM (91.4% assay) into 100 mL of deionized water in a glass, light-resistant container.

  • Acidification: Slowly titrate the solution with 0.1M Sulfuric Acid ( H2​SO4​ ) under continuous magnetic stirring.

  • pH Monitoring: Continuously monitor the solution using a calibrated pH meter until the target pH of 2.3 is achieved. (Do not use weak acids like NaHSO4​ , as they fail to halt degradation even if the pH drops below 4.0).

  • Storage: Seal the container and store it in a temperature-controlled environment (15°C–30°C).

  • Self-Validation (Bromide Ion Tracking): Because BNM decomposition releases bromide ions, use an Ion-Selective Electrode (ISE) to measure the free bromide ion concentration on Day 0, Day 25, and Day 50.

  • Success Criteria: A successful stabilization will show a negligible increase in bromide concentration, corresponding to a BNM degradation rate of 0.4% over 50 days[3].

Protocol B: HPLC-UV Quantification of Bronopol Degradation Byproducts

Purpose: To monitor the structural integrity of Bronopol in cosmetic formulations and detect early signs of decomposition[2].

Step-by-Step Methodology:

  • Sample Preparation: Extract the aqueous phase of your cosmetic formulation containing Bronopol. Filter the sample through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Mobile Phase Preparation: Prepare a solvent mixture of Methanol and Water in a 5:95 (v/v) ratio. Acidify the mobile phase by adding trace Hydrochloric Acid (HCl) to prevent on-column degradation of the analyte.

  • Chromatographic Setup: Utilize a C18 reverse-phase column. Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

  • Detection: Set the spectrophotometric UV detector to a wavelength of 210 nm [2].

  • Self-Validation (Peak Analysis): Inject the sample. Intact Bronopol will elute as the primary peak. If degradation is occurring due to elevated temperatures or SDS incompatibility, secondary peaks will emerge corresponding to methanol, formic acid, tris(hydroxymethyl)methane, and 2-bromo-2-nitroethanol[2].

  • Success Criteria: The absence of these secondary peaks over a 3-month accelerated stability test confirms the efficacy of your stabilization strategy (e.g., citric acid buffering).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Bromo-1-Nitropropane

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-bromo-1-nitropropane, a compound of interest in synthetic chemistry and drug development. By comparing its spectral features with those of structurally...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-bromo-1-nitropropane, a compound of interest in synthetic chemistry and drug development. By comparing its spectral features with those of structurally related alternatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for structural elucidation and purity assessment. This document emphasizes the underlying principles of NMR spectroscopy to explain experimental observations, ensuring a thorough understanding of the data presented.

Principles of ¹H NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.[1][2] In ¹H NMR, the chemical environment of each proton (hydrogen atom) is probed, revealing key structural features through three main parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. Electronegative atoms or groups deshield protons, causing their signals to appear at a higher chemical shift (downfield).[3]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.[4]

  • Spin-Spin Splitting (Multiplicity): The interaction of the magnetic fields of neighboring, non-equivalent protons causes a signal to split into multiple peaks. The multiplicity of a signal is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[5][6][7] This provides information about the connectivity of atoms within a molecule.

Predicted ¹H NMR Spectrum of 1-Bromo-1-Nitropropane

We can anticipate three distinct signals corresponding to the three non-equivalent sets of protons:

  • -CH₃ group (Methyl protons): These three protons are furthest from the electronegative bromine and nitro groups and are expected to appear at the lowest chemical shift (most upfield). They are adjacent to a -CH₂- group, so their signal will be split into a triplet (2+1=3).

  • -CH₂- group (Methylene protons): These two protons are adjacent to both the -CH₃ group (3 protons) and the -CH(Br)NO₂ group (1 proton). Therefore, their signal will be split by a total of four neighboring protons, resulting in a complex multiplet, likely a quartet of doublets or a sextet in a lower resolution spectrum.

  • -CH(Br)NO₂ group (Methine proton): This single proton is directly attached to the carbon bearing both the highly electronegative bromine and nitro groups. This will cause a significant downfield shift, making it the most deshielded proton. It is adjacent to the -CH₂- group, so its signal will be split into a triplet (2+1=3).

The expected integration ratio for these signals will be 3:2:1, corresponding to the number of protons in each group.

Comparative Spectral Analysis

To understand the unique spectral features of 1-bromo-1-nitropropane, it is instructive to compare its predicted spectrum with the experimental spectra of related compounds: 1-bromopropane, 1-nitropropane, and 2-bromo-2-nitropropane.

1-Bromopropane (CH₃CH₂CH₂Br)

The ¹H NMR spectrum of 1-bromopropane provides a baseline for the effect of a bromine atom on a propyl chain.[4][8][9]

  • -CH₃ protons: Appear as a triplet around 1.03 ppm.[4]

  • -CH₂- (middle) protons: Appear as a sextet around 1.87 ppm.[4]

  • -CH₂Br protons: Appear as a triplet around 3.39 ppm, shifted downfield due to the electronegative bromine.[4]

1-Nitropropane (CH₃CH₂CH₂NO₂)

The ¹H NMR spectrum of 1-nitropropane demonstrates the influence of the strongly electron-withdrawing nitro group.[10][11][12][13]

  • -CH₃ protons: Appear as a triplet around 1.03 ppm.[10]

  • -CH₂- (middle) protons: Appear as a sextet around 2.03 ppm.[10]

  • -CH₂NO₂ protons: Appear as a triplet significantly downfield around 4.36 ppm due to the powerful deshielding effect of the nitro group.[10]

2-Bromo-2-nitropropane (CH₃C(Br)(NO₂)CH₃)

This isomer provides a stark contrast. Due to the symmetry of the molecule, the two methyl groups are chemically equivalent.

  • -CH₃ protons: All six protons are equivalent and are adjacent to a carbon with no protons. Therefore, they will appear as a single singlet . The chemical shift will be influenced by both the bromine and nitro groups on the adjacent carbon.

Data Summary and Comparison

The table below summarizes the expected and observed ¹H NMR data for 1-bromo-1-nitropropane and its comparators.

CompoundProton GroupPredicted/Observed Chemical Shift (δ, ppm)Predicted/Observed Multiplicity
1-Bromo-1-nitropropane -CH₃~1.1-1.3Triplet (t)
-CH₂-~2.2-2.5Sextet/Multiplet (m)
-CH(Br)NO₂~5.5-6.0Triplet (t)
1-Bromopropane [4][8]-CH₃1.03Triplet (t)
-CH₂-1.87Sextet (sxt)
-CH₂Br3.39Triplet (t)
1-Nitropropane [10]-CH₃1.03Triplet (t)
-CH₂-2.03Sextet (sxt)
-CH₂NO₂4.36Triplet (t)
2-Bromo-2-nitropropane [14][15]-CH₃~2.0Singlet (s)

Analysis of Trends:

  • The presence of both a bromine and a nitro group on the same carbon in 1-bromo-1-nitropropane is predicted to cause a substantial downfield shift of the methine proton (-CH(Br)NO₂) compared to the methylene protons in 1-bromopropane (-CH₂Br) and 1-nitropropane (-CH₂NO₂).

  • The methylene protons (-CH₂-) in 1-bromo-1-nitropropane are expected to be shifted further downfield than in both 1-bromopropane and 1-nitropropane due to the proximity of the two electron-withdrawing groups.

  • The isomeric 2-bromo-2-nitropropane presents a much simpler spectrum with a single singlet, highlighting the significant impact of substituent position on the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

A robust and self-validating protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the sample into a clean, dry vial.[16][17]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[18] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[19]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[16] Solid particles can degrade the quality of the spectrum.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[20]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, a small amount of a reference standard like tetramethylsilane (TMS) is added to the solvent by the manufacturer, which is defined as 0 ppm.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing Molecular Structure and Coupling

The following diagrams illustrate the structure of 1-bromo-1-nitropropane and the spin-spin coupling interactions that give rise to the predicted splitting patterns.

Caption: Molecular structure of 1-bromo-1-nitropropane.

G cluster_a CH₃ cluster_b CH₂ cluster_c CH Ha Hₐ Hb Hᵦ Ha->Hb J(Hₐ,Hᵦ) Hc H꜀ Hb->Hc J(Hᵦ,H꜀)

Caption: Spin-spin coupling interactions in 1-bromo-1-nitropropane.

Conclusion

The predicted ¹H NMR spectrum of 1-bromo-1-nitropropane is characterized by three distinct signals with a 3:2:1 integration ratio. The methine proton adjacent to both the bromine and nitro groups is expected to be significantly deshielded, appearing at a high chemical shift. A comparative analysis with related compounds like 1-bromopropane and 1-nitropropane highlights the additive effects of electron-withdrawing substituents on proton chemical shifts. The starkly different and simpler spectrum of the isomer 2-bromo-2-nitropropane underscores the power of ¹H NMR in distinguishing between constitutional isomers. This guide provides a robust framework for the analysis and interpretation of the ¹H NMR spectrum of 1-bromo-1-nitropropane and similar structures, grounded in the fundamental principles of NMR spectroscopy.

References

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). SpringerLink. Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). nmrdb.org. Retrieved from [Link]

  • C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. Retrieved from [Link]

  • NMR Splitting Patterns - A Level Chemistry Revision Notes - Save My Exams. (2026, February 24). Retrieved from [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • 1H NMR Spectrum of 1‑Bromopropane - CSIR NET LIFE SCIENCE COACHING. (2025, December 25). Retrieved from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed. (2010, March 15). National Center for Biotechnology Information. Retrieved from [Link]

  • 13.11: Spin-Spin Splitting in ¹H NMR Spectra - Chemistry LibreTexts. (2024, February 26). Retrieved from [Link]

  • How to Interpret Splitting in the 1H NMR (O Chem) - YouTube. (2021, October 4). Retrieved from [Link]

  • Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]

  • H-NMR Analysis of 1-Nitropropane | PDF - Scribd. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • 1-Nitropropane (C3H7NO2) properties. (n.d.). Mol-Instincts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 1-Bromo-1-Nitropropane

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel or functionalized molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a r...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel or functionalized molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for identifying functional groups and confirming molecular identity. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of 1-bromo-1-nitropropane, a compound of interest due to its dual functionality.

In the absence of a publicly available experimental spectrum for 1-bromo-1-nitropropane, this guide will establish a robust predicted spectrum based on well-documented group frequency correlations. To validate and contextualize these predictions, we will conduct a detailed comparative analysis with the experimentally determined spectra of structurally related compounds: 1-nitropropane, 1-bromopropane, and the isomeric 2-bromo-2-nitropropane. This approach not only allows for a confident estimation of the spectral features of 1-bromo-1-nitropropane but also highlights the subtle yet significant shifts in vibrational frequencies induced by changes in molecular structure.

The Vibrational Fingerprint: Understanding the Molecular-Spectra Relationship

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1] The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved.[2] Consequently, specific functional groups exhibit characteristic absorption peaks at predictable wavenumber ranges, providing a "molecular fingerprint".[3] For 1-bromo-1-nitropropane, the key vibrational modes of interest are those associated with the nitro (NO₂) group, the carbon-bromine (C-Br) bond, and the alkane backbone.

Predicted FTIR Spectrum of 1-Bromo-1-Nitropropane

The structure of 1-bromo-1-nitropropane dictates the presence of several key vibrational modes. The following table outlines the predicted characteristic absorption peaks, their corresponding functional groups, and the nature of the vibration.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~1565 - 1545Nitro (R-NO₂)Asymmetric N-O StretchStrong
~1385 - 1365Nitro (R-NO₂)Symmetric N-O StretchStrong
~3000 - 2850Alkane (C-H)C-H StretchMedium-Strong
~1470 - 1450Alkane (C-H)C-H Bend (Scissoring)Medium
~890 - 870C-N StretchC-N StretchMedium
~690 - 515Bromoalkane (C-Br)C-Br StretchMedium-Strong

The most prominent features in the spectrum are expected to be the two strong absorption bands of the nitro group. In aliphatic nitro compounds, the asymmetric stretch typically appears around 1550 cm⁻¹, while the symmetric stretch is found near 1365 cm⁻¹.[4] The electron-withdrawing nature of both the nitro group and the bromine atom attached to the same carbon is likely to have a slight influence on the exact positions of these peaks compared to a simple nitroalkane.

The C-Br stretching vibration is expected in the fingerprint region of the spectrum, generally between 690-515 cm⁻¹.[5] This region often contains numerous overlapping peaks, but the C-Br stretch is typically of medium to strong intensity.

Comparative Spectral Analysis

To understand how the combination of the bromo and nitro groups on the same carbon influences the vibrational frequencies, it is instructive to compare the predicted spectrum of 1-bromo-1-nitropropane with the experimental spectra of related compounds.

1-Nitropropane: The Nitroalkane Benchmark

1-Nitropropane serves as the fundamental parent nitroalkane for this comparison. Its spectrum is well-characterized, with the key nitro group absorptions providing a baseline.

  • N-O Asymmetric Stretch: Appears between 1560-1540 cm⁻¹.[6]

  • N-O Symmetric Stretch: Occurs between 1380-1360 cm⁻¹.[6]

  • C-H Stretches: Found in the 3000-2850 cm⁻¹ region.[7]

The primary difference we anticipate in 1-bromo-1-nitropropane is a potential shift in the N-O stretching frequencies due to the inductive effect of the adjacent bromine atom.

1-Bromopropane: The Bromoalkane Benchmark

1-Bromopropane provides the characteristic signature of the C-Br bond in a similar propyl framework.

  • C-Br Stretch: The most significant peak for comparison is the C-Br stretching vibration, which is observed in the lower frequency "fingerprint" region of the spectrum.[8] For bromoalkanes, this peak is typically found between 690-515 cm⁻¹.[5]

This allows for a direct comparison for the C-Br stretch, which is expected to be present in 1-bromo-1-nitropropane.

2-Bromo-2-nitropropane: The Isomeric Comparison

The isomer 2-bromo-2-nitropropane offers the most direct comparison, as it contains the same functional groups attached to a propane chain, differing only in their position. An experimental FTIR spectrum is available for this compound.[4][6]

  • N-O Asymmetric Stretch: In 2-bromo-2-nitropropane, this peak is present.

  • N-O Symmetric Stretch: This peak is also clearly identifiable.

  • C-Br Stretch: The C-Br stretch will be present in the fingerprint region.

By comparing the predicted peaks of 1-bromo-1-nitropropane with the actual peaks of its isomer, we can infer the influence of the substitution pattern on the vibrational modes. For instance, the attachment of the functional groups to a secondary carbon in 2-bromo-2-nitropropane versus a primary carbon in 1-bromo-1-nitropropane may cause subtle shifts in the peak positions.

Summary of Comparative FTIR Data

CompoundN-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Reference
1-Bromo-1-nitropropane (Predicted) ~1565 - 1545~1385 - 1365~690 - 515-
1-Nitropropane1560 - 15401380 - 1360N/A[6]
1-BromopropaneN/AN/A~650 - 550[8]
2-Bromo-2-nitropropaneExperimental data availableExperimental data availableExperimental data available[4][6]

Experimental Protocol for FTIR Analysis

The following provides a generalized, yet detailed, protocol for acquiring the FTIR spectrum of a liquid organic compound such as 1-bromo-1-nitropropane.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residual contaminants. Handle them only by the edges.

  • Place a single drop of the liquid sample (1-bromo-1-nitropropane) onto the surface of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

  • Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Background Spectrum: With the sample compartment empty, acquire a background spectrum. This is crucial to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

  • Acquisition Parameters:

    • Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most liquid-phase functional group identification)

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

  • Perform a baseline correction if necessary.

  • Use the peak-picking function in the software to identify and label the wavenumbers of the significant absorption bands.

Visualizing the Molecular Structure and Analytical Workflow

To better illustrate the relationships between the molecular structure and the expected spectral data, as well as the analytical process, the following diagrams are provided.

cluster_mol 1-Bromo-1-nitropropane cluster_peaks Predicted FTIR Peaks (cm⁻¹) mol C₃H₆BrNO₂ no2 Nitro Group (-NO₂) mol->no2 contains cbr C-Br Bond mol->cbr contains ch Alkyl C-H Bonds mol->ch contains peak_no2_asym ~1555 (Asymmetric Stretch) no2->peak_no2_asym peak_no2_sym ~1375 (Symmetric Stretch) no2->peak_no2_sym peak_cbr ~600 (Stretch) cbr->peak_cbr peak_ch ~2950 (Stretch) ch->peak_ch

Caption: Molecular structure of 1-bromo-1-nitropropane and its corresponding predicted key FTIR vibrational modes.

start Start: Liquid Sample (1-Bromo-1-nitropropane) prep Sample Preparation (Neat Liquid on Salt Plates) start->prep sample_scan Acquire Sample Spectrum prep->sample_scan background Acquire Background Spectrum (No Sample) background->sample_scan Reference process Data Processing (Ratio to Background, Baseline Correction) sample_scan->process analysis Spectral Analysis (Peak Identification & Comparison) process->analysis end End: Structural Confirmation analysis->end

Caption: Generalized experimental workflow for the FTIR analysis of a liquid sample.

Conclusion

While an experimental FTIR spectrum for 1-bromo-1-nitropropane is not readily found in public databases, a confident prediction of its key characteristic peaks can be made based on established principles of vibrational spectroscopy. The spectrum is expected to be dominated by strong N-O stretching bands around 1555 cm⁻¹ and 1375 cm⁻¹, with a characteristic C-Br stretch appearing in the 690-515 cm⁻¹ region. Comparative analysis with 1-nitropropane, 1-bromopropane, and the isomer 2-bromo-2-nitropropane provides a robust framework for interpreting an experimental spectrum once obtained. This guide serves as a valuable resource for researchers in anticipating the spectral features of this and similar halogenated nitroalkanes, aiding in the rapid and accurate characterization of these compounds.

References

  • 1-Nitropropane (C3H7NO2) properties. (n.d.).
  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.).
  • Spectroscopic Analysis of 1-Nitropropane: A Technical Guide - Benchchem. (n.d.).
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Propane, 1-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Spectroscopic Analysis of 1-Nitropropane: A Technical Guide - Benchchem. (n.d.).
  • 2-Bromo-2-nitropropane | C3H6BrNO2 | CID 79531 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2-Bromo-2-nitropropane - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane - Doc Brown. (n.d.). Retrieved from [Link]

  • FTIR SPECTROSCOPY REFERENCE GUIDE - Agilent. (n.d.). Retrieved from [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Retrieved from [Link]

  • WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis - J.S. Held. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Detection of 1-Bromo-1-Nitropropane

For researchers, scientists, and drug development professionals, the accurate detection and quantification of potential genotoxic impurities (PGIs) is a critical aspect of pharmaceutical development and quality control.[...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of potential genotoxic impurities (PGIs) is a critical aspect of pharmaceutical development and quality control.[1][2][3] 1-Bromo-1-nitropropane, a compound that may arise as an impurity, requires a robust and sensitive analytical method for its detection. This guide provides an in-depth, comparative approach to developing a High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will explore the rationale behind experimental choices, compare different analytical strategies, and provide detailed protocols to support your method development efforts.

Understanding the Analyte: 1-Bromo-1-nitropropane

Strategic Approach to HPLC Method Development

Our method development strategy will focus on a systematic evaluation of key chromatographic parameters. This involves a comparative analysis of different stationary phases and mobile phase compositions to achieve optimal separation, peak shape, and sensitivity.

A Analyte Characterization (1-Bromo-1-nitropropane) B Initial Method Scouting A->B C Column Selection (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Optimization (Acetonitrile vs. Methanol, pH) B->D E Method Validation C->E D->E

Caption: A streamlined workflow for the development of an HPLC method for 1-bromo-1-nitropropane.

Comparative Analysis of Stationary Phases

The choice of stationary phase is a critical determinant of selectivity in HPLC.[8] For an analyte like 1-bromo-1-nitropropane, a comparison between a traditional C18 column and a Phenyl-Hexyl column provides valuable insights into the dominant retention mechanisms.

Stationary PhasePrimary Retention MechanismSecondary InteractionsExpected Performance for 1-Bromo-1-nitropropane
C18 (Octadecylsilane) Hydrophobic interactionsvan der Waals forcesGood general-purpose retention based on the molecule's overall hydrophobicity.
Phenyl-Hexyl Hydrophobic interactionsπ-π interactions, dipole-dipole interactionsPotentially altered selectivity due to interactions with the nitro group. May offer improved peak shape and resolution from closely eluting impurities.

C18 Columns: The Industry Standard

C18 columns are the workhorse of reversed-phase chromatography, separating analytes primarily based on their hydrophobicity.[8] The retention of 1-bromo-1-nitropropane on a C18 column will be governed by the hydrophobic interactions between the propyl chain of the analyte and the C18 alkyl chains of the stationary phase.[9]

Phenyl-Hexyl Columns: An Alternative Selectivity

Phenyl-Hexyl columns offer a mixed-mode retention mechanism.[1][10] In addition to hydrophobic interactions from the hexyl chain, the phenyl group can participate in π-π interactions with aromatic analytes.[1][11] While 1-bromo-1-nitropropane is not aromatic, the electron-withdrawing nature of the nitro and bromo groups creates a dipole moment in the molecule. This dipole can interact differently with the electron-rich phenyl rings of the stationary phase compared to the non-polar C18 chains. This can lead to unique selectivity and potentially better separation from other impurities.

Mobile Phase Optimization: A Tale of Two Solvents

The composition of the mobile phase plays a crucial role in modulating retention and selectivity.[12] A comparison of acetonitrile and methanol as the organic modifier is a fundamental step in method development.

Organic ModifierPropertiesImpact on Phenyl-Hexyl Columns
Acetonitrile Aprotic, low viscosity, π-electron systemCan engage in π-π interactions, potentially competing with the analyte for interaction with a phenyl-based stationary phase.
Methanol Protic, higher viscosityLess likely to engage in π-π interactions, which can enhance the unique selectivity of a phenyl column for certain analytes.[12]

Given the potential for dipole-dipole interactions with the Phenyl-Hexyl column, exploring both acetonitrile and methanol is recommended to fully understand the selectivity landscape.

Experimental Protocols

The following protocols outline a systematic approach to comparing different HPLC conditions for the analysis of 1-bromo-1-nitropropane.

Protocol 1: Column and Mobile Phase Screening

Objective: To evaluate the retention and selectivity of 1-bromo-1-nitropropane on C18 and Phenyl-Hexyl columns using both acetonitrile and methanol as organic modifiers.

Materials:

  • 1-bromo-1-nitropropane reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (for mobile phase acidification)

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-bromo-1-nitropropane in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 10 µg/mL in a 50:50 mixture of methanol and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B1: Acetonitrile

    • Mobile Phase B2: Methanol

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (or an empirically determined λmax)

  • Gradient Elution Program:

Time (min)%A%B (B1 or B2)
0955
20595
25595
25.1955
30955
  • Execution:

    • Equilibrate the C18 column with the initial mobile phase conditions using acetonitrile as mobile phase B1.

    • Inject the working standard and record the chromatogram.

    • Repeat the analysis using methanol as mobile phase B2.

    • Repeat the entire process for the Phenyl-Hexyl column.

Data Analysis:

Compare the retention time, peak shape (asymmetry), and resolution of the 1-bromo-1-nitropropane peak under the four different conditions.

A Start B Select Column (C18 or Phenyl-Hexyl) A->B C Select Organic Modifier (Acetonitrile or Methanol) B->C D Run Gradient Elution C->D E Evaluate Chromatogram (Retention, Peak Shape, Resolution) D->E F Optimal Conditions Identified? E->F F->B No G Proceed to Isocratic Method Development F->G Yes H End G->H

Sources

Comparative

validation of purity assays for 1-bromo-1-nitropropane

Comprehensive Comparison Guide: Validation of Purity Assays for 1-Bromo-1-Nitropropane As drug development and chemical manufacturing standards evolve, the analytical validation of reactive intermediates requires more th...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validation of Purity Assays for 1-Bromo-1-Nitropropane

As drug development and chemical manufacturing standards evolve, the analytical validation of reactive intermediates requires more than just following compendial templates. 1-Bromo-1-nitropropane (CAS 5447-96-1) is a highly reactive aliphatic halogenated nitro compound utilized as a bulk drug intermediate and specialized biocide[1][2]. Validating its purity presents unique analytical challenges due to its structural lability.

This guide provides an authoritative comparison of analytical platforms and establishes a self-validating, stability-indicating protocol for 1-bromo-1-nitropropane, focusing on the causality behind each experimental choice.

The Chemical Challenge & Causality of Degradation

Designing a robust purity assay requires understanding the intrinsic degradation pathways of the target molecule. 1-Bromo-1-nitropropane is susceptible to two primary modes of artificial degradation during analysis:

  • Base-Catalyzed Tautomerization: The molecule features an acidic α-proton adjacent to a strongly electron-withdrawing nitro group. In neutral to alkaline environments, nitroalkanes rapidly deprotonate to form the aci-nitro anion (nitronate) tautomer[3]. Chromatographically, this tautomerization manifests as severe peak splitting, tailing, and unpredictable retention times.

  • Thermal Debromination: The carbon-bromine bond is thermally labile. The compound has a boiling point of 163.4°C[2]. Exposing the sample to temperatures exceeding this threshold causes rapid debromination and denitration.

Assay Platform Comparison

Historically, Vapor Phase Chromatography (VPC) or Gas Chromatography (GC) coupled with elemental analysis was the standard for assessing the purity of bromonitroalkanes[4]. However, the high temperatures required in GC injection ports (often >200°C) induce artifactual degradation, artificially lowering the reported purity.

Today, High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and quantitative Nuclear Magnetic Resonance (qNMR)[5] are the preferred modalities. The table below objectively compares these platforms.

Analytical ParameterHPLC-PDA (Recommended)GC-FID (Legacy)qNMR (Orthogonal)
Separation Mechanism Liquid-phase (Ambient/30°C)Gas-phase (>150°C Injector)Nuclear Magnetic Resonance
Thermal Degradation Risk Low (Controlled column temp)High (Debromination risk)None (Ambient analysis)
Tautomerization Control Excellent (via acidic pH)Poor (Matrix dependent)Moderate (Solvent dependent)
Limit of Quantitation ~0.05% w/w~0.10% w/w~1.0% w/w
Specificity Validation High (Peak Purity Angle)Moderate (Artifact peaks)Absolute (Structural ID)
Primary Application Stability & Routine Lot ReleaseResidual Solvents AnalysisReference Standard Qual.

Logical Workflow for Method Validation

To ensure scientific integrity, the validation process must be structured as a closed-loop system where the method continuously proves its own specificity.

ValidationWorkflow N1 Sample Prep (Acidic Diluent) N2 HPLC-PDA Separation N1->N2 Suppress aci-anion N3 Peak Purity Assessment N2->N3 PDA Spectral Check N4 Forced Degradation N2->N4 Stress Testing N6 Validated Assay N3->N6 ICH Q2 Pass N5 Mass Balance Calculation N4->N5 Quantify Degradants N5->N3 Specificity Loop

Fig 1. HPLC-PDA validation workflow for 1-bromo-1-nitropropane purity analysis.

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

The following protocol details the validation of an HPLC-PDA method according to ICH Q2(R1) guidelines. Every step is engineered to address the specific chemical vulnerabilities of 1-bromo-1-nitropropane.

Step 1: Mobile Phase and Diluent Preparation
  • Action: Prepare Mobile Phase A as 0.1% v/v Phosphoric Acid in HPLC-grade water (pH ~2.5). Prepare Mobile Phase B as 100% Acetonitrile. Use a 50:50 mixture of A and B as the sample diluent.

  • Causality: Nitroalkanes undergo deprotonation in alkaline environments to form the aci-nitro anion[3]. Maintaining a strictly acidic pH ensures the molecule remains entirely in its neutral, protonated state. This eliminates peak tailing and prevents on-column degradation, ensuring accurate quantitation.

Step 2: Chromatographic Execution (HPLC-PDA)
  • Action: Utilize a C18 column (e.g., 150 x 4.6 mm, 3.5 µm) maintained at a controlled 25°C. Flow rate: 1.0 mL/min. Gradient: 5% B to 95% B over 15 minutes. Detection: PDA scanning 200-400 nm, extracting at 210 nm.

  • Causality: The low column temperature actively prevents the thermal debromination commonly seen in historical GC methods[4]. The PDA detector acts as an internal self-validating mechanism: by continuously comparing the UV spectra across the elution band, the software calculates the Peak Purity Angle. If the Purity Angle is less than the Purity Threshold, the system proves that no co-eluting impurities are hiding beneath the main API peak.

Step 3: Forced Degradation & Mass Balance (The Self-Validation Engine)
  • Action: Subject the 1-bromo-1-nitropropane sample to five stress conditions: Acid (1N HCl), Base (1N NaOH), Oxidation (3% H2O2), Thermal (60°C), and Photolytic (UV/Vis light) for 24 hours. Neutralize samples before injection.

  • Causality: This step proves the method is truly "stability-indicating." The system self-validates through a Mass Balance Calculation: The sum of the area of the remaining intact 1-bromo-1-nitropropane peak plus the areas of all newly formed degradant peaks must equal 95-105% of the unstressed control peak area.

  • Trustworthiness Check: If mass balance fails (e.g., drops to 80%), it indicates secondary degradation into volatile compounds or non-UV absorbing species. In such cases, orthogonal validation via qNMR is triggered to identify the missing mass[5].

Step 4: Linearity, Accuracy, and Precision
  • Action: Prepare calibration standards from 0.05% (LOQ) to 150% of the nominal working concentration. Perform triplicate injections at 50%, 100%, and 150% levels spiked with known impurities.

  • Causality: Establishing linearity across this wide range ensures that both trace-level degradants and the main assay peak can be accurately quantified using a single method, streamlining lot release testing and long-term stability monitoring.

References

  • 1-Bromo-1-nitropropane | C3H6BrNO2 | CID 226816 - PubChem, nih.gov, 1

  • Buy 1-BROMO-1-NITROPROPANE from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI, echemi.com,2

  • d1cc06529g1.pdf - Rsc.org, rsc.org, 5

  • Notes J. Org. Chem., Vol. 42, No. 23, 1977 3761, mdma.ch, 4

  • 1-Nitropropane | CAS#:108-03-2 | Chemsrc, chemsrc.com,3

Sources

Validation

A Comparative Guide to the Reactivity of 1-bromo-1-nitropropane and 2-bromo-2-nitropropane-1,3-diol

This guide provides an in-depth comparative analysis of the chemical reactivity of 1-bromo-1-nitropropane and 2-bromo-2-nitropropane-1,3-diol. The content is structured to provide researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 1-bromo-1-nitropropane and 2-bromo-2-nitropropane-1,3-diol. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of how the structural differences between these two organobromine compounds influence their chemical behavior, particularly in nucleophilic substitution and elimination reactions.

Introduction: Structural and Electronic Distinctions

At the heart of the differing reactivity of 1-bromo-1-nitropropane and 2-bromo-2-nitropropane-1,3-diol (commonly known as Bronopol) lies their distinct molecular architecture. 1-bromo-1-nitropropane is a primary α-bromo nitroalkane, while Bronopol is a tertiary α-bromo nitroalkane further functionalized with two hydroxymethyl groups.

Feature1-bromo-1-nitropropane2-bromo-2-nitropropane-1,3-diol (Bronopol)
Structure
CAS Number 5447-96-1[1]52-51-7
Molecular Formula C₃H₆BrNO₂[1]C₃H₆BrNO₄
Molecular Weight 167.99 g/mol [1]199.99 g/mol
Classification Primary α-bromo nitroalkaneTertiary α-bromo nitroalkane
Additional Functional Groups NoneTwo hydroxymethyl (-CH₂OH) groups

The primary versus tertiary nature of the carbon atom bearing the bromine and nitro groups is the most significant determinant of their reaction pathways. Furthermore, the presence of two hydroxymethyl groups in Bronopol introduces additional electronic and steric effects that modulate its reactivity.

Nucleophilic Substitution: A Tale of Two Mechanisms

Nucleophilic substitution reactions are fundamental in organic synthesis. The structural disparities between 1-bromo-1-nitropropane and Bronopol dictate that they will favor different substitution mechanisms, namely Sₙ2 and Sₙ1.

1-bromo-1-nitropropane: The Sₙ2 Trajectory

Primary alkyl halides, such as 1-bromo-1-nitropropane, are prone to undergo nucleophilic substitution via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.[2][3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The choice of a polar aprotic solvent, such as DMSO, can favor the Sₙ2 pathway.[4]

G cluster_0 Sₙ2 Mechanism: 1-bromo-1-nitropropane Reactants Nu⁻ + CH₃CH₂CH(Br)NO₂ TransitionState [Nu---CH(CH₂CH₃)(NO₂)---Br]⁻ Reactants->TransitionState Single Concerted Step Products Nu-CH(CH₂CH₃)(NO₂) + Br⁻ TransitionState->Products

Caption: Sₙ2 pathway for 1-bromo-1-nitropropane.

2-bromo-2-nitropropane-1,3-diol (Bronopol): The Sₙ1 Pathway

In stark contrast, the tertiary nature of the electrophilic carbon in Bronopol makes an Sₙ2 reaction highly unfavorable due to steric hindrance from the two hydroxymethyl groups and the nitro group. Instead, Bronopol is expected to undergo nucleophilic substitution via the Sₙ1 (unimolecular nucleophilic substitution) mechanism.[5] This is a two-step process:

  • Formation of a carbocation: The C-Br bond breaks heterolytically to form a relatively stable tertiary carbocation. This is the slow, rate-determining step.

  • Nucleophilic attack: The nucleophile then attacks the planar carbocation to form the product.

The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate.[6] Tertiary carbocations are stabilized by the inductive effects of the alkyl groups, making their formation more favorable.[7]

G cluster_1 Sₙ1 Mechanism: 2-bromo-2-nitropropane-1,3-diol Reactant (HOCH₂)₂C(Br)NO₂ Carbocation (HOCH₂)₂C⁺(NO₂) + Br⁻ Reactant->Carbocation Step 1: Slow, Rate-determining Product (HOCH₂)₂C(Nu)NO₂ Carbocation->Product Step 2: Fast, Nucleophilic Attack (Nu⁻)

Caption: Sₙ1 pathway for 2-bromo-2-nitropropane-1,3-diol.

Elimination Reactions: Competing Pathways

Elimination reactions, which lead to the formation of alkenes, are often in competition with nucleophilic substitution.[2] The preferred elimination mechanism, E1 or E2, is also dictated by the structure of the substrate.

1-bromo-1-nitropropane: The E2 Mechanism

For primary alkyl halides like 1-bromo-1-nitropropane, elimination typically proceeds via the E2 (bimolecular elimination) mechanism, especially in the presence of a strong, sterically hindered base.[2][8] This is a concerted, one-step reaction where the base removes a proton from the β-carbon at the same time the C-Br bond breaks and a double bond is formed.[9]

G cluster_2 E2 Mechanism: 1-bromo-1-nitropropane Reactants Base⁻ + CH₃CH₂CH(Br)NO₂ TransitionState [Base---H---CH(CH₃)---CH(Br)NO₂]⁻ Reactants->TransitionState Single Concerted Step Products Base-H + CH₃CH=C(NO₂)H + Br⁻ TransitionState->Products

Caption: E2 pathway for 1-bromo-1-nitropropane.

2-bromo-2-nitropropane-1,3-diol (Bronopol): The E1 and E1cb Mechanisms

Due to its tertiary structure, Bronopol can undergo elimination via the E1 (unimolecular elimination) mechanism, which proceeds through the same carbocation intermediate as the Sₙ1 reaction.[6][10] In this case, a weak base removes a proton from an adjacent carbon to form the alkene.

However, the presence of the electron-withdrawing nitro group can also facilitate an E1cb (unimolecular elimination, conjugate base) mechanism, particularly under basic conditions. This two-step mechanism involves:

  • Formation of a carbanion: A base removes a proton from the β-carbon to form a resonance-stabilized carbanion.

  • Loss of the leaving group: The leaving group (bromide) is expelled to form the double bond.

The E1cb mechanism is favored when the β-protons are acidic and the leaving group is poor.[10]

The Influence of Hydroxymethyl Groups in Bronopol

The two hydroxymethyl groups in Bronopol are not merely spectators. They exert both steric and electronic effects that influence its reactivity:

  • Steric Hindrance: As mentioned, these bulky groups sterically hinder the electrophilic carbon, making Sₙ2 reactions highly improbable.

  • Electronic Effects: The hydroxyl groups are electron-withdrawing through induction, which can influence the stability of nearby charged intermediates. They also offer the potential for intramolecular hydrogen bonding, which can affect the conformation and reactivity of the molecule.

  • Decomposition Pathway: Under aqueous and/or alkaline conditions, Bronopol can undergo a retroaldol reaction, leading to the release of formaldehyde. This decomposition pathway is a key aspect of its antimicrobial activity and a significant consideration in its application.

Experimental Protocols

The following are representative protocols for conducting nucleophilic substitution and elimination reactions with α-bromo nitroalkanes. These are generalized procedures and may require optimization for specific substrates and nucleophiles.

Protocol for Sₙ2 Nucleophilic Substitution of 1-bromo-1-nitropropane

Objective: To synthesize a substituted nitropropane via an Sₙ2 reaction.

Materials:

  • 1-bromo-1-nitropropane

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Diatomaceous earth

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, and other standard glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-1-nitropropane (1.0 eq) in anhydrous DMF or DMSO.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for E2 Elimination of 1-bromo-1-nitropropane

Objective: To synthesize 1-nitroprop-1-ene via an E2 elimination.

Materials:

  • 1-bromo-1-nitropropane

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-bromo-1-nitropropane (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Summary of Reactivity Comparison

Reaction Type1-bromo-1-nitropropane2-bromo-2-nitropropane-1,3-diol (Bronopol)Key Differentiating Factors
Nucleophilic Substitution Predominantly Sₙ2 Predominantly Sₙ1 Steric hindrance at the reaction center.[3]
Elimination Predominantly E2 with a strong base.E1 or E1cb Stability of the intermediate (carbocation vs. carbanion).[6][10]
Stability Susceptible to standard substitution and elimination.Prone to decomposition (retroaldol reaction) in aqueous/alkaline media, releasing formaldehyde.Presence of hydroxymethyl groups.

Conclusion

The reactivity of 1-bromo-1-nitropropane and 2-bromo-2-nitropropane-1,3-diol is a clear illustration of how subtle changes in molecular structure can lead to profound differences in chemical behavior. 1-bromo-1-nitropropane, as a primary α-bromo nitroalkane, favors concerted Sₙ2 and E2 reaction pathways. In contrast, the tertiary and sterically hindered nature of Bronopol directs its reactivity towards stepwise Sₙ1, E1, and potentially E1cb mechanisms. The presence of hydroxymethyl groups in Bronopol not only dictates its preferred reaction pathways through steric and electronic effects but also introduces a unique decomposition route that is central to its primary application as a biocide. A thorough understanding of these differences is paramount for the effective application of these reagents in organic synthesis and for comprehending the mode of action of compounds like Bronopol in various formulations.

References

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Allen, A. (2024, October 24). Elimination Reactions - Mechanism, Types and Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.5: Elimination reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Elimination Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The E1 Reaction and Its Mechanism. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITROPROPANE-1,3-DIOL. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-1-nitropropane. Retrieved from [Link]

  • Pearson. (n.d.). What product is formed when 1-bromopropane reacts with each of th.... Retrieved from [Link]

  • LibreTexts. (2021, September 18). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Reddit. (2020, January 8). If tertiary haloalkanes are the most stable, then why do they undergo hydrolysis faster than primary and secondary haloalkanes? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 5). Why are tertiary carbocations the most reactive, if they're already stable? Retrieved from [Link]

Sources

Comparative

Comparative Toxicity Guide: Alpha-Halonitroalkanes (Halonitromethanes)

As a Senior Application Scientist evaluating chemical hazards, understanding the structure-activity relationships of reactive electrophiles is paramount. Alpha-halonitroalkanes—most notably the halonitromethanes (HNMs) s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating chemical hazards, understanding the structure-activity relationships of reactive electrophiles is paramount. Alpha-halonitroalkanes—most notably the halonitromethanes (HNMs) such as the agricultural fumigant chloropicrin (trichloronitromethane) and its brominated analogues—represent a highly toxic class of nitrogenous disinfection byproducts (N-DBPs).

This guide provides an objective, data-driven comparison of the cytotoxicity and genotoxicity of nine key HNMs. By detailing the mechanistic pathways and the self-validating experimental protocols used to assess them, this document equips researchers and drug development professionals with the insights needed for rigorous toxicological risk assessment.

Mechanistic Causality: The Drivers of HNM Toxicity

The profound toxicity of HNMs is not coincidental; it is hardcoded into their molecular architecture. The presence of highly electronegative halogens coupled with a strongly electron-withdrawing nitro group on the alpha-carbon creates a highly electron-deficient center. This makes HNMs potent electrophiles that readily undergo nucleophilic attack by cellular macromolecules.

  • Oxidative Stress & DNA Damage: Upon cellular entry, HNMs rapidly deplete intracellular antioxidants like glutathione (GSH) via nucleophilic substitution and generate reactive nitro radicals. This induced redox imbalance triggers lipid peroxidation and oxidative DNA damage (e.g., 8-OHdG formation and single-strand breaks), ultimately forcing the cell into apoptosis [1].

  • The Bromine vs. Chlorine Effect: Experimental data consistently shows that brominated HNMs are significantly more toxic than their chlorinated counterparts. The causality here is twofold: First, the C–Br bond possesses a lower bond dissociation energy than the C–Cl bond, making bromide a vastly superior leaving group during alkylation events. Second, bromine's larger atomic radius increases the molecule's overall lipophilicity, facilitating rapid and extensive penetration across the phospholipid bilayer [2].

G HNM Alpha-Halonitroalkane Exposure Uptake Cellular Uptake (Lipophilicity Driven) HNM->Uptake Electrophile Electrophilic Attack & Nitro Radical Generation Uptake->Electrophile GSH Glutathione (GSH) Depletion Electrophile->GSH Nucleophilic Substitution ROS ROS Accumulation & Lipid Peroxidation GSH->ROS Redox Imbalance DNA Oxidative DNA Damage (Strand Breaks) ROS->DNA 8-OHdG Formation Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis p53/DDIT3 Activation

Mechanistic pathway of HNM-induced cellular toxicity via oxidative stress.

Comparative Toxicity Data

The seminal toxicological evaluation by Plewa et al. established the definitive rank order of chronic cytotoxicity and acute genotoxicity for nine HNMs using Chinese hamster ovary (CHO) cells [3]. The data clearly illustrates the structure-activity rule: increasing bromine substitution exponentially amplifies toxic potency.

Compound NameAbbreviationChemical FormulaChronic Cytotoxicity RankAcute Genotoxicity Rank
Dibromonitromethane DBNMCHBr₂NO₂1 (Most Toxic)1 (Most Toxic)
Bromodichloronitromethane BDCNMCBrCl₂NO₂52
Tribromonitromethane TBNMCBr₃NO₂43
Trichloronitromethane TCNMCCl₃NO₂9 (Least Toxic)4
Bromonitromethane BNMCH₂BrNO₂35
Dibromochloronitromethane DBCNMCBr₂ClNO₂26
Bromochloronitromethane BCNMCHBrClNO₂67
Dichloronitromethane DCNMCHCl₂NO₂78
Chloronitromethane CNMCH₂ClNO₂89 (Least Toxic)

(Note: Rank 1 indicates the highest potency, requiring the lowest concentration to induce cell death or DNA damage. Data adapted from Plewa et al. [3])

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the toxicological profiling of HNMs relies on a self-validating system. By comparing a macroscopic cellular endpoint (cell death) with a molecular endpoint (DNA fragmentation) under parallel exposure conditions, we eliminate assay-specific artifacts and confirm the underlying mechanism of action.

Protocol A: CHO Cell Chronic Cytotoxicity Assay (Microplate)

Objective: Determine the LC₅₀ (concentration inducing a 50% reduction in cell density).

  • Cell Seeding: Seed CHO cells in 96-well microplates at a density of 3×10³ cells/well in F12 medium supplemented with 5% FBS. Incubate for 24h at 37°C (5% CO₂) to allow for adherence and log-phase growth.

  • HNM Dosing: Prepare serial dilutions of the target HNM in an organic solvent. Self-Validation Step: The final solvent concentration must be <1% to prevent baseline solvent toxicity. Include concurrent negative (solvent only) and positive (known cytotoxin) controls to validate the assay's dynamic range.

  • Incubation: Expose cells for exactly 72 hours. Causality: A chronic 72-hour timeframe is deliberately chosen over a 24-hour window to allow for the manifestation of secondary oxidative stress pathways and cell cycle arrest.

  • Quantification: Stain viable adherent cells with crystal violet or utilize a resazurin reduction assay. Measure absorbance or fluorescence using a microplate reader.

  • Data Analysis: Plot concentration-response curves and calculate the LC₅₀ using non-linear regression analysis.

Protocol B: Single Cell Gel Electrophoresis (SCGE / Comet Assay)

Objective: Quantify acute genomic DNA damage (single and double-strand breaks).

  • Exposure: Expose CHO cells to sub-lethal concentrations of HNMs (derived directly from Protocol A's LC₅₀ data) for 4 hours.

  • Embedding & Lysis: Harvest cells and embed them in low-melting-point agarose on frosted microscope slides. Submerge slides in an alkaline lysis buffer (pH > 13) overnight at 4°C. Causality: The high pH is required to strip histones, remove proteins, and completely unwind the supercoiled DNA.

  • Electrophoresis: Run electrophoresis at 25V, 300mA for 40 minutes. Because fragmented DNA is smaller and retains a negative charge, it migrates faster toward the anode than intact genomic DNA, forming a characteristic "comet tail."

  • Staining & Scoring: Stain the slides with a fluorescent intercalating dye (e.g., SYBR Gold). Utilize fluorescence microscopy coupled with image analysis software to calculate the "% Tail DNA" as the primary metric of genotoxicity.

G Start CHO Cell Culture (F12 Medium, 37°C) Split Assay Selection Start->Split Cyto Protocol A: Cytotoxicity 72h HNM Exposure Split->Cyto Geno Protocol B: Genotoxicity 4h Sub-lethal Exposure Split->Geno CytoRead Microplate Absorbance (Cell Viability) Cyto->CytoRead CytoData Calculate LC50 CytoRead->CytoData GenoRead Alkaline SCGE (Comet Assay) Geno->GenoRead GenoData Calculate % Tail DNA GenoRead->GenoData

Parallel experimental workflows for assessing HNM cytotoxicity and genotoxicity.

References

  • Disinfection Byproducts Confirmed over 50 Years: Systematic Curation, Modes of Toxic Action, and Toxicogenomics. Environmental Science & Technology (ACS).1

  • Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis. PMC (NIH).2

  • Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity. Environmental Science & Technology (ACS).3

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 1-Bromo-1-Nitropropane

For researchers and professionals in drug development, the precise characterization of novel chemical entities is not merely a procedural step but the foundation of all subsequent discovery and development. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is not merely a procedural step but the foundation of all subsequent discovery and development. The compound 1-bromo-1-nitropropane (C₃H₆BrNO₂), a versatile building block in organic synthesis, demands rigorous purity and compositional analysis. Its elemental composition is a critical quality attribute that confirms its identity and stoichiometry, directly impacting reaction yields, impurity profiles, and ultimately, the safety and efficacy of a potential drug candidate.

This guide provides an in-depth comparison of the industry-standard analytical techniques for determining the elemental composition of 1-bromo-1-nitropropane. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you in selecting the most appropriate methodology for your research.

Theoretical Elemental Composition

Before delving into analytical methods, it is crucial to establish the theoretical elemental composition of 1-bromo-1-nitropropane (Molecular Weight: 168.00 g/mol ). This theoretical benchmark is the standard against which all experimental results are measured.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011336.03321.45%
HydrogenH1.00866.0483.60%
BromineBr79.904179.90447.56%
NitrogenN14.007114.0078.34%
OxygenO15.999231.99819.05%

In pharmaceutical and fine chemical analysis, a deviation of ±0.4% from the theoretical value for Carbon, Hydrogen, and Nitrogen is a widely accepted criterion for confirming the elemental composition of a small molecule.[1]

Primary Analytical Techniques: A Comparative Overview

The determination of the elemental composition of 1-bromo-1-nitropropane necessitates a multi-faceted approach, as no single technique can efficiently quantify all constituent elements. The most robust and widely adopted methods are Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN), and Combustion Ion Chromatography (C-IC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Bromine.

TechniqueElements AnalyzedPrincipleStrengthsLimitations
Combustion Analysis (CHN) C, H, NThe sample is combusted in a high-oxygen environment, converting C to CO₂, H to H₂O, and N to N₂ gas. These gases are separated and quantified using a thermal conductivity detector.[2][3]High precision and accuracy for C, H, and N. Well-established and validated methodology.Not suitable for direct halogen or oxygen analysis.
Combustion Ion Chromatography (C-IC) Br (and other halogens, S)The sample undergoes pyrohydrolytic combustion, converting bromine to hydrogen bromide (HBr). The HBr is trapped in an aqueous solution and quantified as bromide ions using ion chromatography.[4][5]Excellent for halogen and sulfur analysis. Standardized methods like ASTM D7359 provide a reliable framework.[6][7]Requires a dedicated combustion and IC system. Matrix effects can influence results.[8]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Br (and most other elements)The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and quantified.[9]Extremely sensitive, capable of trace and ultra-trace analysis.[10][] Multi-element capability.Bromine's high ionization potential can lead to lower sensitivity compared to other elements.[12][13] Potential for polyatomic interferences.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating calibration and quality control steps to ensure data integrity.

Protocol 1: CHN Analysis by Combustion

Objective: To accurately quantify the percentage of Carbon, Hydrogen, and Nitrogen in 1-bromo-1-nitropropane.

Methodology:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for establishing a reliable calibration curve.

  • Sample Preparation: Accurately weigh 1-2 mg of the 1-bromo-1-nitropropane sample into a tin capsule. The small sample size is a hallmark of modern CHN analyzers.[2]

  • Combustion: Place the capsule into the autosampler. The instrument will drop the sample into a high-temperature furnace (~950°C) rich in oxygen. This ensures complete and instantaneous oxidation of the sample.[2]

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight, comparing it against the calibration standard.

Protocol 2: Bromine Analysis by Combustion Ion Chromatography (C-IC)

Objective: To quantify the percentage of Bromine in 1-bromo-1-nitropropane. This method is based on the principles outlined in ASTM D7359.[4][5][14]

Methodology:

  • System Blank and Calibration: Perform system and solvent blank tests to ensure a stable background.[6][14] Prepare a series of aqueous bromide standards of known concentrations to calibrate the ion chromatograph.

  • Sample Preparation: Accurately weigh 1-5 mg of the 1-bromo-1-nitropropane sample into a sample boat.

  • Pyrohydrolytic Combustion: The sample boat is introduced into a high-temperature combustion tube (~1000°C) with a continuous flow of oxygen and water vapor. This environment facilitates the conversion of organic bromine to hydrogen bromide (HBr) gas.[5]

  • Absorption: The resulting gases are passed through an aqueous absorption solution, where the HBr dissolves to form bromide ions (Br⁻).

  • Ion Chromatography: An aliquot of the absorption solution is injected into the ion chromatograph. The bromide ions are separated from other anions on an ion-exchange column and quantified by a conductivity detector.[8]

  • Data Analysis: The concentration of bromide in the absorption solution is determined from the calibration curve. The percentage of bromine in the original sample is then calculated based on the initial sample weight and the volume of the absorption solution.

Visualization of Analytical Workflows

To better illustrate the logical flow of these analyses, the following diagrams outline the key stages from sample preparation to final data output.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-2 mg) into Tin Capsule combustion Combustion (~950°C) in Oxygen weigh->combustion Autosampler reduction reduction combustion->reduction separation GC Separation (CO₂, H₂O, N₂) reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection calculation Calculate %C, %H, %N vs. Standard detection->calculation report Final Report (Experimental vs. Theoretical) calculation->report

Caption: Workflow for CHN Elemental Analysis.

CIC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Absorption cluster_ic Ion Chromatography cluster_data Data Processing weigh Weigh Sample (1-5 mg) into Sample Boat combustion combustion weigh->combustion Introduction absorption absorption combustion->absorption injection Inject Absorption Solution absorption->injection separation Anion-Exchange Separation injection->separation detection Conductivity Detection separation->detection calculation Calculate %Br vs. Calibration Curve detection->calculation report Final Report calculation->report

Caption: Workflow for Bromine Analysis by C-IC.

Alternative and Complementary Techniques

While elemental analysis confirms the composition, it does not provide information about structure or the presence of isomeric impurities. Therefore, it should be used in conjunction with other techniques for a comprehensive purity assessment.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for assessing the purity of organic compounds by separating the main component from impurities.[15][16] For a volatile compound like 1-bromo-1-nitropropane, GC is often preferred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can also provide elemental composition data, though it is typically less precise for bulk sample analysis than combustion methods.[17]

Conclusion

Verifying the elemental composition of 1-bromo-1-nitropropane is a non-negotiable step in ensuring the quality and integrity of this important chemical intermediate. A combination of CHN combustion analysis and a halogen-specific technique like Combustion Ion Chromatography provides a robust, accurate, and reliable strategy. These methods, when performed with proper calibration and validation, deliver the high-quality data required to advance research and drug development programs with confidence. Always consider these elemental analysis results in the context of purity data from chromatographic and spectroscopic techniques to build a complete and defensible characterization package for your compound.

References

  • Trace Elemental Instruments. ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Available from: [Link]

  • ASTM International. ASTM D7359-23 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic. Available from: [Link]

  • Intertek Inform. ASTM D 7359 : 2018 Standard Test Method for Total Fluorine, Chlorine. Available from: [Link]

  • Thermo Fisher Scientific. Application of Multidimensional Matrix Elimination Ion Chromatography for Bromate Analysis. (2022). Available from: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). Available from: [Link]

  • Analytik Jena. ASTM D7359. Available from: [Link]

  • Wikipedia. Combustion analysis. Available from: [Link]

  • ASTM International. Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed. (2018). Available from: [Link]

  • MDPI. Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. (2022). Available from: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]

  • Agilent. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

  • PubMed. Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. (2008). Available from: [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Available from: [Link]

  • Pearson. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • PubMed. Determination of iodide and bromide by ion chromatography with post-column reaction detection. (1988). Available from: [Link]

  • Agilent. Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Available from: [Link]

  • Chemistry LibreTexts. Combustion Analysis. Available from: [Link]

  • MDPI. Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies. (2026). Available from: [Link]

  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Available from: [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007). Available from: [Link]

  • NIH National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. Available from: [Link]

  • Teledyne Leeman Labs. How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing. (2025). Available from: [Link]

  • VELP. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • Standard Methods. 5320 DISSOLVED ORGANIC HALOGEN. Available from: [Link]

  • Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (2003). Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

Sources

Comparative

benchmarking synthesis routes for bromonitroalkanes

Benchmarking Synthesis Routes for Bromonitroalkanes: A Comprehensive Guide for Scale and Selectivity Bromonitroalkanes—particularly bromonitromethane—are indispensable C-1 synthons in organic chemistry. They serve as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthesis Routes for Bromonitroalkanes: A Comprehensive Guide for Scale and Selectivity

Bromonitroalkanes—particularly bromonitromethane—are indispensable C-1 synthons in organic chemistry. They serve as critical precursors for nitrocyclopropanes, α -functionalized terminal nitroalkanes, and biologically active molecules like LSD1 inhibitors[1, 3]. Furthermore, their unique electronic properties allow them to act as umpolung reagents, enabling the direct conversion of primary nitroalkanes to amides [2].

However, the commercial sourcing of bromonitromethane has become increasingly unreliable and cost-prohibitive, forcing researchers to synthesize these reagents in-house [1]. As a Senior Application Scientist, I have evaluated the primary synthetic routes for bromonitroalkanes. This guide objectively benchmarks these methodologies, detailing the mechanistic causality behind reagent choices and providing self-validating protocols to ensure high yield and selectivity.

The synthesis of α -bromonitroalkanes typically relies on the deprotonation of a nitroalkane to form a nitronate, followed by electrophilic halogenation. The fundamental challenge in this process is selectivity .

Bromonitromethane is significantly more acidic than the starting nitromethane. If the electrophilic bromine source is added slowly, the newly formed mono-brominated product will rapidly compete with the remaining nitromethane for the base. It deprotonates and reacts with a second equivalent of bromine, leading to the formation of dibromonitromethane—a notoriously difficult-to-separate byproduct [1, 4].

To bypass this thermodynamic trap, the synthesis must be kinetically controlled. This requires precise temperature management, specific ionic strength modifiers (like NaBr), and rapid reagent addition to ensure the nitronate is quenched simultaneously.

G NM Nitromethane (Feedstock) Nitronate Sodium Nitronate (Intermediate) NM->Nitronate Deprotonation Base Aqueous NaOH / NaBr (-5 to 0 °C) Base->Nitronate Base Control Product Bromonitromethane (Target) Nitronate->Product Mono-bromination Br2 Rapid Br2 Addition (Electrophile) Br2->Product Rapid Quench Byproduct Dibromonitromethane (Byproduct) Product->Byproduct Slow addition / Excess Base

Fig 1. Mechanistic workflow and selectivity control in nitromethane bromination.

Benchmarking the Synthesis Routes

Depending on the substrate complexity and required scale, three primary routes are utilized in modern laboratories.

Route A: Traditional Aqueous Bromination (The Baseline)

This is the most scalable method for synthesizing simple bromonitroalkanes (e.g., bromonitromethane, 1-bromo-1-nitroethane). It utilizes aqueous sodium hydroxide to generate the nitronate, followed by the addition of elemental bromine (Br 2​ ).

  • The Causality of NaBr: Adding substoichiometric NaBr to the aqueous base increases the ionic strength of the solution, which stabilizes the nitronate intermediate and drastically improves batch-to-batch reproducibility [1].

  • The Causality of Stirring: At decagram scales, the aqueous mixture becomes slushy at 0 °C. Magnetic stirring fails to maintain homogeneity, causing localized concentration spikes of base and Br 2​ , which ruins selectivity. Mechanical stirring is an absolute requirement for scale-up [1].

Route B: N-Halosuccinimide (NBS/NIS) Mediated Bromination

For secondary nitroalkanes or substrates with sensitive functional groups, elemental bromine is often too harsh. N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) combined with an amine base (e.g., triethylamine) offers a milder alternative[2, 4]. While yields are generally lower than Route A, this method prevents the oxidative cleavage of sensitive moieties and avoids the handling of toxic Br 2​ gas.

Route C: Photoredox-Catalyzed Radical Addition

Instead of brominating a nitroalkane, this advanced route uses bromonitromethane as a reagent to synthesize complex gem-bromonitroalkanes. Under visible light photoredox catalysis, bromonitromethane undergoes single-electron transfer (SET) to generate an α -nitro radical, which adds across unactivated alkenes [3]. This is highly valuable for late-stage functionalization in drug discovery.

Quantitative Comparison
Synthesis RouteReagentsYieldSelectivity (Mono:Di)ScalabilityPrimary Use Case
A. Aqueous Bromination NaOH, NaBr, Br 2​ 65–77%> 20:1DecagramsBulk synthesis of simple bromonitroalkanes.
B. NBS / Amine Base NBS, Et 3​ N50–85%N/A (for sec-alkyl)GramsComplex, functionalized nitroalkanes.
C. Photoredox Addition Alkene, BrCH 2​ NO 2​ , Ir-cat60–95%RegioselectiveMilligramsLate-stage functionalization, LSD1 inhibitors.

Divergent Reactivity & Applications

Once synthesized, bromonitroalkanes exhibit fascinating divergent reactivity depending on the reaction conditions. They can act as electrophiles, nucleophiles, or radical precursors.

Umpolung BNA Bromonitroalkane Radical α-Nitro Radical BNA->Radical Photoredox (SET) Nucleophile Nitronate Anion BNA->Nucleophile Base (Henry Rxn) Electrophile Umpolung Amide BNA->Electrophile Amine / NIS Alkene Functionalized Nitroalkanes Radical->Alkene Alkene Addition Henry β-Nitro Alcohols Nucleophile->Henry Aldehyde Addition

Fig 2. Divergent reactivity pathways of bromonitroalkanes in organic synthesis.

Self-Validating Experimental Protocols

Protocol 1: Decagram-Scale Synthesis of Bromonitromethane (Route A)

Adapted from the optimized procedures for high mono-selectivity [1].

Self-Validation Checkpoint: The reaction mixture must remain a mobile slurry. If it freezes solid, abort the addition, as localized pooling of Br 2​ will exclusively yield dibromonitromethane.

  • Preparation: Equip a 1 L three-neck round-bottom flask with a robust mechanical stirrer, an internal temperature probe, and an addition funnel.

  • Base Solution: Dissolve NaOH (1.1 equiv) and NaBr (0.2 equiv) in distilled water (0.5 M relative to nitromethane). Cool the flask in an ice/brine bath until the internal temperature reaches -5 °C.

  • Nitronate Formation: Add nitromethane (1.0 equiv, e.g., 28 g) dropwise over 15 minutes. Ensure the internal temperature does not exceed 0 °C. Stir vigorously for 30 minutes to ensure complete nitronate formation.

  • Bromination (Critical Step): Prepare a solution of Br 2​ (1.0 equiv) in a minimal amount of cold water. Add this solution as a single, rapid portion (within 2-3 seconds) to the vigorously stirring nitronate mixture.

    • Causality: Rapid addition outcompetes the secondary deprotonation of the newly formed bromonitromethane, preserving the >20:1 mono:di selectivity.

  • Workup: Stir for exactly 5 minutes at 0 °C, then immediately quench by pouring the mixture into a separatory funnel containing ice-cold dichloromethane (DCM) and 1M HCl.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure (water bath < 30 °C). Vacuum distillation (42 °C at 15 Torr) yields pure bromonitromethane as a pale yellow liquid.

Protocol 2: Mild NBS-Mediated Bromination of Functionalized Nitroalkanes (Route B)

Ideal for substrates where aqueous base causes decomposition [2].

  • Setup: In an oven-dried Schlenk flask under N 2​ , dissolve the primary or secondary nitroalkane (1.0 equiv) in anhydrous dimethoxyethane (DME, 0.4 M).

  • Base Addition: Add triethylamine (3.0 equiv) and stir at 25 °C for 20 minutes to generate the nitronate.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.2 equiv) in three equal portions over 15 minutes to control the mild exotherm.

  • Validation & Workup: Monitor by TLC (UV/KMnO 4​ stain). Upon consumption of the starting material (typically 2–4 hours), quench the reaction with 1M HCl. Extract with ethyl acetate, wash with saturated aqueous Na 2​ S 2​ O 3​ to remove residual oxidant, dry over Na 2​ SO 4​ , and purify via flash column chromatography.

References

  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at the Decagram Scale The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A one-pot amidation of primary nitroalkanes Chemical Communications (RSC Publishing) URL:[Link]

  • Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews (ACS Publications) URL:[Link]

Validation

A Senior Application Scientist's Guide to the Spectroscopic Identification of Impurities in 1-Bromo-1-Nitropropane

For researchers and professionals in drug development, the chemical purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable science. 1-Bromo-1-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the chemical purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable science. 1-Bromo-1-nitropropane, a versatile building block in organic synthesis, is no exception. Its utility in constructing complex molecular architectures necessitates a thorough understanding of its impurity profile. Impurities can arise from various stages, including synthesis, storage, and handling, and their presence can have significant downstream consequences.

This guide provides a comparative analysis of key spectroscopic techniques for the identification and characterization of potential impurities in 1-bromo-1-nitropropane. We will delve into the "why" behind experimental choices and explore how a multi-technique approach provides a self-validating system for impurity profiling.

Understanding the Landscape: Potential Impurities

The most common synthetic route to 1-bromo-1-nitropropane is the α-bromination of 1-nitropropane. This process, while generally effective, can lead to several process-related impurities. Furthermore, halogenated nitroalkanes can exhibit instability, leading to degradation products over time.[1][2]

Common Process-Related and Degradation Impurities:

  • 1-Nitropropane: Unreacted starting material.

  • 1,1-Dibromo-1-nitropropane: Product of over-bromination.

  • 2-Bromo-1-nitropropane: Isomeric impurity.

  • Solvent Residues: e.g., from purification steps.

  • Degradation Products: Halogenated compounds can undergo hydrolysis or elimination reactions.[3][4]

The following diagram illustrates the potential origins of these impurities:

Origins of Impurities in 1-Bromo-1-Nitropropane Synthesis cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways 1-Nitropropane 1-Nitropropane Reaction Reaction 1-Nitropropane->Reaction Brominating Agent Brominating Agent Brominating Agent->Reaction 1-Bromo-1-nitropropane 1-Bromo-1-nitropropane Reaction->1-Bromo-1-nitropropane 1-Nitropropane_impurity 1-Nitropropane (Unreacted Starting Material) Reaction->1-Nitropropane_impurity Incomplete Reaction Dibromo_impurity 1,1-Dibromo-1-nitropropane (Over-bromination) Reaction->Dibromo_impurity Excess Bromine Degradation_Product e.g., Hydrolysis/Elimination Products 1-Bromo-1-nitropropane->Degradation_Product Storage/ Handling

Caption: Potential origins of impurities from synthesis and degradation.

A Comparative Analysis of Spectroscopic Techniques

No single technique provides a complete picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for robust impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms.[5]

  • Expertise & Experience: The power of NMR lies in its ability to map out the carbon-hydrogen framework of a molecule. For 1-bromo-1-nitropropane (CH₃CH₂CH(Br)NO₂), we expect a specific set of signals. The proton on the carbon bearing the bromo and nitro groups will be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of these substituents. In contrast, an unreacted starting material like 1-nitropropane would show a triplet for the terminal -CH₂NO₂ group at a different chemical shift.[6] An over-brominated product like 1,1-dibromo-1-nitropropane would lack a proton on the α-carbon, resulting in the complete absence of this downfield signal in the ¹H NMR spectrum.

  • Trustworthiness: The combination of ¹H and ¹³C NMR provides a high degree of confidence. While ¹H NMR reveals proton environments and their connectivity through spin-spin coupling, ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. The presence of unexpected signals in either spectrum is a clear indication of impurities.

CompoundKey ¹H NMR Features (Predicted)Key ¹³C NMR Features (Predicted)
1-Bromo-1-nitropropane -CH(Br)NO₂: 1H, multiplet, ~5.0-6.0 ppm-CH₂-: 2H, multiplet, ~2.0-2.5 ppm-CH₃: 3H, triplet, ~1.0-1.3 ppm-CH(Br)NO₂: ~70-80 ppm-CH₂-: ~25-35 ppm-CH₃: ~10-15 ppm
1-Nitropropane [7]-CH₂NO₂: 2H, triplet, ~4.37 ppm-CH₂-: 2H, sextet, ~2.04 ppm-CH₃: 3H, triplet, ~1.03 ppm-CH₂NO₂: ~77 ppm-CH₂-: ~21 ppm-CH₃: ~10 ppm
1,1-Dibromo-1-nitropropane No -CH(Br)NO₂ signal-CH₂-: 2H, quartet, ~2.5-3.0 ppm-CH₃: 3H, triplet, ~1.2-1.5 ppm-C(Br)₂NO₂: ~60-70 ppm-CH₂-: ~35-45 ppm-CH₃: ~10-15 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule.

  • Expertise & Experience: The FT-IR spectrum of 1-bromo-1-nitropropane will be dominated by strong absorption bands corresponding to the nitro group (NO₂). Specifically, we expect a strong asymmetric stretch around 1550-1570 cm⁻¹ and a medium symmetric stretch around 1370-1390 cm⁻¹.[5][7] The presence of a hydroxyl (-OH) group from a hydrolysis product would be immediately apparent as a broad peak in the 3200-3600 cm⁻¹ region. Similarly, a carbonyl (C=O) stretch around 1700-1750 cm⁻¹ could indicate an oxidative degradation product.

  • Trustworthiness: While FT-IR is excellent for identifying the presence or absence of key functional groups, it is generally not sufficient for unambiguous identification of specific impurities, especially isomers. It serves as an excellent initial screening tool. The region below 1500 cm⁻¹ is known as the "fingerprint region" and can be used to match the spectrum against a reference standard of pure 1-bromo-1-nitropropane.[8]

Functional GroupCharacteristic Absorption (cm⁻¹)Relevance to Impurity Analysis
Nitro (R-NO₂) Asymmetric Stretch 1550-1570 (Strong)Confirms presence of nitro compounds.
Nitro (R-NO₂) Symmetric Stretch 1370-1390 (Medium)Confirms presence of nitro compounds.
C-Br Stretch 500-600 (Strong)Confirms presence of a bromoalkane.
O-H Stretch (Alcohol/Water) 3200-3600 (Broad, Strong)Indicates hydrolysis products or moisture.
C=O Stretch (Aldehyde/Acid) 1700-1760 (Strong)Indicates oxidative degradation.
C-H Stretch (Alkane) [9]2850-3000 (Medium to Strong)Present in the parent compound and most organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[10]

  • Expertise & Experience: In GC-MS analysis, a sample is vaporized and separated based on the components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule. For 1-bromo-1-nitropropane, the mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine, we will observe two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[11] The fragmentation pattern will also be indicative of the structure. For instance, the loss of a nitro group (NO₂, 46 Da) or a bromine atom (79/81 Da) are expected fragmentation pathways. Impurities will have different retention times and distinct mass spectra. For example, 1-nitropropane would elute earlier and show a molecular ion at m/z 89.[12]

  • Trustworthiness: GC-MS is highly sensitive and provides both qualitative and quantitative information. By comparing the retention times and mass spectra of unknown peaks to those of known standards, impurities can be identified with a high degree of certainty. The unique isotopic pattern of bromine provides an additional layer of confirmation for bromine-containing impurities.[13]

CompoundMolecular Weight ( g/mol )Key MS Features (Predicted)
1-Bromo-1-nitropropane [14]166.96 / 168.96M⁺ peaks at m/z 167 and 169 (approx. 1:1 ratio). Fragments from loss of -NO₂ (m/z 121/123) and -Br (m/z 88).
1-Nitropropane [12]89.09M⁺ peak at m/z 89. Key fragment from loss of -NO₂ (m/z 43).
1,1-Dibromo-1-nitropropane 245.86 / 247.86 / 249.86M⁺ peaks at m/z 246, 248, 250 (approx. 1:2:1 ratio). Fragments from loss of -Br (m/z 167/169).

Experimental Protocols and Workflow

A logical workflow ensures comprehensive analysis. FT-IR can be used for rapid screening, followed by GC-MS for separation and preliminary identification, and finally, NMR for definitive structural elucidation of any significant unknown impurities.

Impurity Identification Workflow Sample Sample FTIR_Screening FT-IR Screening Sample->FTIR_Screening GCMS_Analysis GC-MS Analysis FTIR_Screening->GCMS_Analysis Unexpected functional groups or fingerprint mismatch Pure Sample is Pure FTIR_Screening->Pure Matches Reference NMR_Analysis NMR (1H, 13C) Analysis GCMS_Analysis->NMR_Analysis Unknown peaks detected Impurity_Identified Impurity Identified & Quantified NMR_Analysis->Impurity_Identified Structure Elucidated

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-1-nitropropane

Navigating the lifecycle of laboratory reagents extends far beyond their application in research and development. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of laboratory reagents extends far beyond their application in research and development. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-bromo-1-nitropropane, a compound valued in synthesis but requiring meticulous handling due to its inherent hazards. Our focus is not merely on the "how," but on the "why," ensuring that every procedural step is understood in the context of its chemical properties and potential reactions.

Part 1: Hazard Profile and Essential Data

A foundational understanding of a chemical's hazard profile is non-negotiable for its safe management. 1-Bromo-1-nitropropane is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It is classified as a skin, eye, and respiratory irritant.[1] Before handling, a thorough review of the Safety Data Sheet (SDS) is imperative.

The primary risks stem from its toxicity and its classification as a halogenated nitroalkane. Upon combustion or thermal decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1][2]

Quantitative Data Summary

For quick reference, key physical and chemical properties of 1-bromo-1-nitropropane are summarized below.

PropertyValueSource
CAS Number 5447-97-2[1]
Molecular Formula C₃H₆BrNO₂[1][3]
Molecular Weight 167.99 g/mol [3]
Appearance Light yellow liquid[1]
Boiling Point 48 °C / 118.4 °F[1]
Flash Point 61 °C / 141.8 °F[1]
Hazards Combustible, Acutely Toxic (Oral, Dermal, Inhalation), Irritant[1]

Part 2: The Core Directive: Waste Segregation

The single most important principle in the disposal of 1-bromo-1-nitropropane is segregation . As a halogenated organic compound, it must never be mixed with non-halogenated solvent waste.[4][5][6]

Causality: The rationale for this strict segregation is twofold:

  • Regulatory & Treatment: Environmental regulations mandate different, more specialized (and costly) treatment methods for halogenated waste, typically involving high-temperature incineration to ensure the complete destruction of halogenated byproducts.[7] Contaminating a large volume of non-halogenated solvent with even a small amount of a substance like 1-bromo-1-nitropropane renders the entire volume as halogenated waste.[6][7]

  • Chemical Reactivity: While 1-bromo-1-nitropropane is stable under normal conditions, it is incompatible with strong bases and strong oxidizing agents.[1] Accidental mixing with incompatible waste streams could trigger a hazardous reaction. Nitroalkanes can form explosive salts with inorganic bases.[8]

Therefore, all waste streams containing 1-bromo-1-nitropropane—including pure residues, reaction mixtures, and contaminated materials—must be collected in a dedicated container labeled "HALOGENATED ORGANIC WASTE." [5]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for the safe collection and disposal of 1-bromo-1-nitropropane waste.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Use a clean, dry, chemical-resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[9] The container must be in good condition and free of leaks.

  • Pre-Label the Container: Before adding any waste, the container must be clearly labeled.[5] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The specific contents, listing "1-Bromo-1-nitropropane" and any other chemical constituents. Full chemical names must be used; avoid formulas or abbreviations.[4][5]

    • The associated hazards (e.g., "Toxic," "Combustible," "Irritant").

Step 2: Waste Accumulation
  • Work in a Ventilated Area: All transfers of 1-bromo-1-nitropropane waste must be performed inside a certified chemical fume hood to prevent inhalation exposure.[1][2]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5][9] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[1]

  • Do Not Overfill: Never fill a waste container beyond 90% of its capacity.[9] This headspace allows for vapor expansion, preventing pressure buildup.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be in a secondary containment tray to control potential leaks and away from heat sources or incompatible chemicals.[9]

Step 3: Disposing of Contaminated Materials
  • Solid Waste: Personal protective equipment (PPE) such as gloves, disposable lab coats, and absorbent pads that are grossly contaminated with 1-bromo-1-nitropropane must be disposed of as hazardous waste.[7][10] Place these items in a sealed, labeled plastic bag and then into a designated solid hazardous waste container.

  • "Empty" Containers: The original reagent bottle is not truly empty. It contains chemical residue and vapor. To dispose of the container, triple rinse it with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to your "HALOGENATED ORGANIC WASTE" container.[4] Subsequent rinses may be collected similarly. After rinsing and air-drying in a fume hood, deface the original label and dispose of the container in the appropriate laboratory glass or plastic waste receptacle.[4]

Step 4: Arranging for Final Disposal
  • Follow Institutional Procedures: Every research institution has an Environmental Health & Safety (EHS) office that manages the final disposal process.[6] Contact your EHS department and follow their specific procedures for waste pickup.

  • Documentation: Complete any required waste tags or online inventory forms accurately.[4][7] This is a regulatory requirement for tracking hazardous waste from "cradle-to-grave."[11]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams containing 1-bromo-1-nitropropane.

DisposalWorkflow cluster_actions Disposal Actions start Waste Generated Containing 1-Bromo-1-nitropropane is_liquid Liquid Waste? (e.g., pure residue, reaction mixture, contaminated solvent) start->is_liquid is_solid Solid Waste? (e.g., contaminated gloves, wipes, empty container) is_liquid->is_solid collect_liquid Collect in a dedicated, pre-labeled 'HALOGENATED ORGANIC WASTE' container. is_liquid->collect_liquid Yes collect_solid Place in a sealed, labeled bag for solid hazardous waste. is_solid->collect_solid Contaminated Item rinse_container Triple-rinse container. Collect first rinseate as halogenated waste. is_solid->rinse_container Empty Container final_disposal Store in Satellite Accumulation Area. Contact EHS for pickup. collect_liquid->final_disposal collect_solid->final_disposal rinse_container->final_disposal

Caption: Decision workflow for the proper segregation and disposal of 1-bromo-1-nitropropane waste.

References

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Halogenated Waste . University of California, Irvine Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific . (2025). Thermo Fisher Scientific. [Link]

  • 1-Bromo-1-nitropropane . (2024). PubChem, National Institutes of Health. [Link]

  • Safety Guide for Proper Handling of 1-Bromopropane (nPB) & Other Toxic Solvents . (2022). Techspray. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Waste Disposal . UBC Chemical and Biological Engineering. [Link]

  • 1-Bromopropane - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Bronopol . Wikipedia. [Link]

  • Procedures for Disposal of Hazardous Waste . The University of Texas at Austin. [Link]

  • 1-Bromopropane . Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Incompatibility Table . Manufacturing Chemists' Association. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • On the Products of the Reaction of 1-Nitropropane with Formaldehyde and Ethylenediamine . (1958). Bulletin de l'Académie Polonaise des Sciences. [Link]

  • EPA CFR 40 - Hazardous Waste . Justrite. [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane . (2024). Regulations.gov. [Link]

  • Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste . Ohio Environmental Protection Agency. [Link]

  • Scope of the Risk Evaluation for 1-Bromopropane . (2017). U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Personal protective equipment for handling 1-Bromo-1-nitropropane

Essential Safety and Handling Guide for 1-Bromo-1-nitropropane A Senior Application Scientist's Procedural Guide for Researchers Disclaimer: This guide is based on the best available information for 1-Bromo-1-nitropropan...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 1-Bromo-1-nitropropane

A Senior Application Scientist's Procedural Guide for Researchers

Disclaimer: This guide is based on the best available information for 1-Bromo-1-nitropropane and structurally related compounds. No specific Safety Data Sheet (SDS) for 1-Bromo-1-nitropropane was found during the compilation of this document. Therefore, the recommendations provided are inferred from data on similar chemical structures and should be treated as a precautionary baseline. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.

Understanding the Risks: A Proactive Approach to Safety

1-Bromo-1-nitropropane (CAS No. 5447-96-1) is a halogenated nitroalkane.[1] While specific toxicological data for this compound is limited, its structure suggests potential for significant health hazards. By examining related compounds such as 2-Bromo-2-nitropropane-1,3-diol (Bronopol) and 1-Bromopropane, we can anticipate a profile that includes risks of toxicity upon inhalation, skin sensitization, and irritation to the eyes and respiratory system.[2][3] Furthermore, many halogenated organic compounds are combustible and can produce hazardous decomposition products upon heating.[2]

This guide is structured to provide a comprehensive framework for the safe handling of 1-Bromo-1-nitropropane, emphasizing a conservative approach to personal protection and operational protocols to minimize exposure and mitigate risks.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling chemicals with unknown toxicological profiles. The following table summarizes the recommended PPE for handling 1-Bromo-1-nitropropane, based on guidelines for similar hazardous materials.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[4][5]
Hand Protection Double-gloving with nitrile gloves.While specific glove compatibility data for 1-Bromo-1-nitropropane is unavailable, nitrile gloves generally provide good resistance to a range of chemicals.[6][7][8][9][10] Double-gloving provides an additional layer of protection against potential permeation.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat.Provides protection against splashes and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of potentially toxic vapors.[2] All work should be conducted in a certified chemical fume hood.
Operational Protocol: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling 1-Bromo-1-nitropropane in a laboratory setting.

3.1. Preparation and Precautionary Measures

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood before commencing work.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station. Have a spill kit readily accessible.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.

3.2. Chemical Handling Workflow

The following diagram illustrates the logical flow for the safe handling of 1-Bromo-1-nitropropane.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Materials in Hood prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Perform All Manipulations in Fume Hood prep4->handle1 handle2 Keep Container Tightly Closed When Not in Use handle3 Avoid Inhalation of Vapors and Skin/Eye Contact clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Dispose of Waste in Designated Halogenated Waste Container clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 1-Bromo-1-nitropropane.

3.3. Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material, such as vermiculite or sand, to contain the spill.

    • Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency response team.

    • Do not attempt to clean up a major spill without appropriate training and equipment.

Disposal Plan: Managing Halogenated Waste

1-Bromo-1-nitropropane is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste.[11][12] This is crucial for proper disposal and cost management.

  • Container Labeling: Use a designated, properly labeled container for halogenated liquid waste.[13] The label should clearly state "Halogenated Waste" and list the chemical constituents.

  • Container Storage: Keep the waste container tightly sealed and stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.

  • Disposal Request: When the container is nearly full, submit a hazardous waste pickup request to your institution's EHS department.

The following diagram outlines the decision-making process for waste disposal.

start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Dispose in Labeled Halogenated Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Dispose in Labeled Non-Halogenated Waste Container is_halogenated->non_halogenated_container No ehs_pickup Request EHS Pickup halogenated_container->ehs_pickup non_halogenated_container->ehs_pickup

Caption: Decision Tree for Chemical Waste Disposal.

By adhering to these protocols, researchers can handle 1-Bromo-1-nitropropane with a high degree of safety, ensuring personal well-being and environmental protection.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 226816, 1-Bromo-1-nitropropane. Retrieved from [Link].

  • Medicom (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (2017). Toxicological Profile for 1-Bromopropane. Retrieved from [Link].

  • Kimberly-Clark (2015). Chemical Resistance Guide: Kimberly-Clark* Nitrile Gloves. Retrieved from [Link].

  • Becky Aktsiaselts (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link].

  • SDFine (n.d.). 1-bromopropane Safety Data Sheet. Retrieved from a general chemical supplier's online resources.
  • Hourglass International, Inc. (n.d.). HandPRO® Gloves Chemical Resistance Chart. Retrieved from [Link].

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link].

  • University of California, Santa Cruz (n.d.). Halogenated Waste. Retrieved from [Link].

  • Braun Research Group, University of Illinois Urbana-Champaign (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link].

  • ChemicalBook (2026). 1-BROMO-1-PROPENE - Safety Data Sheet. Retrieved from a general chemical supplier's online resources.
  • University of Tennessee, Knoxville (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link].

  • Temple University (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link].

Sources

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